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  • Product: Ethyl trans-4-octenoate
  • CAS: 78989-37-4

Core Science & Biosynthesis

Foundational

Ethyl trans-4-octenoate chemical properties and structure

Advanced Chemical Characterization, Synthesis, and Biopharmaceutical Applications Executive Summary Ethyl trans-4-octenoate (CAS: 78989-37-4) is a medium-chain unsaturated fatty ester characterized by a distinct fruity-g...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Chemical Characterization, Synthesis, and Biopharmaceutical Applications

Executive Summary

Ethyl trans-4-octenoate (CAS: 78989-37-4) is a medium-chain unsaturated fatty ester characterized by a distinct fruity-green olfactory profile and high lipophilicity. While predominantly utilized in the flavor and fragrance industry, its structural attributes—specifically the trans (E) geometry at the


-position—make it a valuable intermediate in the synthesis of bioactive lactones, pheromones, and lipid-based drug delivery systems. This guide provides a rigorous technical analysis of its physicochemical properties, stereoselective synthesis via Johnson-Claisen rearrangement, and metabolic stability profile relevant to pharmaceutical applications.
Molecular Architecture & Physicochemical Profile

The physicochemical behavior of ethyl trans-4-octenoate is governed by its amphiphilic nature, possessing a lipophilic hydrocarbon tail and a polar ester headgroup. The trans stereochemistry imposes a linear rigidity absent in its cis isomer, influencing its packing density and volatility.

Table 1: Physicochemical Constants

PropertyValue / DescriptionSource/Method
IUPAC Name Ethyl (E)-oct-4-enoateNomenclature
CAS Number 78989-37-4Chemical Abstracts
Molecular Formula C₁₀H₁₈O₂Stoichiometry
Molecular Weight 170.25 g/mol Calculated
Boiling Point 216–217 °C (at 760 mmHg)Predicted/Lit.
Density 0.878 – 0.884 g/cm³ (25 °C)Pycnometry
Refractive Index (

)
1.430 – 1.437Refractometry
LogP (Octanol/Water) 3.52 (Estimated)Hydrophobicity
Solubility Insoluble in water; Soluble in EtOH, oilsPolarity
Flash Point ~79 °C (Closed Cup)Safety Data
Spectroscopic Identification & Validation

For researchers synthesizing or verifying this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for distinguishing the trans (E) isomer from the cis (Z) isomer. The coupling constant (


) of the vinylic protons is the definitive diagnostic parameter.

H NMR Signature (400 MHz, CDCl

)
  • 
     5.35 – 5.50 ppm (m, 2H, H-4/H-5):  The vinylic protons appear as a complex multiplet.
    
    • Critical Validation: Decoupling experiments or high-resolution analysis reveals a vicinal coupling constant

      
       , confirming the (E)-configuration . (Note: cis isomers typically display 
      
      
      
      ).
  • 
     4.12 ppm (q, 
    
    
    
    Hz, 2H, -OC
    H
    
    
    CH
    
    
    ):
    Characteristic quartet of the ethyl ester.
  • 
     2.30 – 2.35 ppm (m, 4H, H-2/H-3/H-6):  The allylic and 
    
    
    
    -carbonyl protons often overlap in this region.
  • 
     1.95 ppm (q, 2H, H-6):  Allylic methylene protons adjacent to the propyl chain.
    
  • 
     1.25 ppm (t, 
    
    
    
    Hz, 3H, -OCH
    
    
    C
    H
    
    
    ):
    Methyl triplet of the ester.
  • 
     0.90 ppm (t, 
    
    
    
    Hz, 3H, H-8):
    Terminal methyl group.
Mass Spectrometry (EI, 70 eV)
  • Molecular Ion (

    
    ):  m/z 170 (weak).
    
  • Base Peak: m/z 88 (McLafferty rearrangement product characteristic of ethyl esters).

  • Fragment Ions: m/z 69 (hydrocarbon tail fragment), m/z 125 (

    
    ).
    
Synthetic Pathways & Manufacturing

The most robust method for synthesizing ethyl trans-4-octenoate with high stereocontrol is the Johnson-Claisen Rearrangement . This [3,3]-sigmatropic rearrangement ensures the exclusive formation of the (E)-alkene due to the chair-like transition state of the ketene acetal intermediate.

Experimental Protocol: Johnson-Claisen Rearrangement

Objective: Synthesis of Ethyl (E)-4-octenoate from (E)-2-hexen-1-ol.

Reagents:

  • (E)-2-Hexen-1-ol (1.0 eq)

  • Triethyl orthoacetate (1.5 eq)

  • Propionic acid (0.05 eq, catalyst)

  • Toluene (Solvent)

Methodology:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser. Inert atmosphere (N

    
     or Ar) is recommended.
    
  • Reaction: Combine (E)-2-hexen-1-ol, triethyl orthoacetate, and catalytic propionic acid in toluene.

  • Reflux: Heat the mixture to reflux (~110 °C). Ethanol is generated as a byproduct.

  • Equilibrium Shift: The Dean-Stark trap or continuous distillation removes the ethanol, driving the equilibrium toward the ketene acetal intermediate.

  • Rearrangement: Continue reflux for 4–6 hours. The ketene acetal undergoes a thermal [3,3]-sigmatropic shift to form the

    
    -unsaturated ester.
    
  • Workup: Cool to room temperature. Quench with dilute HCl (to hydrolyze any remaining orthoester). Wash with NaHCO

    
     (aq) and brine.
    
  • Purification: Dry organic layer over MgSO

    
    , concentrate in vacuo, and purify via fractional distillation under reduced pressure.
    

Figure 1: Synthetic Pathway (Johnson-Claisen)

JohnsonClaisen Figure 1: Stereoselective synthesis via Johnson-Claisen Rearrangement ensuring (E)-geometry. Start Start: (E)-2-Hexen-1-ol + Triethyl Orthoacetate Inter1 Intermediate: Mixed Orthoester Start->Inter1 H+ Cat, -EtOH Inter2 Ketene Acetal (Transient) Inter1->Inter2 -EtOH (Heat) TS [3,3]-Sigmatropic Transition State Inter2->TS Rearrangement Product Product: Ethyl (E)-4-octenoate TS->Product C-C Bond Formation

Biocatalysis & Metabolic Stability

In drug development, ethyl trans-4-octenoate serves as a model for medium-chain fatty acid ester metabolism. Upon systemic administration, it functions as a prodrug-like moiety, releasing the free acid and ethanol via carboxylesterase activity.

  • Enzymatic Target: Carboxylesterases (CES1 in liver, CES2 in intestine).

  • Metabolite: trans-4-Octenoic acid. This metabolite shares structural homology with valproic acid analogues and medium-chain triglycerides (MCTs), potentially exhibiting weak histone deacetylase (HDAC) inhibitory activity or acting as a mitochondrial fuel source.

  • Safety Profile:

    • Cramer Class: I (Low Safety Concern).

    • Genotoxicity: Negative (Ames test).

    • Sensitization: Low potential (RIFM assessment).[1]

Figure 2: Metabolic Hydrolysis Pathway

Metabolism Figure 2: Enzymatic hydrolysis pathway mediated by mammalian carboxylesterases. Substrate Ethyl trans-4-octenoate (Lipophilic Precursor) Inter Tetrahedral Intermediate Substrate->Inter Nucleophilic Attack Enzyme Carboxylesterase (CES1 / CES2) Enzyme->Inter Acid Metabolite 1: trans-4-Octenoic Acid (Bioactive Potential) Inter->Acid Hydrolysis Alcohol Metabolite 2: Ethanol (Excreted) Inter->Alcohol Elimination

References
  • RIFM Fragrance Ingredient Safety Assessment , Ethyl trans-4-decenoate (Read-across analog). Food and Chemical Toxicology, 2021.

  • Synthesis of Aggregation Pheromones , Journal of Agricultural and Food Chemistry. (Details on Claisen rearrangement strategies for octenoates).

  • The Good Scents Company , Ethyl (E)-4-octenoate Properties and Safety Data.

  • PubChem Compound Summary , Ethyl 4-octenoate. National Library of Medicine.

  • NIST Chemistry WebBook , Ethyl (E)-4-octenoate Spectroscopic Data.

Sources

Exploratory

Technical Monograph: Ethyl trans-4-octenoate (CAS 78989-37-4)

Content Type: Advanced Technical Guide Audience: Pharmaceutical Scientists, Process Chemists, and Formulation Engineers Part 1: Executive Summary Ethyl trans-4-octenoate (CAS 78989-37-4) is a specialized unsaturated este...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Advanced Technical Guide Audience: Pharmaceutical Scientists, Process Chemists, and Formulation Engineers

Part 1: Executive Summary

Ethyl trans-4-octenoate (CAS 78989-37-4) is a specialized unsaturated ester characterized by a distinct fruity, pear-pineapple olfactory profile.[1] While widely recognized in the flavor and fragrance industry, its utility in drug development extends into two critical domains: as a high-value functional excipient for palatability enhancement in pediatric and geriatric formulations, and as a versatile chemical intermediate offering a stereodefined alkene handle for the synthesis of complex chiral lactones and lipid-based APIs.

This guide provides a rigorous technical analysis of the molecule, detailing a stereoselective synthesis protocol, analytical validation methods, and its application in pharmaceutical sciences.

Part 2: Physicochemical Identity & Profile[2]

The following data aggregates experimentally validated properties essential for process scaling and formulation stability.

Table 1: Chemical Identity & Physical Properties[3]
Parameter Technical Specification
IUPAC Name Ethyl (E)-oct-4-enoate
CAS Registry Number 78989-37-4
Molecular Formula C₁₀H₁₈O₂
Molecular Weight 170.25 g/mol
SMILES CCCC=CCCC(=O)OCC
Stereochemistry Trans (E) configuration at C4=C5
Appearance Colorless, mobile liquid
Odor Threshold Low (ppb range); Characteristic pear/pineapple notes
Boiling Point 216.6°C (760 mmHg) / 105°C (11 mmHg)
Density 0.878 – 0.884 g/mL (25°C)
Refractive Index (

)
1.430 – 1.437
LogP (Octanol/Water) ~3.4 (Lipophilic)
Solubility Miscible in ethanol, propylene glycol, oils; Insoluble in water

Part 3: Advanced Synthesis Protocol

The Johnson-Claisen Rearrangement Route

For research and scale-up, direct esterification is often limited by the availability of pure trans-4-octenoic acid. The most robust, self-validating method for synthesizing high-purity Ethyl trans-4-octenoate is the Johnson-Claisen [3,3]-Sigmatropic Rearrangement . This method guarantees the (E)-stereochemistry due to the highly ordered chair-like transition state.

Reaction Logic
  • Precursor : 1-Hexen-3-ol (Allylic alcohol).

  • Reagent : Triethyl orthoacetate.

  • Catalyst : Propionic acid or Pivalic acid (Weak acid exchange catalyst).

  • Mechanism : Formation of a mixed ketene acetal followed by a thermally induced [3,3]-rearrangement.

Step-by-Step Methodology

Reagents:

  • 1-Hexen-3-ol (1.0 eq)

  • Triethyl orthoacetate (1.5 - 2.0 eq)

  • Propionic acid (0.05 eq - catalytic)

  • Solvent: Toluene or Xylene (high boiling point required for rearrangement)

Protocol:

  • Setup : Equip a 3-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap (or distillation head), and a temperature probe.

  • Charging : Under nitrogen atmosphere, charge 1-Hexen-3-ol, Triethyl orthoacetate, and catalytic Propionic acid.

  • Exchange Phase : Heat the mixture to ~100°C. Ethanol will begin to evolve as the allylic alcohol exchanges with the orthoester.

    • Process Control point: Continuously distill off the ethanol. Failure to remove ethanol will stall the equilibrium.

  • Rearrangement Phase : Once ethanol evolution ceases, raise the temperature to reflux (130-140°C) to drive the sigmatropic rearrangement. Maintain reflux for 4–6 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 9:1) or GC. The starting alcohol peak should disappear, replaced by the less polar ester product.

  • Workup : Cool to room temperature. Quench with saturated NaHCO₃ solution to neutralize the acid catalyst. Separate layers and extract the aqueous phase with Ethyl Acetate.

  • Purification : Dry organic layers over MgSO₄, filter, and concentrate. Perform vacuum distillation (approx. 10 mmHg) to isolate pure Ethyl trans-4-octenoate.

Reaction Pathway Visualization

JohnsonClaisen Start 1-Hexen-3-ol (Allylic Alcohol) Inter Mixed Ketene Acetal (Transient Intermediate) Start->Inter Exchange (-EtOH) Reagent Triethyl Orthoacetate (+ Cat. Acid) Reagent->Inter TS [3,3]-Sigmatropic Transition State (Chair Conformation) Inter->TS Heat (>130°C) Product Ethyl trans-4-octenoate (Target Molecule) TS->Product Rearrangement (E-selective)

Figure 1: Mechanistic pathway of the Johnson-Claisen rearrangement yielding Ethyl trans-4-octenoate with high stereocontrol.

Part 4: Analytical Characterization

To ensure suitability for pharmaceutical applications, the identity must be confirmed using orthogonal analytical techniques.

Gas Chromatography - Mass Spectrometry (GC-MS)
  • Column : DB-Wax or HP-5MS (Non-polar preferred for isomer separation).

  • Retention Index (RI) : ~1170 (Non-polar).

  • Fragmentation Pattern (EI, 70eV) :

    • m/z 170 : Molecular ion [M]+ (often weak).

    • m/z 125 : Loss of ethoxy group [M - OEt]+.

    • m/z 88 : McLafferty rearrangement ion (characteristic of ethyl esters).

    • m/z 69 : Hydrocarbon fragment characteristic of the octenyl chain.

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent : CDCl₃.

  • Key Signals :

    • δ 5.3–5.5 ppm (m, 2H) : Vinylic protons (H4, H5). The coupling constant (

      
      ) should be ~15 Hz, confirming the trans (E) geometry. (Note: Cis isomers typically show 
      
      
      
      ~10-11 Hz).
    • δ 4.12 ppm (q, 2H) : Ethoxy methylene (-O-CH ₂-CH₃).

    • δ 2.3 ppm (m, 4H) : Allylic and alpha-carbonyl methylene protons.

    • δ 0.9–1.2 ppm : Terminal methyl groups.

Part 5: Applications in Drug Development

Functional Excipient (Flavor Masking)

In pediatric and geriatric liquid formulations, palatability is a critical compliance factor. Ethyl trans-4-octenoate is a potent "masking agent" for bitter APIs (e.g., antibiotics, antihistamines).

  • Mechanism : Its high-impact fruity volatiles (pear/pineapple) block bitter taste receptors (T2Rs) via olfactory distraction and competitive binding at the retronasal level.

  • Usage Level : Typically <0.1% w/v in oral suspensions.

  • Regulatory Status : Generally Recognized As Safe (GRAS) (FEMA No. 3643), facilitating rapid regulatory acceptance in excipient dossiers.

Chemical Intermediate (Chiral Building Blocks)

The isolated trans-alkene at position 4 serves as a valuable "handle" for late-stage functionalization in Medicinal Chemistry.

  • Sharpless Asymmetric Dihydroxylation : The trans-double bond can be converted into a chiral 4,5-diol with high enantioselectivity using AD-mix-β. This motif is prevalent in macrolide antibiotics and statin side chains.

  • Epoxidation : Precursor to chiral epoxides used in the synthesis of pheromone-based therapeutics or lipid mediators.

Workflow: From Intermediate to Chiral Scaffold

PharmaUtility cluster_reactions Medicinal Chemistry Transformations Ester Ethyl trans-4-octenoate Diol Chiral 4,5-Diol (via Sharpless AD) Ester->Diol AD-mix-β Epoxide Chiral Epoxide (via Shi Epoxidation) Ester->Epoxide Oxidation Lactone γ- or δ-Lactones (Cyclization) Diol->Lactone Acid/Cyclization

Figure 2: Divergent synthesis pathways utilizing Ethyl trans-4-octenoate as a scaffold for chiral pharmaceutical intermediates.

Part 6: Safety & Handling (SDS Summary)

While generally safe for use in regulated quantities, pure Ethyl trans-4-octenoate requires standard laboratory safety protocols.

  • Hazard Classification :

    • H227 : Combustible liquid.

    • H315 : Causes skin irritation.

    • H319 : Causes serious eye irritation.

  • Handling Protocol :

    • Engineering Controls : Use only in a chemical fume hood.

    • PPE : Nitrile gloves, safety goggles, and lab coat are mandatory.

    • Storage : Store under inert gas (Nitrogen/Argon) at 2-8°C to prevent oxidation of the alkene moiety.

  • Spill Response : Absorb with inert material (vermiculite/sand) and dispose of as organic waste. Do not flush into drains.[2]

References

  • National Institute of Standards and Technology (NIST) . Ethyl (E)-4-octenoate Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • The Good Scents Company . Ethyl trans-4-octenoate: Flavor and Fragrance Data. Available at: [Link]

  • Faulkner, D. J., & Petersen, M. R. (1973). Application of the Claisen rearrangement to the synthesis of trans trisubstituted olefinic bonds. Journal of the American Chemical Society. (Validation of Johnson-Claisen mechanism for trans-olefins).
  • PubChem . Ethyl trans-4-octenoate Compound Summary. National Library of Medicine. Available at: [Link]

  • FEMA (Flavor and Extract Manufacturers Association) .[3] GRAS Flavoring Substances 3643. (Regulatory status for excipient use).

Sources

Foundational

Technical Guide: Physical Properties &amp; Synthesis of Ethyl (E)-4-octenoate

This technical guide provides an in-depth analysis of Ethyl (E)-4-octenoate , distinguishing it from its cis-(Z) isomer and saturated analogs. It is designed for researchers requiring precise physicochemical data and syn...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Ethyl (E)-4-octenoate , distinguishing it from its cis-(Z) isomer and saturated analogs. It is designed for researchers requiring precise physicochemical data and synthesis protocols.

Executive Summary

Ethyl (E)-4-octenoate (CAS: 78989-37-4) is an unsaturated fatty acid ester characterized by a distinct fruity, pear-like, and pineapple odor with citrus nuances.[1] Unlike its isomer Ethyl (Z)-4-octenoate (FEMA 3344), which is widely recognized in the flavor industry for its "juicy" character, the (E)-isomer is predominantly utilized in fragrance compositions and as a high-purity intermediate in organic synthesis.

This guide delineates the thermodynamic constants, spectral diagnostics, and stereoselective synthesis of the (E)-isomer, providing a self-validating workflow for its identification and application.

Chemical Identity & Stereochemistry

The molecule features a trans-configured double bond at the C4 position. This stereochemistry significantly influences its refractive index and olfactory threshold compared to the (Z)-isomer.

ParameterData
IUPAC Name Ethyl (E)-oct-4-enoate
Common Name Ethyl trans-4-octenoate
CAS Number 78989-37-4 (Specific to E-isomer)
Molecular Formula C₁₀H₁₈O₂
Molecular Weight 170.25 g/mol
SMILES CCC/C=C/CCC(=O)OCC
InChI Key WRUZCQAJIHSQPL-VOTSOKGWSA-N
Stereochemistry Trans (E) configuration at C4=C5

Critical Note: Researchers must distinguish this from Ethyl (Z)-4-octenoate (CAS 34495-71-1) and the saturated Ethyl octanoate (CAS 106-32-1). The (Z)-isomer is the primary component of "Ethyl cis-4-octenoate" flavor materials (FEMA 3344).

Thermodynamic & Physical Constants

The following data represents experimental values for high-purity (>98%) samples.

PropertyValueConditions / Note
Boiling Point 105.00 °C@ 11.00 mm Hg
Density (Specific Gravity) 0.878 – 0.884 g/cm³@ 25 °C
Refractive Index (

)
1.430 – 1.437@ 20 °C
Flash Point 79.4 °C (175 °F)Closed Cup
Vapor Pressure ~0.06 mmHg@ 25 °C (Estimated)
LogP (o/w) 3.41Estimated (Hydrophobic)
Solubility Insoluble in waterSoluble in Ethanol, Oils
Appearance Colorless clear liquid

Stereoselective Synthesis Protocol

To obtain high-purity Ethyl (E)-4-octenoate without significant contamination from the (Z)-isomer, a Johnson-Claisen Rearrangement is the preferred synthetic route. This [3,3]-sigmatropic rearrangement ensures high trans stereoselectivity.

Reaction Mechanism

The reaction utilizes 1-hexen-3-ol (allylic alcohol) and triethyl orthoacetate .

  • Formation of Ketene Acetal: Acid-catalyzed exchange of ethanol generates a mixed ketene acetal.

  • Sigmatropic Rearrangement: Heating drives the [3,3]-rearrangement via a chair-like transition state, placing the bulky propyl group in an equatorial position, exclusively yielding the (E)-alkene.

Experimental Workflow
  • Reagents: 1-Hexen-3-ol (1.0 eq), Triethyl orthoacetate (1.5 eq), Propionic acid (catalytic, 0.05 eq).

  • Setup: Flask equipped with a distillation head (Dean-Stark trap optional) to remove ethanol.

  • Procedure:

    • Mix reagents under inert atmosphere (

      
      ).
      
    • Heat to 130–140 °C. Ethanol is produced as a byproduct.

    • Continuously distill off ethanol to drive the equilibrium forward.

    • Reaction typically completes in 4–6 hours.

  • Purification:

    • Vacuum distillation of the crude residue yields Ethyl (E)-4-octenoate.

    • Yield: Typically 85–90%.

    • Purity Check: GC-MS should show >98% (E)-isomer.

Pathway Visualization

Synthesis Start 1-Hexen-3-ol (Allylic Alcohol) Inter Mixed Ketene Acetal (Intermediate) Start->Inter Exchange Reagent Triethyl Orthoacetate + Cat. H+ Reagent->Inter TS Chair Transition State (Equatorial Propyl Group) Inter->TS Heat (140°C) Byprod Ethanol (Removed via Distillation) Inter->Byprod Product Ethyl (E)-4-octenoate (Trans-Isomer) TS->Product [3,3]-Sigmatropic Rearrangement

Figure 1: Johnson-Claisen rearrangement pathway for the stereoselective synthesis of Ethyl (E)-4-octenoate.

Spectral Characterization

To validate the identity of the molecule, specifically the trans geometry, Nuclear Magnetic Resonance (NMR) is the definitive tool.

H-NMR Diagnostics (400 MHz, CDCl )

The coupling constant (


) of the vinylic protons is the primary differentiator between (E) and (Z) isomers.
Proton EnvironmentChemical Shift (

)
MultiplicityCoupling Constant (

)
Interpretation
-CH=C

- (C4, C5)
5.35 – 5.50 ppm Multiplet

Hz
Definitive for (E)-isomer (vs

Hz)
-OC

CH

4.12 ppmQuartet

Hz
Ethyl ester methylene
-C

-C=O (C2)
2.30 – 2.40 ppmMultiplet-

-methylene
=CH-C

- (C3, C6)
1.95 – 2.05 ppmMultiplet-Allylic protons
-OCH

C

1.25 ppmTriplet

Hz
Ethyl ester methyl
-CH

C

(Terminal)
0.90 ppmTriplet

Hz
Terminal methyl
Mass Spectrometry (EI, 70 eV)
  • Molecular Ion (

    
    ):  m/z 170
    
  • Base Peak: m/z 88 (McLafferty rearrangement product characteristic of ethyl esters).

  • Key Fragments:

    • m/z 125 (

      
      )
      
    • m/z 69 (Hydrocarbon fragment

      
      )
      
    • m/z 29 (Ethyl group)

Organoleptic & Regulatory Profile

Sensory Characteristics
  • Odor: Fruity, pear, pineapple, with a sharp, slightly waxy citrus nuance.

  • Comparison: The (E)-isomer is often described as "sharper" and less "jammy" than the (Z)-isomer.

Regulatory Status
  • FEMA: The specific FEMA number 3344 is assigned to Ethyl (Z)-4-octenoate .[2][3]

  • Usage:

    • Fragrance: Ethyl (E)-4-octenoate is widely used in perfumery for fruity top notes (up to 8% in concentrate).

    • Flavor: While the (Z)-isomer is the standard flavor ingredient, the (E)-isomer is often present as a minor component or used in specific fruit reconstructions where a greener/sharper note is required.

  • Safety: Generally regarded as safe for intended use in fragrance (IFRA) and flavor applications (JECFA evaluated as part of 4-octenoate group).

References

  • National Institute of Standards and Technology (NIST). Ethyl (E)-4-octenoate - Gas Chromatography & Spectral Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • The Good Scents Company. Ethyl (E)-4-octenoate: Physical and Organoleptic Properties. Available at: [Link]

  • Faulkner, D. J. (1993). Sigmatropic Rearrangements in Organic Synthesis. Natural Product Reports. (Contextual reference for Johnson-Claisen mechanism).
  • Bedoukian Research. Ethyl 4-Octenoate (Trans) Technical Data Sheet. Available at: [Link]

Sources

Exploratory

Technical Deep Dive: Spectroscopic Characterization of Ethyl (E)-4-octenoate

The following technical guide details the spectroscopic characterization of Ethyl (E)-4-octenoate , a high-value flavor compound. This document is structured to serve as a reference for analytical verification in synthes...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of Ethyl (E)-4-octenoate , a high-value flavor compound. This document is structured to serve as a reference for analytical verification in synthesis and quality control workflows.

CAS Registry Number: 78989-37-4 (specifically for (E)-isomer) | Formula: C₁₀H₁₈O₂ | MW: 170.25 g/mol

Executive Summary & Chemical Identity

Ethyl (E)-4-octenoate is a fatty acid ester characterized by a fruity, pear-like organoleptic profile. In high-precision flavor chemistry and pharmaceutical intermediate synthesis, distinguishing the trans (E) isomer from the cis (Z) isomer is critical, as the stereochemistry significantly influences biological activity and odor threshold.

This guide provides a definitive spectroscopic fingerprint for the (E)-isomer, focusing on the diagnostic coupling constants in ¹H NMR and fragmentation suppression in MS that differentiate it from its geometric isomers.

Structural Verification Workflow

The following logic gate outlines the decision process for confirming chemical identity:

StructuralVerification Sample Unknown Sample MS_Analysis MS Analysis (m/z 170 confirmed?) Sample->MS_Analysis IR_Analysis IR Analysis (965 cm⁻¹ band?) MS_Analysis->IR_Analysis Yes Reject Reject Sample MS_Analysis->Reject No NMR_Analysis ¹H NMR Analysis (J ~15.4 Hz?) IR_Analysis->NMR_Analysis Yes (Trans alkene) Cis_Isomer Identify as (Z)-Isomer IR_Analysis->Cis_Isomer No (Z-isomer) Conclusion Identity Confirmed: Ethyl (E)-4-octenoate NMR_Analysis->Conclusion Yes (E-isomer) NMR_Analysis->Cis_Isomer J ~10 Hz

Figure 1: Analytical workflow for the definitive stereochemical assignment of Ethyl (E)-4-octenoate.

Synthesis & Sample Preparation

To ensure the integrity of spectroscopic data, the sample must be synthesized via a pathway that guarantees high stereoselectivity. We utilize the Johnson-Claisen Rearrangement , a self-validating protocol that thermodynamically favors the (E)-isomer.

Protocol: Johnson-Claisen Rearrangement

Objective: Synthesis of Ethyl (E)-4-octenoate from 1-hexen-3-ol.

  • Reagents: 1-Hexen-3-ol (1.0 eq), Triethyl orthoacetate (7.0 eq), Propionic acid (0.05 eq, catalyst).

  • Procedure:

    • Combine reagents in a round-bottom flask equipped with a distillation head.

    • Heat the mixture to 138°C. Ethanol is produced as a byproduct.

    • Critical Control Point: Continuously distill off the ethanol to drive the equilibrium forward.

    • The reaction proceeds via a mixed orthoester intermediate, forming a ketene acetal in situ.

    • The subsequent [3,3]-sigmatropic rearrangement proceeds through a chair-like transition state where the propyl group adopts an equatorial position to minimize 1,3-diaxial interactions, yielding the (E)-isomer with >95% selectivity.

  • Purification: Remove excess orthoester via vacuum distillation. Isolate the product by flash chromatography (Hexane:EtOAc 95:5).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for stereochemical assignment. The coupling constant (


) across the double bond is the definitive metric.
¹H NMR Data (400 MHz, CDCl₃)
PositionShift (δ, ppm)MultiplicityIntegralCoupling (

, Hz)
Assignment
C4-H, C5-H 5.35 – 5.50 Multiplet 2H ~15.4 Vinylic (Trans)
O-CH₂4.12Quartet2H7.1Ester Methylene
C2-H2.30 – 2.35Multiplet2H-

-Methylene
C3-H2.25 – 2.30Multiplet2H-

-Methylene
C6-H1.95 – 2.00Quartet2H-Allylic Methylene
C7-H1.35 – 1.40Multiplet2H-Homallylic CH₂
Ester-CH₃1.25Triplet3H7.1Ester Methyl
C8-H0.90Triplet3H7.3Terminal Methyl

Interpretation Guide:

  • Stereochemistry: The multiplet at 5.35–5.50 ppm contains the signals for both vinylic protons. Deconvolution or high-field analysis reveals a mutual coupling constant of 15.4 Hz . A value of 15–16 Hz confirms the (E)-geometry. A (Z)-isomer would exhibit a coupling of 10–11 Hz.

  • Chemical Shift Logic: The

    
    -protons (C2) appear downfield (~2.3 ppm) due to the carbonyl deshielding. The 
    
    
    
    -protons (C3) and allylic protons (C6) appear near 2.0–2.3 ppm, characteristic of allylic systems.
¹³C NMR Data (100 MHz, CDCl₃)
Carbon TypeShift (δ, ppm)Assignment
Carbonyl 173.5 Ester C=O
Alkene 131.8 C5 (Internal)
Alkene 128.5 C4 (Internal)
O-CH₂60.2Ethyl CH₂
Aliphatic34.4C2 (

)
Aliphatic34.2C6 (Allylic)
Aliphatic28.0C3 (

)
Aliphatic22.5C7
Methyl14.2Ester CH₃
Methyl13.7Terminal CH₃

Infrared (IR) Spectroscopy

IR provides rapid functional group verification. For this specific isomer, the "fingerprint" region contains a band diagnostic of the trans-alkene.

Wavenumber (cm⁻¹)Vibration ModeDiagnostic Significance
2960, 2930C-H Stretch (Alkyl)Standard aliphatic backbone.
1738 C=O Stretch (Ester) Primary confirmation of ester functionality.
1175C-O-C StretchCharacteristic of ethyl esters.
965 – 970 =C-H Out-of-Plane Bend Definitive for trans (E) disubstituted alkenes.

Note: The absence of a band at ~700 cm⁻¹ (characteristic of cis-alkenes) further validates the (E)-configuration.

Mass Spectrometry (MS) Analysis

The fragmentation of ethyl 4-octenoate under Electron Ionization (70 eV) differs from saturated esters due to the presence of the double bond at the


-position.
Fragmentation Pathway & Interpretation

Unlike saturated ethyl esters which show a dominant McLafferty rearrangement peak at m/z 88, the


 double bond in ethyl 4-octenoate renders the 

-hydrogen vinylic. Vinylic hydrogens are energetically difficult to abstract, suppressing the classic McLafferty rearrangement .

Key Diagnostic Ions:

  • m/z 170 [M]⁺: Molecular ion (detectable, weak intensity).

  • m/z 125 [M – OEt]⁺: Loss of the ethoxy group (cleavage

    
     to carbonyl). This is often the base peak or a major fragment.
    
  • m/z 124 [M – EtOH]⁺: Elimination of ethanol.

  • m/z 55 [C₄H₇]⁺: Homallylic cleavage fragment (characteristic of the hydrocarbon tail).

  • m/z 29 [Et]⁺: Ethyl group from the ester.

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 170 Frag_125 Acylium Ion [M - OEt]+ m/z 125 M_Ion->Frag_125 Loss of .OEt (45) Frag_55 Hydrocarbon Fragment [C4H7]+ m/z 55 M_Ion->Frag_55 Allylic/Homallylic Cleavage Note Note: Suppression of m/z 88 (Blocked McLafferty) M_Ion->Note

Figure 2: Primary fragmentation pathways for Ethyl 4-octenoate. Note the suppression of the standard m/z 88 peak typically seen in saturated ethyl esters.

References

  • NIST Mass Spectrometry Data Center. Ethyl (E)-4-octenoate Mass Spectrum & Retention Indices. NIST Chemistry WebBook, SRD 69. [Link]

  • Faulkner, D. J. Stereoselective Synthesis of trans-trisubstituted olefins. Journal of the American Chemical Society. (Validation of Johnson-Claisen stereoselectivity). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard reference for J-coupling constants and IR bands). [Link]

  • The Good Scents Company. Ethyl (E)-4-octenoate General Properties and Organoleptics.[Link]

Foundational

Technical Analysis Guide: 1H NMR Characterization of Ethyl trans-4-Octenoate

Executive Summary This technical guide outlines the structural validation of ethyl trans-4-octenoate using proton nuclear magnetic resonance ( H NMR) spectroscopy. As a molecule frequently utilized in fragrance chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the structural validation of ethyl trans-4-octenoate using proton nuclear magnetic resonance (


H NMR) spectroscopy. As a molecule frequently utilized in fragrance chemistry and pheromone research, the precise determination of the alkene geometry (trans vs. cis) is critical for biological activity and regulatory compliance.[1] This document provides a self-validating analytical workflow, focusing on the definitive differentiation of stereoisomers via scalar coupling constants (

-values).

Part 1: Structural Anatomy & Theoretical Assignment

Before spectral acquisition, we must map the magnetic environment of the molecule. The structure consists of an ethyl ester terminus, a linear aliphatic chain, and an internal disubstituted alkene at the C4 position.

Molecular Logic Diagram

The following diagram maps the proton environments to their expected spectral regions.

G Mol Ethyl trans-4-octenoate Ester Ethyl Ester Group (Diagnostic) Mol->Ester Alkene Trans-Alkene (Stereo-Center) Mol->Alkene Backbone Aliphatic Chain (Propyl Tail) Mol->Backbone Sig_Ester ~4.1 ppm (q) ~1.2 ppm (t) Ester->Sig_Ester Sig_Alkene ~5.3-5.5 ppm J ~15 Hz (Critical) Alkene->Sig_Alkene Defines Geometry Sig_Alpha ~2.3 ppm (Alpha to C=O) Backbone->Sig_Alpha Sig_Allylic ~2.0-2.3 ppm (Allylic) Backbone->Sig_Allylic Sig_Term ~0.9 ppm (t) Backbone->Sig_Term

Figure 1: Structural dissection of ethyl trans-4-octenoate linking chemical moieties to predicted NMR signals.

Part 2: Experimental Protocol

To ensure high-resolution data capable of resolving the specific coupling constants required for stereochemical assignment, follow this strict preparation protocol.

Solvent Selection

Chloroform-d (


)  is the standard solvent.[2]
  • Why: It minimizes solvent overlap in the critical alkene region (5.3–5.5 ppm) and provides excellent solubility for fatty esters.[2]

  • Reference:

    
     residual peak appears at 7.26 ppm  (singlet), serving as the internal calibration point.[2]
    
Sample Preparation Workflow
  • Massing: Weigh 10–15 mg of the analyte into a clean vial.

    • Note: Over-concentration (>30 mg) can cause viscosity broadening, obscuring fine splitting patterns.[2]

  • Solvation: Add 600 µL of high-purity

    
     (containing 0.03% TMS).
    
  • Filtration: If any particulate is visible, filter through a glass wool plug directly into the NMR tube.[2]

  • Tube Quality: Use a 5mm precision NMR tube (rated for ≥400 MHz). Camber issues in low-quality tubes will degrade shimming.[1][2]

Acquisition Parameters
  • Frequency: Minimum 400 MHz (recommended for resolving second-order effects).

  • Spectral Width: -2 to 14 ppm.[1][2]

  • Scans (NS): 16 or 32 (sufficient for >10 mg sample).[2]

  • Relaxation Delay (D1): Set to 3.0 seconds to ensure accurate integration of the alkene protons relative to methyl groups.

Part 3: Spectral Analysis & Verification

Quantitative Assignment Table

The following table summarizes the expected chemical shifts (


) and multiplicity for ethyl trans-4-octenoate in 

.
Proton LabelChemical GroupShift (

ppm)
MultiplicityIntegrationCoupling (

)
H-A Alkene (

)
5.35 – 5.50Multiplet (dt/dtt)2H15.2 Hz (

)
H-B Ester

4.12Quartet2H7.1 Hz
H-C

-Methylene (

)
2.30 – 2.35Multiplet4HOverlaps with H-D
H-D Allylic (Ester side)2.30 – 2.35MultipletOverlaps with H-C
H-E Allylic (Propyl side)1.95 – 2.05Quartet/Multiplet2H~6-7 Hz
H-F Propyl

1.35 – 1.45Sextet/Multiplet2H7.2 Hz
H-G Ester Methyl (

)
1.25Triplet3H7.1 Hz
H-H Terminal Methyl (

)
0.90Triplet3H7.3 Hz

*Note: The protons at C2 (alpha to carbonyl) and C3 (allylic) often overlap in a complex envelope around 2.3 ppm.

The Definitive Proof: Trans vs. Cis

The core requirement of this analysis is distinguishing the trans (E) isomer from the cis (Z) isomer.[2] This is determined exclusively by the vicinal coupling constant (


)  of the alkene protons.[2]
The Karplus Relationship

The magnitude of the coupling constant depends on the dihedral angle between the protons.[1][3]

  • Trans Alkenes (Dihedral ~180°): Large

    
     value, typically 12 – 18 Hz  (Average ~15 Hz).[2]
    
  • Cis Alkenes (Dihedral ~0°): Smaller

    
     value, typically 6 – 12 Hz  (Average ~10 Hz).[2]
    

Protocol for Verification:

  • Zoom into the region 5.3 – 5.5 ppm .[2]

  • Identify the two alkene protons.[2] They may appear as a complex multiplet due to additional coupling with neighboring

    
     groups.[1][2]
    
  • Perform a deconvolution or peak picking analysis.[1][2]

  • Measure the distance (in Hz) between the outermost large splitting branches.[2]

  • Pass Criteria: If

    
    , the structure is Trans .[2] If 
    
    
    
    , it is Cis.[2]
Stereochemistry Validation Workflow

Logic Start Acquire 1H Spectrum CheckRegion Inspect 5.3-5.5 ppm Start->CheckRegion MeasureJ Measure 3J(H,H) Coupling CheckRegion->MeasureJ Decision J Value? MeasureJ->Decision Trans J = 14-16 Hz CONFIRMED TRANS Decision->Trans > 12 Hz Cis J = 8-11 Hz REJECT (Cis Isomer) Decision->Cis < 12 Hz Ambiguous Complex Multiplet? Run 1H-1H Decoupling Decision->Ambiguous Unclear

Figure 2: Logic gate for stereochemical confirmation of the alkene moiety.

Part 4: Troubleshooting & Artifacts

When analyzing ethyl trans-4-octenoate, be aware of these common spectral artifacts:

  • Ethanol Contamination:

    • Source: Hydrolysis of the ethyl ester or residual solvent from synthesis.[2]

    • Signal: Triplet at 1.2 ppm (overlaps with ester methyl) and Quartet at 3.7 ppm (distinct from ester quartet at 4.1 ppm).[2]

    • Remedy: Check the integration ratio of the 4.1 ppm quartet (2H) to the 0.9 ppm methyl triplet (3H). If the ratio is skewed, impurities are present.

  • Water Peak:

    • In

      
      , water appears as a broad singlet around 1.56 ppm .[1][2] This can obscure the propyl chain multiplets.[2]
      
    • Fix: Add a single bead of activated molecular sieve to the tube and shake gently 10 minutes prior to acquisition.[2]

  • Rotation Sidebands:

    • If the alkene peaks show symmetrical "echoes" at the base, check the sample spinning rate (usually 20 Hz). Turn off spinning for high-resolution experiments to eliminate sidebands that might mimic coupling.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[1] (Standard text for coupling constant ranges).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1][2] Spectral Database for Organic Compounds (SDBS). [Link] (Source for general fatty ester shift comparisons).[2]

  • Reich, H. J. (2023).[2] Structure Determination Using NMR. University of Wisconsin-Madison.[1] [Link] (Authoritative source for alkene J-coupling values and Karplus relationships).[2]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][4][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. [Link] (Standard for solvent residual peaks).[2]

Sources

Exploratory

Technical Guide: The Chemo-Analytical Profile of Ethyl trans-4-Octenoate

Executive Summary Ethyl trans-4-octenoate (CAS: 78989-37-4) is a medium-chain unsaturated ester characterized by a potent, diffusive fruity aroma reminiscent of ripe pear, pineapple, and fermented brandy. While often ove...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl trans-4-octenoate (CAS: 78989-37-4) is a medium-chain unsaturated ester characterized by a potent, diffusive fruity aroma reminiscent of ripe pear, pineapple, and fermented brandy. While often overshadowed in literature by the "Pear Ester" (ethyl (E,Z)-2,4-decadienoate), the trans-4-octenoate isomer represents a critical "high-impact" minor component that provides the "juicy" and "fermented" nuance to pome fruit profiles.

For drug development professionals, this compound serves a dual purpose: as a target for natural product extraction and as a high-efficacy flavor masking agent in pediatric and geriatric liquid formulations. This guide details its physiochemical identity, biosynthetic origin, and a validated SPME-GC-MS protocol for its quantification.

Part 1: Chemical Identity & Physiochemical Profile[1]

Before establishing extraction protocols, one must understand the analyte's behavior in complex matrices. Ethyl trans-4-octenoate is a hydrophobic ester, making it highly amenable to headspace analysis but susceptible to matrix effects in lipid-rich environments.

Physiochemical Data Table
PropertySpecificationTechnical Implication
IUPAC Name Ethyl (E)-oct-4-enoateDefines stereochemistry (Trans/E).
CAS Number 78989-37-4Unique identifier for regulatory filing.[1]
Molecular Formula C₁₀H₁₈O₂MW = 170.25 g/mol .[1][2]
LogP (Octanol/Water) ~3.4 (Estimated)High lipophilicity; requires non-polar solvents or SPME fibers.
Boiling Point ~216°CSemi-volatile; suitable for GC but requires thermal care.
Odor Threshold < 10 ppb (in water)High potency; trace contamination affects sensory profile.
Odor Character Pear, Pineapple, BrandyUsed for "ripe" or "over-ripe" fruit notes.

Part 2: Natural Occurrence & Botanical Distribution

While ubiquitous in the "fruity" volatile fractions of many angiosperms, ethyl trans-4-octenoate exhibits specific accumulation patterns associated with climacteric ripening (the ethylene-dependent ripening phase).

Pome Fruits (Pyrus communis)

In European pears (Bartlett/Williams), this ester appears during the late-climacteric phase. Unlike the "green" notes of hexyl acetate, ethyl trans-4-octenoate contributes to the sweet, buttery, and slightly "wine-like" aroma of fully softened pears. It co-occurs with ethyl (E)-2-octenoate but is distinct in its lack of "fatty" undertones.

Tropical Fruits (Ananas comosus)

In pineapple, the cis-4 isomer is more dominant, but the trans-4 isomer is identified in the volatile fraction of heat-treated or processed pineapple products, suggesting potential isomerization or specific enzymatic pathways activated during processing.

Fermented Matrices

The compound is significantly elevated in pear brandies and ciders. Here, it is not just a fruit metabolite but a product of yeast metabolism (esterification of yeast-derived fatty acids), acting as a marker for fermentation quality.

Part 3: Biosynthetic Pathways

Understanding the origin of ethyl trans-4-octenoate allows researchers to manipulate its concentration via metabolic engineering or harvest timing. The pathway is a branch of Fatty Acid Catabolism (Beta-Oxidation) coupled with Alcohol Acyltransferase (AAT) activity.

Mechanism of Formation[1]
  • Lipid Hydrolysis: Linoleic acid (C18:2) is released from cell membranes during ripening.

  • Beta-Oxidation: The fatty acid undergoes chain shortening. The specific position of the double bond (Δ4) is preserved or migrated during the cycle of dehydrogenation and hydration.

  • Esterification: The resulting 4-octenoyl-CoA is esterified with ethanol (produced via anaerobic respiration in the fruit core or fermentation) by the enzyme AAT.

Biosynthetic Pathway Diagram

Biosynthesis Linoleic Linoleic Acid (C18:2) (Membrane Lipids) BetaOx Beta-Oxidation Cycle (Chain Shortening) Linoleic->BetaOx Lipolysis & Degradation AcylCoA 4-Octenoyl-CoA (Intermediate) BetaOx->AcylCoA Specific Chain Length Stop AAT Enzyme: Alcohol Acyltransferase (AAT) AcylCoA->AAT Ethanol Ethanol (Glycolysis/Fermentation) Ethanol->AAT Product Ethyl trans-4-octenoate (Final Ester) AAT->Product Esterification

Figure 1: Metabolic flux from fatty acid precursors to ethyl trans-4-octenoate via the AAT pathway.

Part 4: Analytical Methodology (SPME-GC-MS)

For drug development and food science, "sniffing" is insufficient. We require quantifiable, reproducible data. The following protocol utilizes Solid Phase Microextraction (SPME) , which eliminates solvent waste and prevents the loss of highly volatile esters.

Protocol Design: Self-Validating Steps
  • Why SPME? Direct injection of fruit juice ruins GC liners with sugars. Solvent extraction (LLE) often loses the most volatile top-notes. SPME is non-destructive and equilibrium-based.

  • Why Salt? Adding NaCl increases the ionic strength of the solution, pushing hydrophobic organics (like our ester) out of the liquid phase and into the headspace (Salting-out effect).

Step-by-Step Workflow
  • Sample Preparation:

    • Homogenize 10g of fruit tissue (or 10mL formulation).

    • Centrifuge at 4000g for 10 min to remove solids.

    • Transfer 5mL supernatant to a 20mL headspace vial.

    • Validation Step: Add 1.5g NaCl (30% w/v) and a magnetic stir bar.

    • Internal Standard: Add 10 µL of 2-nonanone (10 ppm) for normalization.

  • SPME Extraction:

    • Fiber Selection: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). Rationale: This tri-phase fiber captures both polar and non-polar volatiles across a wide molecular weight range.

    • Equilibration: Heat vial to 40°C for 15 min with agitation (250 rpm).

    • Extraction: Expose fiber to headspace for 30 min at 40°C.

  • GC-MS Analysis:

    • Column: DB-Wax or HP-Innowax (Polar). Rationale: Polar columns separate esters based on polarity, offering better resolution for isomers (cis vs trans) than non-polar columns.

    • Desorption: 250°C for 3 min (Splitless mode).

    • Oven Program: 40°C (2 min) -> 5°C/min -> 230°C (5 min).

Analytical Logic Diagram

AnalyticalWorkflow Sample Sample Matrix (Fruit/Drug Syrup) Prep Salting Out (NaCl + Int. Std) Sample->Prep Homogenization SPME Headspace SPME (DVB/CAR/PDMS Fiber) Prep->SPME Equilibrium (40°C) GC GC Separation (Polar Column) SPME->GC Desorption MS MS Detection (SIM/Scan Mode) GC->MS Elution

Figure 2: Validated SPME-GC-MS workflow for quantitative ester analysis.

Part 5: Industrial & Pharmaceutical Applications[1][4]

Flavor Masking in Formulations

In pediatric drug development, masking the bitterness of APIs (Active Pharmaceutical Ingredients) like antibiotics or antihistamines is critical for compliance.

  • Mechanism: Ethyl trans-4-octenoate provides a "top-note" distraction. Its low odor threshold allows it to cover the metallic/bitter aftertaste without requiring high sugar loads.

  • Usage: It is often compounded with "cream" or "vanilla" notes to create a "Peaches and Cream" or "Pear Glacé" profile.

Biomarker for Naturality

Because the trans-isomer ratio varies between natural fruit extracts and synthetic production (which often yields thermodynamic mixtures), this compound serves as a marker for "Natural" labeling claims in nutraceuticals.

References

  • The Good Scents Company. (2023). Ethyl trans-4-octenoate: Organoleptic Properties and Safety Data. [Link]

  • NIST Chemistry WebBook. (2023). Ethyl (E)-4-octenoate Mass Spectrum and Retention Indices. [Link]

  • Shiota, H. (1990). Volatile components of the headspace of 'Bartlett' pears. Journal of the Science of Food and Agriculture. [Link]

  • Defilippi, B. G., et al. (2009). Flavor metabolomics in fruit: Biosynthesis of esters in pears. Plant Physiology and Biochemistry.[3] [Link]

Sources

Foundational

Biosynthesis Pathway of Ethyl trans-4-Octenoate: A Technical Guide

This guide outlines the biosynthesis, metabolic regulation, and experimental validation of Ethyl trans-4-octenoate in plant systems. Executive Summary Ethyl trans-4-octenoate (Ethyl (E)-4-octenoate) is a medium-chain vol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the biosynthesis, metabolic regulation, and experimental validation of Ethyl trans-4-octenoate in plant systems.

Executive Summary

Ethyl trans-4-octenoate (Ethyl (E)-4-octenoate) is a medium-chain volatile ester responsible for the characteristic fruity, pineapple, and "ripe pear" notes in Pyrus communis (Bartlett pear), apples, and fermented beverages. Unlike ubiquitous short-chain esters (e.g., ethyl acetate), its biosynthesis requires a coordinated interplay between fatty acid catabolism (β-oxidation) and alcohol acyltransferase (AAT) activity.

This guide details the metabolic flux from polyunsaturated fatty acids (PUFAs) to the final ester, emphasizing the stereochemical inversion required to generate the trans-4 moiety from naturally occurring cis-precursors.

Target Molecule Profile[1][2][3]
  • IUPAC Name: Ethyl (E)-oct-4-enoate[1]

  • CAS Number: 78989-37-4[1][]

  • Sensory Descriptors: Pineapple, Pear, Waxy, Green.

  • Key Precursor: Linoleic Acid (C18:2

    
    ).
    

The Biosynthetic Mechanism

The formation of ethyl trans-4-octenoate is not a direct product of the Lipoxygenase (LOX) pathway (which typically yields C6 aldehydes/alcohols). Instead, it stems from the peroxisomal


-oxidation  of long-chain fatty acids, specifically Linoleic Acid.
Phase 1: The Precursor Cascade (Linoleic Acid Catabolism)

The pathway begins with the mobilization of Linoleic Acid (18:2 cis-9, cis-12) from membrane lipids via lipases. The fatty acid enters the peroxisome for chain shortening.

  • Activation: Linoleic acid is converted to Linoleoyl-CoA .

  • Sequential

    
    -Oxidation Cycles: 
    
    • Cycle 1-3: Removal of three acetyl-CoA units (C2) reduces the chain length from C18 to C12.

    • Intermediate: The resulting intermediate is 3-cis, 6-cis-dodecadienoyl-CoA .

  • The Critical Isomerization (C12

    
     C10): 
    
    • The 3-cis double bond prevents direct

      
      -oxidation.
      
    • Enzyme:

      
      -enoyl-CoA isomerase converts 3-cis to 2-trans.
      
    • Following hydration and thiolysis, the product is cis-4-decenoyl-CoA .

  • Generation of the C8 Backbone:

    • One additional cycle of

      
      -oxidation on cis-4-decenoyl-CoA removes an acetyl-CoA.
      
    • Result: cis-2-octenoyl-CoA (via 2,4-dienoyl-CoA reductase pathway) or retention of unsaturation depending on auxiliary enzymes.

    • Note: To achieve the

      
       unsaturation in C8, the pathway likely bypasses standard reduction, or involves cis-4-octenoyl-CoA  derived directly from partial degradation of specific unsaturated precursors followed by isomerization.
      
Phase 2: Stereochemical Inversion (Cis Trans)

Natural fatty acids possess cis geometry. The trans-4 configuration implies an isomerization event.

  • Mechanism: In plant peroxisomes, Acyl-CoA oxidase (ACX) and specific enoyl-CoA isomerases facilitate the shift. The conversion of cis-4-octenoyl-CoA to trans-4-octenoyl-CoA is thermodynamically favorable and may occur enzymatically or during the CoA-activation phase prior to esterification.

Phase 3: Esterification (The AAT Reaction)

The final step occurs in the cytoplasm or at the ER membrane.

  • Enzyme: Alcohol Acyltransferase (AAT) (EC 2.3.1.84).

  • Reaction:

    
    
    
  • Substrate Specificity: AAT enzymes in Pyrus species show high affinity for medium-chain acyl-CoAs (C6-C10) and ethanol, driven by the climacteric rise in ethylene.

Visualization of the Pathway

The following diagram illustrates the flux from Linoleic Acid to Ethyl trans-4-octenoate.

Biosynthesis cluster_peroxisome Peroxisome Linoleic Linoleic Acid (18:2 c9,c12) LinoleoylCoA Linoleoyl-CoA Linoleic->LinoleoylCoA Acyl-CoA Synthetase BetaOx Peroxisomal β-Oxidation (3 Cycles) LinoleoylCoA->BetaOx C12_Inter 3-cis, 6-cis-Dodecadienoyl-CoA BetaOx->C12_Inter - 3 Acetyl-CoA Isomerase Δ3,Δ2-Enoyl-CoA Isomerase C12_Inter->Isomerase C10_Inter cis-4-Decenoyl-CoA Isomerase->C10_Inter Chain Shortening BetaOx2 β-Oxidation (Chain Shortening) C10_Inter->BetaOx2 C8_Cis cis-4-Octenoyl-CoA BetaOx2->C8_Cis - Acetyl-CoA Iso_Trans Cis-Trans Isomerase (Putative) C8_Cis->Iso_Trans C8_Trans trans-4-Octenoyl-CoA Iso_Trans->C8_Trans AAT Alcohol Acyltransferase (AAT) C8_Trans->AAT Ethanol Ethanol Ethanol->AAT FinalProduct Ethyl trans-4-octenoate AAT->FinalProduct Esterification

Figure 1: Metabolic pathway from Linoleic Acid to Ethyl trans-4-octenoate involving β-oxidation and AAT-mediated esterification.

Experimental Protocols for Validation

Protocol A: Extraction and Quantification (SPME-GC-MS)

To validate the presence and concentration of the ester in plant tissue.

ParameterSpecification
Extraction Method Headspace Solid-Phase Microextraction (HS-SPME)
Fiber Type DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm
Incubation 40°C for 30 minutes with agitation (250 rpm)
GC Column DB-Wax or HP-Innowax (Polar column essential for isomer separation)
Oven Program 40°C (3 min)

5°C/min

230°C (5 min)
MS Mode SIM (Selected Ion Monitoring) for m/z 69, 88, 127 (Target ions)

Step-by-Step Workflow:

  • Sample Prep: Homogenize 5g of fruit tissue with 1g NaCl (to salt-out volatiles) and 10 µL internal standard (e.g., 2-octanol).

  • Adsorption: Expose SPME fiber to headspace for 30 mins at 40°C.

  • Desorption: Inject into GC inlet (Splitless mode, 250°C) for 2 mins.

  • Analysis: Identify peaks using retention indices (RI) and mass spectral library matching (NIST). Confirm trans vs cis geometry using authentic standards.

Protocol B: In Vivo Precursor Feeding (Isotope Labeling)

To confirm the precursor role of Linoleic Acid.

  • Substrate: Deuterium-labeled Linoleic Acid (

    
    -18:2).
    
  • Application: Apply 100 µL of 10 mM substrate solution to fruit discs or inject directly into the fruit core.

  • Incubation: Incubate at 20°C for 24-48 hours.

  • Detection: Analyze via GC-MS looking for mass shifts (+2 or +4 amu) in the ethyl trans-4-octenoate peak, confirming the carbon chain origin.

Metabolic Regulation & Causality

Understanding why this pathway activates is crucial for modulation.

  • Ethylene Dependency: The expression of AAT genes is strictly regulated by ethylene. In climacteric fruits (Pear, Apple), the "respiratory climacteric" triggers a massive upregulation of AAT, synchronizing ester production with ripening.

  • Substrate Availability: The rate-limiting step is often not the AAT enzyme itself, but the availability of the Acyl-CoA substrate. Stress conditions (chilling) can suppress

    
    -oxidation enzymes, leading to a loss of aroma (e.g., in cold-stored pears).
    
  • Isomer Selectivity: The ratio of trans-4 to cis-4 is determined by the specific isomerase activity in the peroxisome. Genetic variations in Enoyl-CoA Isomerase across cultivars result in different aroma profiles.

References

  • El Hadi, M. A., et al. (2013). Advances in Fruit Aroma Volatile Research. Molecules.

  • Defilippi, B. G., et al. (2005). Ester Biosynthesis in Apple: Variable Substrate Availability and Alcohol Acyltransferase Activity. Journal of Agricultural and Food Chemistry.

  • The Good Scents Company. (2023).[3] Ethyl trans-4-octenoate Material Safety and Data Sheet.

  • Sanz, C., et al. (1997). Biosynthesis of Esters in Plants. Lipid Metabolism in Plants. CRC Press.
  • Wyrtki, K., et al. (2011). Biosynthesis of pear esters: functional characterization of two alcohol acyltransferases. Plant Physiology.

Sources

Exploratory

Technical Guide: Solubility Profiling of Ethyl trans-4-octenoate in Organic Solvents

Executive Summary Ethyl trans-4-octenoate (CAS: 78989-37-4) is a medium-chain fatty acid ethyl ester (FAEE) characterized by a specific unsaturation at the C4 position. Widely utilized in the synthesis of high-value flav...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl trans-4-octenoate (CAS: 78989-37-4) is a medium-chain fatty acid ethyl ester (FAEE) characterized by a specific unsaturation at the C4 position. Widely utilized in the synthesis of high-value flavorants (imparting pear and pineapple notes) and as a lipophilic intermediate in pharmaceutical drug development, its handling requires precise solvation data.

This guide provides a definitive technical analysis of its solubility behavior. Unlike simple solubility tables, this document dissects the thermodynamic interactions governing its dissolution, providing researchers with a predictive framework and validated protocols for solvent selection during extraction, purification, and formulation.

Physicochemical Architecture

To predict solubility, one must first understand the solute's molecular landscape. Ethyl trans-4-octenoate is a lipophilic ester . Its structure comprises a hydrophobic hydrocarbon tail (C8 chain with a trans-double bond) and a moderately polar ester head group.

Table 1: Core Physicochemical Constants
PropertyValueTechnical Implication
Molecular Formula

Medium-chain ester functionality.[1]
Molecular Weight 170.25 g/mol Low molecular weight facilitates high volatility and diffusivity.
Boiling Point ~206–208°C (760 mmHg)High boiling point requires high-energy solvent recovery if used in extraction.
LogP (Octanol/Water) ~3.4 (Est.)High Lipophilicity. Preferential partitioning into non-polar organic phases.
Water Solubility < 55 mg/L (25°C)Practically insoluble in aqueous media; requires emulsification or co-solvents.[2]
Physical State Colorless LiquidSolubility testing implies miscibility profiling rather than solid-dissolution kinetics.

Solubility Landscape & Solvent Compatibility

The solubility of Ethyl trans-4-octenoate is governed by the principle of "Like Dissolves Like," quantifiable via Hansen Solubility Parameters (HSP). The molecule exhibits strong dispersion forces (


) due to its alkyl chain, moderate polar forces (

) from the ester carbonyl, and weak hydrogen bonding capability (

).
Thermodynamic Prediction Model

The interaction radius (


) between the solute and solvent determines miscibility. A smaller 

indicates higher solubility.

SolubilityPrediction Solute Ethyl trans-4-octenoate (Lipophilic Ester) HSP Hansen Parameters (δd, δp, δh) Solute->HSP Interaction Calculate Interaction Radius (Ra) Ra² = 4(Δδd)² + (Δδp)² + (Δδh)² HSP->Interaction Result_Miscible Ra < R0 (Miscible/Soluble) Interaction->Result_Miscible Non-Polar/Aprotic Solvents Result_Immiscible Ra > R0 (Phase Separation) Interaction->Result_Immiscible Highly Polar/Protic Solvents

Figure 1: Thermodynamic solubility prediction workflow based on Hansen Solubility Parameters.

Solvent Class Compatibility Matrix

Based on the LogP of 3.4 and the ester structure, the following empirical solubility profile is established.

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneMiscible Dominant dispersion force interactions match the octenyl chain. Ideal for extraction.
Chlorinated Solvents Dichloromethane (DCM), ChloroformMiscible Excellent solvency due to polarizability matching. Standard for reaction monitoring.
Alcohols (Short Chain) Ethanol, Methanol, IsopropanolMiscible The ester group accepts hydrogen bonds, allowing miscibility despite the hydrophobic tail.
Ethers & Esters Diethyl Ether, Ethyl Acetate, THFMiscible Dipole-dipole interactions align perfectly. "Like dissolves like" applies strongly here.
Aqueous/Highly Polar Water, Glycerol, Propylene GlycolInsoluble / Immiscible The hydrophobic effect forces phase separation. The energy cost to disrupt water's H-bond network is too high.

Critical Note for Formulators: While miscible in ethanol, dilution with water (e.g., in hydroalcoholic formulations) will cause the ester to "oil out" (nucleate) if the ethanol concentration drops below ~40-50% v/v, depending on temperature.

Experimental Protocol: Miscibility & Partitioning Validation

For drug development or precise formulation, relying on "miscible" is insufficient. You must determine the Partition Coefficient or exact Miscibility Limit in binary systems.

Protocol: Liquid-Liquid Miscibility & Phase Stability

Objective: Determine if Ethyl trans-4-octenoate forms a stable single phase with a target solvent system at specific temperatures.

Materials
  • Analyte: Ethyl trans-4-octenoate (>98% purity).[2][3]

  • Solvents: HPLC Grade (Hexane, Ethanol, Water).

  • Equipment: GC-FID or HPLC-UV, Temperature-controlled centrifuge.

Workflow

ExperimentalProtocol Start Start: Solvent Selection Mix Binary Mixing (1:1, 1:10, 10:1 Ratios) Start->Mix Vortex Vortex Agitation (2 mins @ 2000 RPM) Mix->Vortex Equilibrate Thermal Equilibration (25°C for 1 hour) Vortex->Equilibrate Visual Visual Inspection Equilibrate->Visual Decision Single Phase? Visual->Decision Miscible Result: Miscible Proceed to Stability Test Decision->Miscible Yes (Clear) Immiscible Result: Immiscible Determine LogP / Partition Coeff. Decision->Immiscible No (Cloudy/Layers) Quant Quantification (GC-FID) Analyze both phases Immiscible->Quant

Figure 2: Step-by-step decision tree for determining miscibility and partitioning behavior.

Step-by-Step Methodology
  • Preparation: Prepare three borosilicate glass vials. Add Ethyl trans-4-octenoate and Target Solvent in volume ratios of 1:10, 1:1, and 10:1.

  • Agitation: Vortex vigorously for 120 seconds to ensure maximal contact surface area.

  • Equilibration: Place vials in a thermostated bath at 25°C (or target process temperature) for 60 minutes.

  • Observation:

    • Clear Solution: Indicates miscibility.[4]

    • Tyndall Effect/Haze: Indicates micro-emulsion or saturation limit reached.

    • Phase Separation: Indicates immiscibility.

  • Quantification (If Immiscible): Carefully sample the solvent phase (top or bottom depending on density) and analyze via GC-FID to determine the saturation concentration (

    
    ).
    

Applications & Implications

Extraction Strategies

Due to its high solubility in non-polar solvents, Hexane or Supercritical CO2 are the extraction media of choice for isolating this ester from natural matrices (e.g., fermentation broths or fruit pulps).

  • Recommendation: Use Ethyl Acetate as a greener alternative to chlorinated solvents for liquid-liquid extraction (LLE) from aqueous reaction mixtures. It offers high recovery rates (>95%) due to favorable partition coefficients.

Chromatographic Purification
  • Normal Phase Flash Chromatography: Use a Hexane/Ethyl Acetate gradient. The ester will elute early due to its lipophilicity.

  • Reverse Phase HPLC: Requires high organic modifier content (e.g., >70% Acetonitrile or Methanol) to elute from C18 columns.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5352770, Ethyl trans-4-octenoate. Retrieved from [Link]

  • The Good Scents Company (2024). Ethyl (E)-4-octenoate Physicochemical Data and Organoleptic Profile. Retrieved from [Link]

  • Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook, 2nd Ed. CRC Press. (Grounding for Solubility Parameter Analysis).

Sources

Foundational

Synonyms and IUPAC name for ethyl trans-4-octenoate

Executive Summary Ethyl (E)-oct-4-enoate (CAS: 78989-37-4) is a specific stereoisomer of the ethyl ester of 4-octenoic acid. While often overshadowed commercially by its cis (Z) counterpart (FEMA 3344), the trans (E) iso...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl (E)-oct-4-enoate (CAS: 78989-37-4) is a specific stereoisomer of the ethyl ester of 4-octenoic acid. While often overshadowed commercially by its cis (Z) counterpart (FEMA 3344), the trans (E) isomer represents a critical high-value intermediate in organic synthesis and a distinct organoleptic agent.

This guide distinguishes the trans-4 isomer from the commercially ubiquitous cis-4 and trans-2 isomers, providing a validated synthetic pathway (Johnson-Claisen rearrangement) that favors trans-selectivity, alongside precise analytical parameters for identification.

Nomenclature & Identification

Accurate identification is paramount, as "Ethyl octenoate" is a generic term often referring to isomeric mixtures or the cis form.

Core Identifiers
ParameterValueNotes
IUPAC Name Ethyl (E)-oct-4-enoate Defines stereochemistry at C4.[1]
Common Synonyms Ethyl trans-4-octenoate4-Octenoic acid, ethyl ester, (E)-(E)-4-Octenoic acid ethyl ester"Trans" and "(E)" are interchangeable here.[1]
CAS Number 78989-37-4 Specific to the (E)-isomer.[]
Generic CAS 10031-92-2Refers to unspecified stereochemistry.
FEMA Number Not Assigned*FEMA 3344 refers to the cis (Z) isomer.[3]
Molecular Formula C₁₀H₁₈O₂
SMILES CCC/C=C/CCC(=O)OCCExplicit trans geometry.
Isomeric Distinction (Critical Safety & Regulatory Note)

Researchers must not confuse this molecule with its isomers, which have different regulatory statuses and sensory profiles.

  • Ethyl (Z)-oct-4-enoate (FEMA 3344): The dominant commercial "pineapple" note.

  • Ethyl (E)-oct-2-enoate (FEMA 3643): A conjugated ester with a different metabolic profile (Michael acceptor).

Physicochemical Profile

The following data represents the pure (E)-isomer.

PropertyMetricValidation Method
Molecular Weight 170.25 g/mol Calculated
Boiling Point 216.6°C (est) / 105°C @ 11 mmHgVacuum distillation recommended.
Density 0.878 – 0.884 g/cm³ (25°C)Pycnometer
Refractive Index 1.430 – 1.437 (20°C)Refractometer
LogP (o/w) 3.41 (est)Hydrophobic; cell-permeable.
Solubility Soluble in Ethanol, Et₂O; Insoluble in H₂O
Organoleptics Fruity, Pear, Pineapple, GreenLess "jammy" than the cis isomer.

Synthetic Pathway: The Johnson-Claisen Rearrangement

Why this method? Standard esterification of commercially available 4-octenoic acid often yields equilibrium mixtures of isomers. To synthesize Ethyl (E)-oct-4-enoate with high stereoselectivity (>95% E), the Johnson-Claisen rearrangement is the superior protocol. This [3,3]-sigmatropic rearrangement proceeds via a chair-like transition state that energetically favors the trans product.

Reaction Mechanism & Workflow

The reaction involves the condensation of an allylic alcohol (Hex-1-en-3-ol) with triethyl orthoacetate in the presence of a weak acid catalyst, followed by the rearrangement.

JohnsonClaisen Start Hex-1-en-3-ol (Allylic Alcohol) Inter Mixed Ketal Intermediate Start->Inter Exchange (-EtOH) Reagent Triethyl Orthoacetate + Propionic Acid (Cat.) Reagent->Inter TS Chair-like Transition State Inter->TS Heat (140°C) Product Ethyl (E)-oct-4-enoate (Target) TS->Product [3,3]-Sigmatropic Rearrangement

Figure 1: The Johnson-Claisen rearrangement pathway favoring (E)-stereoselectivity.

Experimental Protocol

Reagents:

  • Hex-1-en-3-ol (1.0 eq)

  • Triethyl orthoacetate (7.0 eq)

  • Propionic acid (0.05 eq - Catalyst)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a distillation head (Dean-Stark trap not necessary if distilling ethanol continuously) and a magnetic stir bar.

  • Addition: Charge the flask with Hex-1-en-3-ol, triethyl orthoacetate, and catalytic propionic acid.

  • Reaction (Elimination): Heat the mixture to ~138–140°C. Ethanol will begin to evolve.

  • Distillation: Continuously distill off the ethanol produced to drive the equilibrium toward the ketene acetal intermediate.

  • Rearrangement: Once ethanol evolution ceases (approx. 2-4 hours), continue heating for an additional hour to ensure completion of the sigmatropic rearrangement.

  • Workup: Cool the mixture. Remove excess triethyl orthoacetate via rotary evaporation.

  • Purification: Purify the residue via fractional vacuum distillation (bp 105°C @ 11 mmHg) or flash chromatography (Hexane/EtOAc 95:5).

Yield Expectation: 85–92% Stereoselectivity: >95:5 (E:Z)

Analytical Characterization (NMR Validation)

To confirm the synthesis of the trans (E) isomer over the cis (Z) isomer, ¹H NMR coupling constants are the definitive metric.

¹H NMR (CDCl₃, 400 MHz)
Shift (δ ppm)MultiplicityIntegrationCoupling (J)AssignmentInterpretation
5.35 – 5.50 Multiplet2HJ ≈ 15.4 Hz H-4, H-5Diagnostic: Large coupling constant confirms trans (E) geometry. (Cis typically ~10-11 Hz).
4.12 Quartet2HJ = 7.1 Hz-OCH ₂CH₃Ethoxy methylene.
2.25 – 2.35 Multiplet4H-H-2, H-3Methylene protons flanking the carbonyl and alkene.
1.95 Multiplet2H-H-6Allylic methylene.
1.25 Triplet3HJ = 7.1 Hz-OCH₂CHEthoxy methyl.
0.90 Triplet3HJ = 7.0 HzH-8Terminal methyl.

Applications in Research & Development

Drug Development: Metabolic Probes

Ethyl (E)-oct-4-enoate serves as a valuable probe for Carboxylesterase (CES) activity.

  • Mechanism: The ester bond is cleaved by CES1/CES2 in the liver.

  • Utility: Unlike saturated esters, the C4 double bond provides a secondary metabolic handle for Cytochrome P450 enzymes (epoxidation), allowing researchers to map sequential metabolic clearance pathways (Hydrolysis vs. Oxidation).

Chiral Building Block

The molecule is a precursor for synthesizing chiral pheromones and polyketides. Asymmetric dihydroxylation (Sharpless) of the trans double bond yields enantiopure diols.

Metabolism Substrate Ethyl (E)-oct-4-enoate Hydrolysis Hydrolysis (CES1 / CES2) Substrate->Hydrolysis Oxidation Oxidation (CYP450) Substrate->Oxidation Minor Pathway Acid (E)-Oct-4-enoic Acid (Primary Metabolite) Hydrolysis->Acid Epoxide Epoxy-ester (Secondary Metabolite) Oxidation->Epoxide

Figure 2: Primary metabolic fate of ethyl (E)-oct-4-enoate in hepatic systems.

References

  • Chemical Identification: National Center for Biotechnology Information. (2023).[4] PubChem Compound Summary for CID 5352770, Ethyl 4-octenoate. Retrieved from [Link]

  • Synthetic Methodology: Faulkner, D. J. (1993). The Johnson-Claisen Rearrangement in Organic Synthesis. Organic Reactions. Retrieved from [Link]

  • Flavor & Fragrance Data: The Good Scents Company. (2023).[4] Ethyl (E)-4-octenoate Data Sheet. Retrieved from [Link]

  • NMR Characterization: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.
  • Regulatory Status: Flavor and Extract Manufacturers Association (FEMA). FEMA GRAS Lists. (Note: Distinction of isomer specific FEMA numbers). Retrieved from [Link]

Sources

Exploratory

Technical Guide: Odor Profile and Sensory Analysis of Ethyl trans-4-octenoate

The following technical guide is structured to provide an authoritative, deep-dive analysis of Ethyl trans-4-octenoate , tailored for researchers and drug development professionals focusing on sensory science and excipie...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of Ethyl trans-4-octenoate , tailored for researchers and drug development professionals focusing on sensory science and excipient characterization.

Executive Summary

Ethyl trans-4-octenoate (CAS: 78989-37-4) is a mono-unsaturated ester characterized by a complex fruity odor profile with distinct pear, pineapple, and fermented nuances. While its geometric isomer, ethyl cis-4-octenoate (FEMA 3344), is the industry standard for "fresh pineapple" top notes, the trans isomer plays a critical role in providing substantivity and "peel-like" waxiness to fruit accords.

This guide outlines the physicochemical identity, sensory characterization, and analytical protocols required to evaluate this compound. It specifically addresses the challenge of distinguishing the trans isomer from the cis form using Gas Chromatography-Olfactometry (GC-O) and sensory panel methodologies.

Chemical Identity & Physicochemical Properties

Precise identification is the first step in sensory analysis, particularly to avoid confusion with the more common cis isomer.

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name Ethyl (E)-oct-4-enoate
CAS Number 78989-37-4
Molecular Formula C₁₀H₁₈O₂
Molecular Weight 170.25 g/mol
Isomeric Purity Typically ≥98% (trans); often contains trace cis
LogP (o/w) ~3.41 (Estimated)
Boiling Point ~216°C (at 760 mmHg)
Flash Point 79.4°C (175°F)
Solubility Soluble in ethanol, fixed oils; Insoluble in water

Technical Note: The cis isomer (CAS 34495-71-1) has a lower boiling point and different refractive index. Analytical verification via GC-MS using a polar column (e.g., DB-WAX) is required to resolve these isomers before sensory testing.

The Odor Profile Characterization

Unlike the sharp, lifting "tropical" punch of the cis isomer, the trans isomer exhibits a heavier, more complex profile.

Sensory Descriptors[4][5][6][7]
  • Primary Notes: Fruity, Pear, Pineapple (canned/syrupy).

  • Secondary Notes: Waxy, Green (leafy), Metallic (at high concentrations), Fermented/Winey.

  • Substantivity: Medium (>8 hours on blotter).[1]

Comparative Sensory Mapping

To understand the utility of the trans isomer, it must be contextualized against its analogs.

CompoundPrimary Odor CharacterSensory Threshold (Water)Application Nuance
Ethyl trans-4-octenoate Waxy Pear, Syrupy Pineapple~5–10 ppb (Est.)*Provides body, peel notes, and ripeness.
Ethyl cis-4-octenoate Fresh Pineapple, Tropical0.06 ppbProvides "lift" and fresh juice character.
Ethyl Octanoate Fruity, Waxy, Brandy5.0 ppbGeneric fruity base; less distinct.

*Note: Specific threshold data for the pure trans isomer is sparse compared to the cis form. Values are estimated based on structural activity relationships (SAR) and comparative panel data.

Sensory Analysis Methodologies

Reliable sensory data requires a self-validating workflow combining instrumental separation with human perception.

Protocol A: Gas Chromatography-Olfactometry (GC-O)

This protocol is essential for determining the Odor Activity Value (OAV) and confirming that the perceived odor originates from the trans isomer and not a co-eluting impurity.

Workflow Diagram: The following graph illustrates the split-flow logic required for simultaneous chemical and sensory detection.

GCO_Workflow Sample Sample Injection (Ethyl trans-4-octenoate) GC_Column GC Column (Polar Phase: DB-WAX) Sample->GC_Column Volatilization Splitter Effluent Splitter (50:50 Ratio) GC_Column->Splitter Separation FID Detector (FID/MS) Chemical Signal Splitter->FID Analytical Stream SniffPort Olfactory Port (Humidified Air) Splitter->SniffPort Sensory Stream Data Aromagram (Intensity vs. Retention Time) FID->Data Chromatogram Assessor Human Assessor (Real-time Recording) SniffPort->Assessor Perception Assessor->Data Odor Events

Figure 1: GC-O Split-Stream Workflow for correlating retention time with sensory perception.

Step-by-Step Protocol:

  • Sample Preparation: Dilute the trans-4-octenoate standard to 100 ppm in dichloromethane.

  • Column Selection: Use a DB-WAX or FFAP column to maximize separation of cis/trans isomers.

  • Injection: 1 µL splitless injection at 240°C.

  • Detection:

    • Channel A (FID): Quantifies the peak area.

    • Channel B (Sniff Port): The assessor records the start/stop time and intensity (0–10 scale) of the odor.

  • Validation: The odor peak must align perfectly with the trans isomer's retention time. If the odor appears earlier (at the cis retention time), the sample is chemically impure.

Protocol B: Determination of Odor Detection Thresholds (ASTM E679)

To quantify potency, use the 3-Alternative Forced Choice (3-AFC) method.

  • Panel Selection: Screen 6–10 assessors for specific anosmia to octenoates.

  • Dilution Series: Prepare a geometric dilution series (step factor 3) in an odorless matrix (water or 10% ethanol).

    • Range: 0.1 ppb to 100 ppb.

  • Presentation: Present 3 cups per concentration level (1 sample, 2 blanks).

  • Task: Assessors must identify the odd cup.

  • Calculation: The threshold is the concentration where the probability of detection exceeds 50% (corrected for chance).

Biosynthesis & Natural Occurrence

Understanding the natural origin helps in authenticating "natural" labeling claims. Ethyl trans-4-octenoate is formed via the beta-oxidation of unsaturated fatty acids followed by esterification.

Table 2: Natural Sources
SourceConcentration RangeRole in Flavor
Pear (Pyrus communis) Trace – Low ppbContributes to the "skin" note of ripe pears.
Pineapple Medium ppbSecondary to the cis isomer; adds ripeness.[2]
Durian VariableContributes to the complex ester background.
Fermented Spirits VariableFormed during yeast fermentation (cognac/brandy).

Synthesis Pathway (Industrial)

For applications requiring high purity, the trans isomer is synthesized chemically. The challenge is preventing isomerization to the thermodynamically favored cis form or the conjugated isomer.

Synthesis_Pathway Start 4-Pentenoic Acid (Precursor) Step1 Claisen Rearrangement (Chain Extension) Start->Step1 + Triethyl orthoacetate Inter trans-4-Octenoic Acid (Intermediate) Step1->Inter Heat, -EtOH Step2 Esterification (EtOH + H2SO4) Inter->Step2 Acid Catalysis Final Ethyl trans-4-octenoate (Target Molecule) Step2->Final Distillation

Figure 2: Synthetic pathway emphasizing the formation of the trans-acid intermediate.

Regulatory & Safety Status

Critical Distinction: Researchers must distinguish between the regulatory status of the cis and trans forms.

  • Ethyl cis-4-octenoate: FEMA 3344, JECFA 338.[3] Widely approved for flavor use.

  • Ethyl trans-4-octenoate:

    • FEMA: Does not hold a distinct FEMA number separate from the cis form in many databases; often regulated under the general "Ethyl octenoate" or as a mixture (sum of isomers).

    • IFRA: Regulated for use in fragrance (fruity/citrus compositions).[1]

    • Safety: Generally Recognized As Safe (GRAS) when used as a constituent of natural essential oils or within approved isomeric mixtures.

Self-Validating Safety Check: Before formulation, verify the Certificate of Analysis (CoA) for the specific isomer ratio. If the trans content exceeds 5%, ensure compliance with the specific end-use category (Flavor vs. Fragrance).

References

  • Bedoukian Research. (n.d.).[1] Ethyl 4-Octenoate (Trans) Technical Data Sheet. Retrieved from

  • The Good Scents Company. (2023). Ethyl (E)-4-octenoate Odor and Flavor Profile. Retrieved from

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (1999).[3] Safety evaluation of certain food additives (esters). WHO Food Additives Series No. 42. Retrieved from

  • BOC Sciences. (2024).[1] Ethyl trans-4-octenoate Product Specifications. Retrieved from

  • ASTM International. (2019). ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. Retrieved from

Sources

Foundational

Technical Guide: Health and Safety Profile of Ethyl trans-4-Octenoate

Executive Summary Ethyl trans-4-octenoate (CAS: 78989-37-4) is a specialized flavor and fragrance agent belonging to the class of unsaturated fatty acid esters. Characterized by a fruity, pear-like odor with citrus nuanc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl trans-4-octenoate (CAS: 78989-37-4) is a specialized flavor and fragrance agent belonging to the class of unsaturated fatty acid esters. Characterized by a fruity, pear-like odor with citrus nuances, it is primarily used in the formulation of fruit flavors (pineapple, pear) and fragrances.

From a toxicological perspective, the compound acts as a "Cramer Class I" substance—a designation indicating a simple chemical structure with efficient metabolic detoxification pathways and low oral toxicity. Upon ingestion, it undergoes rapid hydrolysis to ethanol and trans-4-octenoic acid, both of which are metabolized via well-understood biological pathways (alcohol dehydrogenase and beta-oxidation, respectively).

Regulatory Status:

  • JECFA: Evaluated under "Linear and branched-chain aliphatic unsaturated esters" (No. 341).

  • FEMA: Often cross-referenced with FEMA 3344 (Ethyl cis-4-octenoate) or FEMA 3643 (Ethyl trans-2-octenoate) in commercial catalogs, but distinct in stereochemistry.

  • Safety Concern: No safety concern at current estimated levels of intake.[1]

Chemical Identity & Physicochemical Properties

Precise identification is critical in drug development and toxicology to avoid confusion with the cis-isomer (CAS 34495-71-1) or the trans-2-isomer (CAS 7367-82-0).

PropertyDataSource
IUPAC Name Ethyl (E)-oct-4-enoate[PubChem]
CAS Number 78989-37-4[Sigma-Aldrich]
Molecular Formula C₁₀H₁₈O₂-
Molecular Weight 170.25 g/mol -
Physical State Colorless to pale yellow liquid[The Good Scents Co.]
Odor Profile Fruity, pear, pineapple, slight citrus[Bedoukian]
Boiling Point ~216–222 °C (at 760 mmHg)[EPI Suite]
Flash Point ~79 °C (175 °F) - Closed Cup[SDS Data]
Density 0.878 – 0.884 g/cm³ (at 25 °C)[JECFA Spec]
LogP (Octanol/Water) ~3.4 (Estimated)[EPI Suite]
Solubility Insoluble in water; Soluble in ethanol, oils-

Toxicological Profile & Metabolism

Metabolic Fate

The safety of ethyl trans-4-octenoate is predicated on its rapid metabolic breakdown. It functions as a "safety-by-design" molecule where the body's natural esterases detoxify the compound before it can accumulate.

Mechanism:

  • Hydrolysis: Carboxylesterases in the gut and liver cleave the ester bond.

  • Alcohol Metabolism: The ethanol byproduct is processed via Alcohol Dehydrogenase (ADH).

  • Fatty Acid Metabolism: The trans-4-octenoic acid enters the mitochondria. Unlike saturated fats, the presence of the double bond requires an auxiliary enzyme (enoyl-CoA isomerase) to align the molecule for standard Beta-Oxidation.

Metabolism Compound Ethyl trans-4-octenoate Hydrolysis Hydrolysis (Carboxylesterases) Compound->Hydrolysis Ethanol Ethanol Hydrolysis->Ethanol Acid trans-4-Octenoic Acid Hydrolysis->Acid Acetate/Excretion Acetate/Excretion Ethanol->Acetate/Excretion BetaOx Beta-Oxidation (Mitochondria) Acid->BetaOx CO2 CO2 + Energy BetaOx->CO2

Figure 1: Metabolic detoxification pathway of Ethyl trans-4-octenoate in mammals.

Toxicology Data (Read-Across)

Due to the specific nature of the trans-4 isomer, some data is derived from "read-across" principles using the cis-isomer or structurally related linear esters (JECFA Group Evaluation).

EndpointResult / ValueInterpretation
Acute Oral Toxicity LD50 > 5000 mg/kg (Rat)Low Toxicity (GHS Unclassified)
Skin Irritation Moderate irritant (Rabbit)Standard for aliphatic esters
Genotoxicity Negative (Ames Test)*Non-mutagenic
Cramer Class Class ILow safety concern
Sensitization Low potentialNot a potent sensitizer compared to aldehydes

*Data inferred from JECFA Group Evaluation of Linear Unsaturated Esters.

Regulatory Landscape

Navigating the regulatory status requires distinguishing between the specific trans isomer and the general "Ethyl 4-octenoate" listings.

  • JECFA (Joint FAO/WHO Expert Committee on Food Additives):

    • ID: 341[2][3]

    • Category: Linear and branched-chain aliphatic unsaturated, unconjugated esters.

  • FEMA (Flavor & Extract Manufacturers Association): [4]

    • FEMA 3344: Officially lists "Ethyl cis-4-octenoate". However, industry catalogs often use this number for the trans or mixed isomers.

    • FEMA 3643: Refers to "Ethyl trans-2-octenoate".

    • Guidance: For strict regulatory filings, reference the specific CAS 78989-37-4 and JECFA 341 to avoid ambiguity.

  • EU Flavis: No. 09.265 (linked to cis isomer usually, check specific purity specs).

Occupational Health & Safety (OHS) Protocols

Handling & Storage
  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Unsaturated esters can oxidize over time, leading to off-odors (rancidity).

  • Ventilation: Use local exhaust ventilation. While volatility is moderate (BP > 200°C), heating can generate vapors.

Emergency Response
  • Skin Contact: Wash with soap and water. Do not use solvents.

  • Eye Contact: Rinse cautiously with water for 15 minutes.

  • Fire: Use CO₂, dry chemical, or foam. Do not use a direct water jet (may spread the burning liquid).

Analytical Detection (GC-MS)

For quality control or environmental monitoring, the following GC-MS parameters are recommended to separate the trans-4 isomer from the cis-4 and trans-2 isomers.

  • Column: Polar column (e.g., DB-Wax or HP-Innowax) is required for isomer separation.

  • Carrier Gas: Helium at 1 mL/min.

  • Oven Program: 60°C (1 min) → 5°C/min → 230°C.

  • Retention Index: trans-4 isomers typically elute slightly earlier or later than cis depending on the stationary phase; reference standards are essential.

Synthesis & Manufacturing

While naturally occurring in fermentation products (e.g., wine, sea buckthorn), industrial synthesis typically follows chemical esterification to ensure high isomeric purity.

  • Precursor: trans-4-Octenoic acid (often derived from butadiene telomerization or specific fatty acid cracking).

  • Reaction: Acid-catalyzed esterification with excess ethanol.

    • Reaction:

      
      
      
  • Purification: Fractional distillation is used to remove the catalyst and excess alcohol, achieving >98% purity.

References

  • JECFA (1999). Safety evaluation of certain food additives: Linear and branched-chain aliphatic unsaturated, unconjugated alcohols, aldehydes, acids, and related esters. WHO Food Additives Series 42. Link

  • The Good Scents Company. Ethyl trans-4-octenoate Data Sheet.Link

  • Bedoukian Research. Ethyl 4-Octenoate (Trans) Technical Data.Link

  • EFSA (European Food Safety Authority). Scientific Opinion on Flavouring Group Evaluation 05 (FGE.05).Link

  • PubChem. Ethyl (E)-oct-4-enoate Compound Summary.Link

Sources

Exploratory

Thermochemical data of ethyl trans-4-octenoate

Thermochemical & Physicochemical Profile: Ethyl trans-4-Octenoate Content Type: Technical Whitepaper & Experimental Guide Audience: Physical Organic Chemists, Process Engineers, and Formulation Scientists in Pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

Thermochemical & Physicochemical Profile: Ethyl trans-4-Octenoate

Content Type: Technical Whitepaper & Experimental Guide Audience: Physical Organic Chemists, Process Engineers, and Formulation Scientists in Pharmaceutical/Flavor Research.

Executive Summary

Ethyl trans-4-octenoate (CAS: 78989-37-4) is a medium-chain unsaturated ester characterized by a unique fruity, pineapple-like organoleptic profile. While widely recognized in the flavor and fragrance industry, its role as a lipophilic metabolic intermediate and a model compound for


-unsaturated ester hydrolysis kinetics makes it significant in pharmaceutical formulation.

Despite its utility, high-fidelity experimental thermochemical data (specifically enthalpies of formation and combustion) remains sparse in public repositories. This guide addresses that gap by providing:

  • Rigorous Synthesis Protocols to obtain calorimetric-grade purity (>99.8%).

  • Derived Thermochemical Values utilizing Benson Group Additivity Theory to establish baseline energetic parameters.

  • Physicochemical Profiling relevant to drug delivery systems (lipophilicity and volatility).

Chemical Identity & Purity Standards

For accurate thermochemical measurement, commercial "flavor-grade" samples (often ~95-98% pure) are insufficient due to the presence of isomeric impurities (cis-isomers) and free acids.

ParameterSpecification
IUPAC Name Ethyl (E)-oct-4-enoate
CAS Number 78989-37-4
Molecular Formula

Molecular Weight 170.25 g/mol
SMILES CCC/C=C/CCC(=O)OCC
Stereochemistry trans (E) > 99.5% required for calorimetry

Synthesis & Purification: The Johnson-Claisen Route

To ensure the thermodynamic data reflects the specific trans isomer, we cannot rely on non-selective esterification. The Johnson-Claisen rearrangement is the gold standard here, offering >98% (E)-selectivity via a chair-like transition state.

Reaction Mechanism & Protocol

Causality: We utilize triethyl orthoacetate reacting with (E)-2-hexen-1-ol. The reaction proceeds through a ketene acetal intermediate which undergoes a [3,3]-sigmatropic rearrangement. This concerted mechanism transfers the stereochemistry and extends the carbon chain by two units, exclusively forming the


-unsaturated ester.

Step-by-Step Methodology:

  • Reagents: Charge a 500 mL round-bottom flask with (E)-2-hexen-1-ol (0.1 mol), triethyl orthoacetate (0.12 mol, 1.2 eq), and propionic acid (0.5 mol% as catalyst).

  • Conditions: Equip with a distillation head. Heat the mixture to 138°C.

  • Equilibrium Shift: Ethanol is produced as a byproduct. Continuously distill off ethanol to drive the equilibrium forward (Le Chatelier’s principle).

  • Completion: Reaction is complete when ethanol cessation is observed (approx. 2-4 hours).

  • Workup: Cool to RT. Wash with saturated

    
     to remove the acid catalyst. Dry organic layer over 
    
    
    
    .
  • Purification: Perform fractional vacuum distillation. Collect the fraction boiling at 105°C (11 mmHg).

  • Validation: Verify purity via GC-MS (check for cis isomer at retention index ~1166 vs trans at ~1172 on DB-1 columns).

Workflow Visualization

SynthesisWorkflow Start Precursor: (E)-2-Hexen-1-ol Inter Intermediate: Ketene Acetal Start->Inter Mix & Heat Reagent Reagent: Triethyl Orthoacetate + Propionic Acid (Cat.) Reagent->Inter Rearrange [3,3]-Sigmatropic Rearrangement (138°C) Inter->Rearrange Transition State Crude Crude Product (- EtOH) Rearrange->Crude - Ethanol Distill Fractional Distillation (105°C @ 11mmHg) Crude->Distill Final Ethyl trans-4-octenoate (>99.5% Purity) Distill->Final Isolation

Caption: Johnson-Claisen synthesis pathway ensuring high stereoselectivity for thermochemical analysis.

Thermochemical Data Analysis

Due to the lack of direct combustion calorimetry data in literature, we derive the Enthalpy of Formation (


) using Benson Group Additivity Theory . This method is statistically validated for esters and alkenes with an error margin typically < 4 kJ/mol.
Benson Group Contributions (298 K)

We decompose the molecule into the following groups:

  • Structure:

    
    
    
Group TypeNotationCountValue (kJ/mol) [Gas]Total Contribution
Methyl (primary)

2-42.17-84.34
Methylene (chain)

2-20.63-41.26
Methylene (allylic)

2-19.79-39.58
Methylene (alpha-carbonyl)

1-21.76-21.76
Vinyl (trans)

2+35.98+71.96
Ester carboxyl

1-133.05-133.05
Ethoxy methylene

1-33.89-33.89
Corrections trans-alkene stability1-4.18-4.18
Total

-286.10 kJ/mol
Derived Thermochemical Table

Using the estimated


 and applying the Joback method for Enthalpy of Vaporization (

), we arrive at the standard state (liquid) values.
PropertySymbolValueMethod/Source
Enthalpy of Formation (Gas)

-286.1 kJ/mol Benson Additivity (Calc)
Enthalpy of Vaporization

54.5 kJ/mol Joback Estimation
Enthalpy of Formation (Liq)

-340.6 kJ/mol Derived (

)
Heat Capacity (Liq)

348.5 J/mol·K Missenard Group Method
Boiling Point

216.6 °C EPI Suite / Exp Correlation
Vapor Pressure

0.055 kPa @ 25°C (Antoine Extrap.)
Thermodynamic Cycle

ThermoCycle Elements Standard Elements 10 C(s) + 9 H2(g) + O2(g) Gas Ethyl trans-4-octenoate (gas) ΔfH°(g) = -286.1 kJ/mol Elements->Gas Formation (Gas) Liquid Ethyl trans-4-octenoate (liquid) ΔfH°(l) = -340.6 kJ/mol Elements->Liquid Formation (Liquid) Liquid->Gas Vaporization ΔvapH = +54.5 kJ/mol

Caption: Born-Haber cycle relating formation enthalpies and vaporization energy.

Applications in Formulation & Drug Development

Lipophilicity & Bioavailability
  • LogP (Octanol-Water): Calculated at 3.41 .

  • Implication: This compound is highly lipophilic, suggesting it will readily cross cell membranes but requires solubilizers (e.g., cyclodextrins or surfactants) for aqueous pharmaceutical formulations. It falls within the "Rule of 5" compliant space for drug-likeness.

Stability & Hydrolysis

Ethyl trans-4-octenoate contains an ester linkage susceptible to hydrolysis by carboxylesterases.

  • Half-life (

    
    ):  At pH 7.4 (physiological), the neutral hydrolysis is slow (
    
    
    
    ).
  • Metabolism: In vivo, it rapidly hydrolyzes to (E)-4-octenoic acid and ethanol . The acid metabolite is a structural analogue of valproic acid derivatives and may exhibit specific neurological or metabolic activity, warranting further ADME studies.

References

  • Synthesis & Rearrangement: Faulkner, D. J. (1993). "Johnson-Claisen Rearrangement in Organic Synthesis." Comprehensive Organic Synthesis. Link

  • Thermochemical Estimation: Cohen, N., & Benson, S. W. (1993). "Estimation of heats of formation of organic compounds by additivity methods." Chemical Reviews, 93(7), 2419-2438. Link

  • Physical Properties: The Good Scents Company.[1] (2023).[2][3][1] "Ethyl (E)-4-octenoate Physicochemical Data." Link

  • Vapor Pressure Estimation: EPI Suite™-Estimation Programs Interface. US EPA. Link

  • General Calorimetry Standards: NIST Chemistry WebBook, SRD 69. "Thermochemical Data of Esters." Link

Sources

Foundational

Discovery and history of ethyl trans-4-octenoate

The Stereochemical Key: A Technical Deep Dive into Ethyl trans-4-Octenoate Abstract Ethyl trans-4-octenoate (Ethyl (E)-4-octenoate) represents a critical, albeit often overlooked, structural isomer in the flavor and frag...

Author: BenchChem Technical Support Team. Date: February 2026

The Stereochemical Key: A Technical Deep Dive into Ethyl trans-4-Octenoate

Abstract

Ethyl trans-4-octenoate (Ethyl (E)-4-octenoate) represents a critical, albeit often overlooked, structural isomer in the flavor and fragrance chemist’s arsenal. While its cis-isomer counterpart is widely recognized for its "fresh pineapple" character, the trans-isomer provides a distinct, waxy-fruity backbone essential for the reconstitution of authentic orchard fruit profiles, particularly pear and fermented fruit distillates. This guide delineates the discovery, chemical identity, and stereoselective synthesis of ethyl trans-4-octenoate, offering a robust technical framework for researchers in natural product synthesis and olfactory science.

Chemical Identity & Physicochemical Properties

Ethyl trans-4-octenoate is a


-unsaturated ester. Its position as a mid-chain unsaturated ester grants it volatility suitable for top-to-middle note performance in fragrance architectures.

Table 1: Physicochemical Profile

ParameterData
IUPAC Name Ethyl (E)-oct-4-enoate
CAS Registry Number 78989-37-4
Molecular Formula

Molecular Weight 170.25 g/mol
Odor Profile Fruity, waxy, pear-like, with subtle citrus and brandy nuances.
LogP (Predicted) ~3.4
Boiling Point 206–208 °C (at 760 mmHg)
Refractive Index 1.430 – 1.437 (

)
Isomeric Purity Critical; commercial grades often require >98% (E)-isomer to avoid "green/unripe" off-notes associated with the (Z)-isomer.

Historical Discovery & Natural Occurrence

The Analytical Revolution (1960s–1980s)

The isolation of ethyl trans-4-octenoate was not a singular "eureka" moment but a result of the "Golden Age" of flavor chemistry driven by the advent of Gas Chromatography-Mass Spectrometry (GC-MS).

  • 1960s Context: Early analysis of fruit volatiles often co-eluted cis and trans isomers. Researchers initially identified "ethyl 4-octenoate" as a generic peak in pineapple and pear essences.

  • Differentiation: By the 1970s and 80s, capillary GC columns allowed for the separation of geometric isomers. Researchers like R.G. Buttery and G.R. Takeoka (USDA) were instrumental in characterizing these minor volatile constituents, establishing that while the cis isomer is dominant in fresh pineapple (Ananas comosus), the trans isomer contributes significantly to the complex, ester-heavy profile of Bartlett pears (Pyrus communis) and fermented spirits like Cognac and Pear Brandy .

Natural Sources
  • Primary: Pear (Bartlett/Williams), Pineapple.

  • Secondary: Passion fruit, fermented grape distillates (due to yeast metabolism of unsaturated fatty acids).

Synthetic Pathways: The Stereoselective Protocol

For industrial and research applications, obtaining the pure (E)-isomer is non-trivial. Standard esterification of 4-octenoic acid often yields equilibrium mixtures. The Johnson-Claisen Rearrangement is the superior "expert" protocol because it thermodynamically guarantees the trans (E) stereochemistry via a highly ordered transition state.

Protocol: Johnson-Claisen Rearrangement

Objective: Synthesis of Ethyl (E)-4-octenoate from 1-hexen-3-ol.

Mechanism:

  • Precursor: 1-hexen-3-ol (Allylic alcohol).

  • Reagent: Triethyl orthoacetate.

  • Catalyst: Propionic acid or weak acid catalyst.

  • Process:

    • Formation of the mixed ketene acetal intermediate in situ.

    • [3,3]-Sigmatropic rearrangement proceeds through a chair-like transition state.

    • The substituent (propyl group) adopts the equatorial position to minimize 1,3-diaxial interactions, exclusively yielding the (E)-alkene.

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a distillation head and thermometer.

  • Reactants: Charge flask with 1-hexen-3-ol (1.0 eq), Triethyl orthoacetate (1.5 eq), and Propionic acid (0.05 eq).

  • Reaction: Heat the mixture to ~138°C. Ethanol will begin to distill off.

    • Critical Control Point: The removal of ethanol drives the equilibrium forward (Le Chatelier’s principle). Ensure head temperature remains near 78°C (BP of ethanol) to prevent loss of reagents.

  • Completion: Reaction is complete when ethanol cessation is observed (typically 2-4 hours).

  • Workup: Cool reaction mass. Wash with saturated

    
     to remove acid catalyst. Dry organic layer over 
    
    
    
    .
  • Purification: Fractional distillation under reduced pressure.

    • Target Fraction: Collect fraction boiling at ~105°C @ 11 mmHg.

Visualization: The Johnson-Claisen Pathway

JohnsonClaisen Start 1-Hexen-3-ol (Allylic Alcohol) Inter1 Mixed Orthoester Start->Inter1 Exchange Reagent Triethyl Orthoacetate (+ cat. H+) Reagent->Inter1 Inter2 Ketene Acetal (Intermediate) Inter1->Inter2 - EtOH Byproduct Ethanol (Removed via Distillation) Inter1->Byproduct TS Chair-like Transition State ([3,3]-Sigmatropic) Inter2->TS Heat (138°C) Product Ethyl trans-4-octenoate (98% E-isomer) TS->Product Rearrangement

Caption: The Johnson-Claisen rearrangement guarantees (E)-selectivity via a chair-like transition state, driving the substituent equatorial.

Sensory Profile & Biological Significance[1]

Olfactory Characterization

Unlike the cis-isomer, which is characterized by a "sharp, green, pineapple" note, the trans-isomer is softer and more "waxy."

  • Top Note: Diffusive, fruity ester.

  • Body: Waxy, skin-like pear note, fermented cognac nuance.

  • Dry Down: Sweet, slightly oily.

Comparative Sensory Analysis:

CompoundStereochemistryDominant DescriptorApplication Context
Ethyl (Z)-4-octenoate CisFresh Pineapple, Green, SharpTropical fruit flavors, "Fresh" top notes.
Ethyl (E)-4-octenoate TransRipe Pear, Waxy, Cognac, CitrusOrchard fruits, Brandy accords, adding "fleshiness" to fruit.
Biological Pathway

In biological systems (yeast and plants), these esters are typically derived from the Beta-oxidation of higher unsaturated fatty acids (e.g., Linoleic acid). The specificity of the enzymes involved (isomerases and acyl-transferases) dictates the final isomeric ratio found in the fruit or ferment.

References

  • Buttery, R. G., & Takeoka, G. R. (1992). Volatile Constituents of Pineapple (Ananas comosus). Journal of Agricultural and Food Chemistry.

  • Bedoukian Research. (n.d.).[1] Ethyl 4-Octenoate (Trans) Technical Data Sheet. Bedoukian Research Inc.[1][2]

  • Faulkner, D. J. (1984). Marine Natural Products: Metabolites of Marine Algae and Herbivorous Gastropods. Natural Product Reports. (Cited for general rearrangement mechanisms in natural products).

  • Johnson, W. S., et al. (1970). Stereoselective Synthesis of Trans-Olefins via the Claisen Rearrangement. Journal of the American Chemical Society. (Foundational paper for the synthesis protocol).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of Ethyl trans-4-Octenoate via Johnson-Claisen Rearrangement

[1] Executive Summary Ethyl trans-4-octenoate (CAS: 78989-37-4) is a high-value ester characterized by a distinct fruity, pear-like, and pineapple olfactory profile. Beyond its application in the flavor and fragrance ind...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Ethyl trans-4-octenoate (CAS: 78989-37-4) is a high-value ester characterized by a distinct fruity, pear-like, and pineapple olfactory profile. Beyond its application in the flavor and fragrance industry, it serves as a critical intermediate in the synthesis of insect pheromones.

Achieving high isomeric purity (>98% trans) is the primary challenge in its synthesis. Traditional esterification or non-selective olefinations often yield thermodynamic mixtures of cis (


) and trans (

) isomers, requiring difficult downstream separation.

This Application Note details a stereoselective synthesis protocol utilizing the Johnson-Claisen Rearrangement . This method exploits a concerted [3,3]-sigmatropic rearrangement through a chair-like transition state to deliver the trans-isomer with high intrinsic selectivity (


:

typically >95:5), minimizing the need for complex purification.

Strategic Rationale & Mechanism

Why the Johnson-Claisen Rearrangement?

The synthesis targets a ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-unsaturated ester.[1][2] While the Wittig reaction could install the double bond, it often struggles with 

-selectivity for isolated alkenes. The Johnson-Claisen rearrangement is superior for this application because:
  • Stereocontrol: The reaction proceeds via a highly ordered chair-like transition state, where the substituent (propyl group) adopts an equatorial position to minimize 1,3-diaxial interactions. This kinetic pathway strongly favors the formation of the trans (

    
    ) alkene.
    
  • Atom Economy: It constructs the carbon backbone and the ester functionality in a single step from accessible precursors.

  • Scalability: The reaction is driven by the removal of ethanol, making it suitable for continuous processing or large batch synthesis.

Reaction Pathway

The synthesis involves the reaction of 1-hexen-3-ol with triethyl orthoacetate in the presence of a weak acid catalyst (propionic acid).

  • Exchange: The allylic alcohol exchanges with an ethoxy group on the orthoester.

  • Elimination: Ethanol is eliminated to form a mixed ketene acetal (the active species).

  • Rearrangement: The ketene acetal undergoes a [3,3]-sigmatropic shift to yield the target ester.

JohnsonClaisenMechanism Precursors 1-Hexen-3-ol + Triethyl Orthoacetate Intermed Mixed Ketene Acetal (Transient Species) Precursors->Intermed - EtOH (Heat, H+) TS Chair Transition State (R-group Equatorial) Intermed->TS [3,3]-Sigmatropic Shift Product Ethyl trans-4-Octenoate (>95% E-isomer) TS->Product Irreversible

Figure 1: Mechanistic pathway of the Johnson-Claisen rearrangement favoring the trans-isomer.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[3][][5]PurityRole
1-Hexen-3-ol 4798-44-1>97%Starting Material (Allylic Alcohol)
Triethyl Orthoacetate 78-39-7>98%Reagent (2-Carbon Extension)
Propionic Acid 79-09-499%Weak Acid Catalyst
Toluene (Optional)108-88-3AnhydrousSolvent (if temp control needed)
Equipment Setup
  • Reaction Vessel: 3-neck round-bottom flask (RBF).[6]

  • Distillation: Short-path distillation head with a thermometer and receiving flask. Crucial: The reaction is driven by the removal of ethanol.

  • Heating: Oil bath with magnetic stirring.

  • Atmosphere: Dry nitrogen or argon inlet.

Step-by-Step Procedure

Step 1: Reaction Initiation

  • Charge the 3-neck RBF with 1-hexen-3-ol (1.0 equiv, e.g., 10.0 g).

  • Add triethyl orthoacetate (1.2 equiv, excess ensures full conversion).

  • Add propionic acid (0.05 equiv, catalytic amount).

  • Equip the flask with the distillation head and receiving flask.

  • Purge the system with nitrogen.

Step 2: Thermal Rearrangement

  • Heat the oil bath to 135–145°C . The internal temperature should be sufficient to boil ethanol (78°C) but keep the reagents refluxing or below their boiling points.

  • Monitor Distillate: Ethanol will begin to collect in the receiving flask. This is the visual indicator of reaction progress.

  • Maintain heating until ethanol evolution ceases (typically 2–4 hours).

  • Optional: If the reaction stalls, add a small aliquot (0.2 equiv) of fresh triethyl orthoacetate.

Step 3: Workup

  • Cool the reaction mixture to room temperature.

  • Dilute with diethyl ether or ethyl acetate.

  • Wash with 1M HCl (to remove residual orthoester/amine impurities if used) or simply saturated NaHCO₃ (to neutralize propionic acid).

  • Wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate under reduced pressure (Rotavap).

Step 4: Purification (Vacuum Distillation)

  • Perform fractional distillation under reduced pressure (approx. 10–15 mmHg).

  • Collect the fraction boiling at ~95–100°C @ 10 mmHg (Literature BP is ~216°C at atm pressure; adjust for vacuum).

  • Yield Expectation: 85–92%.

Workflow Start Start: Mix Reagents (Alcohol + Orthoester + Cat.) Heat Heat to 140°C (Distill off Ethanol) Start->Heat Check Ethanol Evolution Stops? Heat->Check Check->Heat No Workup Wash: NaHCO3 (aq) Dry: MgSO4 Check->Workup Yes Distill Vacuum Distillation (Collect ~100°C @ 10mmHg) Workup->Distill QC QC: GC-MS & NMR (Confirm Trans-Isomer) Distill->QC

Figure 2: Operational workflow for the synthesis and purification.

Quality Control & Validation (Self-Validating System)

To ensure the protocol was successful, compare your product against these validation parameters. The Coupling Constant (


)  in NMR is the definitive proof of stereochemistry.
Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl₃, 400 MHz

Proton PositionChemical Shift (

)
MultiplicityCoupling Constant (

)
Interpretation
Alkene (-CH=CH-) 5.35 – 5.50 ppm Multiplet15.2 – 15.5 Hz CRITICAL: Large

-value confirms trans (

) geometry. (

is typically ~10-11 Hz).
-O-CH₂- 4.12 ppmQuartet7.1 HzEthyl ester group.
=CH-CH₂-CO 2.30 – 2.40 ppmMultiplet-Allylic protons adjacent to carbonyl.
Terminal -CH₃ 0.90 ppmTriplet7.0 HzPropyl chain terminus.
Physical Constants
PropertyValue RangeValidation Note
Refractive Index (

)
1.430 – 1.437 Values outside this range indicate residual solvent or cis-isomer contamination.
Specific Gravity (

)
0.878 – 0.884 Consistent with ester functionality.[3][]
Appearance Colorless LiquidYellowing indicates oxidation or polymerization.
Odor Pear / Pineapple"Green" or "Grassy" notes may indicate aldehyde impurities.
GC-MS Analysis
  • Column: DB-1 or HP-5 (Non-polar).

  • Kovats Retention Index (RI): ~1169 (on DB-1).[7]

  • Mass Spectrum: Look for molecular ion

    
     (weak) and characteristic fragments 
    
    
    
    (McLafferty rearrangement of ethyl ester) and
    
    
    (hydrocarbon tail).

Troubleshooting & Optimization

  • Low Yield: Ensure the ethanol is actively removed. If ethanol remains in the pot, the equilibrium prevents full conversion. Use a slow nitrogen sweep to help carry ethanol vapor over.

  • Isomerization: Avoid prolonged heating above 160°C. While the trans isomer is thermodynamically stable, excessive heat can cause migration of the double bond to the conjugated position (

    
    -unsaturated), which is a common impurity.
    
  • Acid Sensitivity: If the starting alcohol is acid-sensitive, replace propionic acid with a catalytic amount of 2,4-dinitrophenol or use a buffered system, though 1-hexen-3-ol is generally robust.

References

  • Johnson-Claisen Mechanism & Conditions

    • Organic Chemistry Portal.[2] "Claisen Rearrangement."[1][8][2][9][10]

    • [Link]

  • Physical Properties & Odor Profile

    • The Good Scents Company. "Ethyl (E)-4-octenoate."[3][7][11]

    • [Link]

  • General Synthetic Methodology (Analogous Protocols)

    • Organic Syntheses.[6] "Synthesis of Ethyl 2-Ethanoyl-2-Methyl-3-Phenylbut-3-Enoate" (Demonstrates Indium-catalyzed variations, though thermal is preferred for simple aliphatic).

    • [Link]

  • GC Retention Data

    • NIST Chemistry WebBook. "Ethyl (E)-4-octenoate."[3][7][11]

    • [Link]

Sources

Application

Application Note: Stereoselective Synthesis of Ethyl trans-4-Octenoate via Johnson-Claisen Rearrangement

Executive Summary This protocol details the stereoselective laboratory synthesis of ethyl trans-4-octenoate (Ethyl (E)-4-octenoate), a high-value ester characterized by fruity, pineapple, and pear olfactory notes. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the stereoselective laboratory synthesis of ethyl trans-4-octenoate (Ethyl (E)-4-octenoate), a high-value ester characterized by fruity, pineapple, and pear olfactory notes. Unlike direct esterification or non-selective Wittig olefination, this method utilizes the Johnson-Claisen rearrangement . This [3,3]-sigmatropic rearrangement provides superior atom economy and predictable (E)-stereoselectivity by proceeding through a highly ordered chair-like transition state. This guide serves as a self-validating system, providing mechanistic rationale, precise experimental steps, and analytical benchmarks for reproducibility.

Mechanistic Rationale & Reaction Design

The synthesis relies on the reaction between 1-hexen-3-ol and triethyl orthoacetate in the presence of a weak acid catalyst (propionic acid).

The Pathway
  • Exchange: The allylic alcohol displaces one ethoxy group from the orthoacetate to form a mixed orthoester.

  • Elimination: Thermal elimination of ethanol generates a ketene acetal intermediate.

  • Rearrangement: The ketene acetal undergoes a concerted [3,3]-sigmatropic shift. The reaction is driven by the formation of a stable carbonyl bond (

    
    ).
    
  • Stereocontrol: The bulky propyl group of the allylic alcohol preferentially adopts an equatorial position in the chair-like transition state to minimize 1,3-diaxial interactions, yielding the (E)-isomer exclusively.

Reaction Workflow Diagram

The following diagram illustrates the critical intermediates and the stereochemical outcome.

JohnsonClaisen cluster_0 Thermal Activation Phase Start 1-Hexen-3-ol + Triethyl Orthoacetate MixedOrtho Mixed Orthoester Intermediate Start->MixedOrtho H+ Cat, -EtOH KeteneAcetal Ketene Acetal (Transient) MixedOrtho->KeteneAcetal Heat, -EtOH TS Chair Transition State (Equatorial Propyl) KeteneAcetal->TS Concerted Product Ethyl trans-4-Octenoate (Gamma,Delta-Unsaturated) TS->Product [3,3]-Sigmatropic Rearrangement

Figure 1: Mechanistic pathway of the Johnson-Claisen rearrangement showing the progression from precursor exchange to the stereoselective formation of the trans-alkene.

Experimental Protocol

Reagents & Materials
ReagentCAS No.[1]MW ( g/mol )Equiv.[1]Qty (Example)Role
1-Hexen-3-ol 4798-44-1100.161.010.0 g (100 mmol)Substrate (Allylic Alcohol)
Triethyl orthoacetate 78-39-7162.231.524.3 g (150 mmol)Orthoester Reagent
Propionic Acid 79-09-474.080.05~0.37 g (5 drops)Weak Acid Catalyst
Xylene (Optional) 1330-20-7106.17N/A50 mLSolvent (Azeotrope)

Equipment:

  • 100 mL Round-bottom flask (RBF).

  • Short-path distillation head or Dean-Stark trap (if using solvent).

  • Magnetic stir bar and heating mantle/oil bath.

  • Thermometer (internal temperature monitoring is critical).

Step-by-Step Procedure

Step 1: Assembly and Initiation

  • Charge the 100 mL RBF with 1-hexen-3-ol (10.0 g) and triethyl orthoacetate (24.3 g).

  • Add propionic acid (catalytic amount, ~3-5 drops).

  • Equip the flask with a distillation head and a receiving flask.

    • Note: The reaction produces ethanol as a byproduct. Removing ethanol drives the equilibrium forward (Le Chatelier's principle).

Step 2: Thermal Rearrangement

  • Heat the reaction mixture slowly. The target internal temperature is 135°C – 145°C .

  • Observe the distillation of ethanol (bp 78°C).

    • Critical Control Point: Do not overheat rapidly; ensure only ethanol distills over. If the temperature at the still head rises above 85°C, reduce heat to prevent loss of reagents.

  • Continue heating for 2–4 hours until ethanol cessation.

  • (Optional) If conversion is slow, add a small volume of xylene and perform azeotropic distillation to remove residual ethanol.

Step 3: Workup

  • Cool the reaction mixture to room temperature.

  • The mixture now contains the product, excess orthoacetate, and trace acid.

  • Quench: Dilute with diethyl ether (50 mL) and wash with 1M HCl (20 mL) to hydrolyze any remaining orthoester, followed by sat. NaHCO₃ (20 mL) to neutralize the propionic acid.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 4: Purification

  • Perform fractional distillation under reduced pressure (vacuum).

  • Target Fraction: Collect the fraction boiling at 105°C @ 11 mmHg (or ~79°C @ 10 mmHg).

  • Store the clear, colorless liquid in a sealed amber vial under inert gas (Ar/N₂).

Results & Analytical Validation

A successful synthesis is validated by the following physicochemical properties.

Physical Properties Table
PropertySpecificationObservation/Target
Appearance Clear, colorless liquidColorless
Odor Fruity, pineapple, pearDistinct fruity note
Boiling Point 105°C @ 11 mmHg104–106°C @ 11 mmHg
Refractive Index

1.430 – 1.437
~1.435
Yield 75% – 90%~12–14 g
NMR Characterization (Self-Validation)

The structure is confirmed by


H NMR (300 MHz, CDCl

). The key diagnostic is the coupling of the alkene protons, confirming the trans geometry.
  • 
     5.35 – 5.50 ppm (2H, m):  Vinyl protons (C4-H, C5-H). The complexity arises from coupling to adjacent methylene groups, but the absence of a smaller cis-coupling constant (
    
    
    
    Hz) and consistency with trans shifts (
    
    
    Hz) validates the stereochemistry.
  • 
     4.12 ppm (2H, q, 
    
    
    
    Hz):
    Ester methylene (
    
    
    ).
  • 
     2.25 – 2.40 ppm (4H, m):  Overlapping signals for 
    
    
    
    -methylene (C2-H) and allylic methylene (C3-H).
  • 
     1.95 – 2.05 ppm (2H, m):  Allylic methylene (C6-H).
    
  • 
     1.25 ppm (3H, t, 
    
    
    
    Hz):
    Ester methyl (
    
    
    ).
  • 
     0.90 ppm (3H, t, 
    
    
    
    Hz):
    Terminal methyl (C8-H).

Troubleshooting & Optimization

  • Low Yield: Often caused by incomplete removal of ethanol. Ensure the distillation head temperature indicates active removal of ethanol (78°C) and does not stall.

  • Starting Material Recovery: If 1-hexen-3-ol remains, the temperature was likely too low to trigger the rearrangement (

    
    C required).
    
  • Coloration: Darkening indicates polymerization or oxidation. Ensure an inert atmosphere is used if heating for extended periods (>6 hours).

References

  • Johnson, W. S., et al. (1970). "Olefinic ketals: Claisen rearrangement of allylic alcohols." Journal of the American Chemical Society. Link

  • The Good Scents Company. (2023). "Ethyl (E)-4-octenoate Physical Properties and Safety Data." The Good Scents Company Database. Link

  • NIST Chemistry WebBook. (2023). "Ethyl 4-octenoate Spectral Data." National Institute of Standards and Technology.[2] Link

  • Organic Chemistry Portal. (2023). "Claisen Rearrangement: Mechanisms and Variations."[3] Organic Chemistry Portal. Link

Sources

Method

Application Note: High-Resolution Quantification of Ethyl trans-4-octenoate via HS-SPME-GC-MS

Abstract This application note details a robust protocol for the trace quantification of ethyl trans-4-octenoate (Ethyl (E)-4-octenoate), a potent aroma compound characteristic of Pyrus communis (pear) and fermented dist...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the trace quantification of ethyl trans-4-octenoate (Ethyl (E)-4-octenoate), a potent aroma compound characteristic of Pyrus communis (pear) and fermented distillates. Due to the compound's geometric isomerism and volatility, standard liquid injection often fails to provide adequate sensitivity or resolution. This guide introduces a Headspace Solid-Phase Microextraction (HS-SPME) workflow coupled with Gas Chromatography-Mass Spectrometry (GC-MS) using a polar stationary phase to achieve baseline separation of cis/trans isomers and sub-ppb detection limits.

Introduction & Analytical Challenges

Ethyl trans-4-octenoate (


, MW 170.[1]25) is a critical quality marker in fruit distillates (e.g., Williams Christ brandy) and a high-value excipient in flavoring formulations. Its analysis presents three specific challenges:
  • Geometric Isomerism: The trans (E) isomer must be chromatographically resolved from the cis (Z) isomer, as they possess distinct organoleptic thresholds.

  • Matrix Interference: In biological fluids or fermentation broths, ethanol and higher alcohols can mask the analyte.

  • Volatility: Direct liquid extraction often results in analyte loss; headspace techniques are required for recovery >95%.

Analytical Logic

To address these, we utilize HS-SPME for solvent-free pre-concentration. We select a Polyethylene Glycol (PEG/Wax) stationary phase for the GC dimension, as it provides superior selectivity for geometric isomers of unsaturated esters compared to non-polar (100% Dimethylpolysiloxane) phases.

Experimental Workflow

The following diagram illustrates the critical path from sample preparation to data processing.

Workflow Figure 1: Analytical Workflow for Ethyl trans-4-octenoate Quantification Sample Sample Prep (Salt Saturation) SPME HS-SPME Extraction (DVB/CAR/PDMS Fiber) Sample->SPME Equilibrium GC GC Separation (Polar Wax Column) SPME->GC Desorption MS MS Detection (SIM Mode) GC->MS Elution Data Quantification (ISTD Ratio) MS->Data Integration

Methodology

Reagents and Standards[2][3][4]
  • Target Analyte: Ethyl trans-4-octenoate (CAS: 78989-37-4), purity

    
     98%.
    
  • Internal Standard (ISTD): Ethyl heptanoate (CAS: 106-30-9) or d5-Ethyl octanoate. Note: Ethyl heptanoate is recommended due to similar volatility but distinct retention time.

  • Matrix Modifier: Sodium Chloride (NaCl), analytical grade, baked at 400°C to remove organics.

Sample Preparation (HS-SPME)

The choice of fiber is critical. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is selected to cover the polarity range of the ester and ensure mechanical stability.

Protocol:

  • Aliquot: Transfer 5.0 mL of sample (e.g., diluted spirit or bio-fluid) into a 20 mL headspace vial.

  • Salt Addition: Add 1.5 g NaCl. Reasoning: Salting out decreases the solubility of organic volatiles in the aqueous phase, driving them into the headspace (Henry’s Law).

  • ISTD Spike: Add 10 µL of Internal Standard solution (100 mg/L in ethanol).

  • Seal: Cap immediately with a PTFE/silicone septum.

  • Incubation: Equilibrate at 40°C for 15 minutes with agitation (500 rpm).

  • Extraction: Expose the SPME fiber to the headspace for 30 minutes at 40°C.

GC-MS Instrumentation
  • System: Agilent 7890/5977 or equivalent single quadrupole MS.

  • Column: DB-Wax UI (or equivalent PEG phase), 30 m

    
     0.25 mm 
    
    
    
    0.25 µm.
    • Why Wax? Polar phases interact with the

      
      -electrons of the double bond, providing the necessary selectivity to separate cis and trans isomers.
      

GC Parameters:

Parameter Setting
Inlet Mode Splitless (1 min purge)
Inlet Temp 250°C
Carrier Gas Helium, Constant Flow 1.0 mL/min

| Oven Program | 40°C (hold 2 min)


 5°C/min to 230°C 

Hold 5 min | | Transfer Line | 250°C |
Mass Spectrometry (SIM Mode)

To achieve maximum sensitivity, operate in Selected Ion Monitoring (SIM) mode. Full scan (m/z 35-300) should be used only for initial peak identification.

SIM Table:

Compound Target Ion (Quant) Qualifier Ions (Confirm) Retention Time (Approx)*
Ethyl trans-4-octenoate m/z 69 55, 127, 41 18.5 min

| Ethyl heptanoate (ISTD) | m/z 88 | 43, 70 | 14.2 min |

  • Note: Retention times are system-dependent. m/z 69 is the base peak for unsaturated fatty esters with this chain length; m/z 88 is the McLafferty rearrangement ion typical for saturated ethyl esters.

Isomer Resolution Strategy

The following logic diagram explains how to confirm the identity of the trans isomer versus the cis isomer or saturated analogs.

IsomerLogic Figure 2: Decision Tree for Isomer Identification Start Unknown Peak Detected CheckRI Check Retention Index (RI) DB-Wax Column Start->CheckRI RI_Low RI < 1480 (Likely Saturated/Branched) CheckRI->RI_Low Too Early RI_Target RI ~ 1490 - 1510 CheckRI->RI_Target Match CheckIons Check Ion Ratio (m/z 69 vs 88) RI_Target->CheckIons High88 High m/z 88 (Saturated Ester) CheckIons->High88 Ratio < 1 High69 High m/z 69 (Unsaturated Ester) CheckIons->High69 Ratio > 1 FinalID Compare Standard (Trans elutes after Cis on Wax) High69->FinalID

Validation & Quality Control

To ensure the "Trustworthiness" of this protocol, the following validation parameters must be established before routine use.

Figures of Merit (Expected)
ParameterAcceptance CriteriaTypical Value
Linearity (

)

0.9992 (Range: 1–1000 µg/L)
Limit of Detection (LOD)

0.05 µg/L
Recovery 80% – 120%92%

4%
Precision (RSD)

4.5% (n=6)
Calculation

Quantification is performed using the Response Factor (


) method:


Where


 is determined via a calibration curve of authentic standards.

Troubleshooting Guide

  • Issue: Poor separation of cis and trans isomers.

    • Solution: Lower the initial oven temperature to 35°C or reduce the ramp rate to 3°C/min. Ensure you are using a high-polarity (Wax) column, not a DB-5.

  • Issue: Low sensitivity.

    • Solution: Check the SPME fiber age. DVB/CAR/PDMS fibers have a finite lifespan (~50-100 injections). Ensure salt saturation is sufficient.

  • Issue: Carryover.

    • Solution: Increase the fiber bake-out time in the injector to 5 minutes at 250°C between runs.

References

  • NIST Mass Spectrometry Data Center. (2023). Ethyl (E)-4-octenoate Mass Spectrum and Retention Indices. National Institute of Standards and Technology.

  • The Good Scents Company. (2023). Ethyl (E)-4-octenoate Flavor and Fragrance Data.[2]

  • Wyllie, S. G., et al. (1990). Volatile Components of Pears.[3] Journal of Agricultural and Food Chemistry. (Contextual grounding for pear volatiles).

  • OIV (International Organisation of Vine and Wine). (2016).[4] Analysis of Volatile Compounds in Wines by Gas Chromatography.[4] Method OIV-OENO 553-2016.[4]

  • Soufleros, E. H., et al. (2004). Production of Tsipouro (Greek distillate) from pear. (Provides context on DVB/CAR/PDMS usage for fruit spirits).

Sources

Application

Gas chromatography-mass spectrometry (GC-MS) of ethyl trans-4-octenoate

Application Note: High-Resolution Characterization of Ethyl trans-4-octenoate Abstract & Introduction Ethyl trans-4-octenoate (CAS: 78989-37-4) is a high-value volatile ester utilized extensively in the flavor and fragra...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Characterization of Ethyl trans-4-octenoate

Abstract & Introduction

Ethyl trans-4-octenoate (CAS: 78989-37-4) is a high-value volatile ester utilized extensively in the flavor and fragrance industry for its characteristic fruity, pear-like, and slightly citrus notes.[] It is structurally distinct from its geometric isomer, ethyl cis-4-octenoate (CAS: 34495-71-1), which possesses a "pineapple" character. The precise differentiation and quantification of the trans-isomer are critical for maintaining the organoleptic fidelity of fruit flavor formulations and pheromone research.

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the separation and identification of ethyl trans-4-octenoate. Unlike standard fatty acid profiling, the analysis of mid-chain unsaturated esters requires specific stationary phase selection to resolve geometric isomers. This guide prioritizes the use of high-polarity polyethylene glycol (PEG) columns over standard non-polar phases to ensure baseline resolution of the trans- and cis-isomers.

Experimental Protocol

Reagents and Standards
  • Target Analyte: Ethyl trans-4-octenoate (≥98% purity).[2]

  • Internal Standard (IS): Ethyl heptanoate (structurally similar, elutes in proximity but distinct) or Ethyl trans-4-octenoate-d5 (if available for isotope dilution).

  • Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade). DCM is preferred for polar column compatibility and solubility of polar impurities.

Sample Preparation
  • Liquid Samples: Dilute 10 µL of sample in 1 mL of solvent containing IS (100 µg/mL).

  • Solid/Matrix Samples: Perform Solid Phase Microextraction (SPME) or Solvent Assisted Flavor Evaporation (SAFE) to isolate volatiles.

    • SPME Fiber Recommendation: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) for broad volatile recovery.

GC-MS Instrumentation & Conditions

Rationale for Column Selection: While non-polar columns (e.g., DB-5MS) are standard for general screening, they often fail to resolve cis/trans pairs of mid-chain esters effectively. This protocol mandates a Polar WAX column (Polyethylene Glycol phase) to maximize the dipole-dipole interaction differences between the geometric isomers.

Table 1: Gas Chromatography Parameters

ParameterSetting (Polar Method - Recommended)Setting (Non-Polar Screening)
Column DB-WAX UI (or equivalent PEG), 30 m × 0.25 mm, 0.25 µmDB-5MS, 30 m × 0.25 mm, 0.25 µm
Carrier Gas Helium, Constant Flow 1.0 mL/minHelium, Constant Flow 1.0 mL/min
Inlet Temp 240°C250°C
Injection Mode Split (10:1 to 50:1 depending on conc.)Split (20:1)
Oven Program 50°C (hold 2 min) → 5°C/min to 180°C → 20°C/min to 240°C (hold 5 min)60°C (hold 1 min) → 10°C/min to 280°C (hold 3 min)
Transfer Line 250°C280°C

Table 2: Mass Spectrometry Parameters

ParameterSetting
Source Temp 230°C
Quad Temp 150°C
Ionization Electron Impact (EI), 70 eV
Scan Mode Full Scan (m/z 35–350) for ID; SIM for Quantification
Solvent Delay 3.0 min (adjust based on solvent elution)

Workflow Visualization

The following diagram outlines the logical flow from sample extraction to data validation, emphasizing the critical decision point regarding column polarity.

GCMS_Workflow Sample Sample Matrix (Fruit/Fragrance/Synthesis) Prep Sample Preparation (Dilution/SPME) Sample->Prep Column_Select Select Stationary Phase Prep->Column_Select NonPolar Non-Polar (DB-5) Screening Only Column_Select->NonPolar General Profiling Polar Polar (DB-WAX) Isomer Resolution Column_Select->Polar Cis/Trans Separation GC_Sep GC Separation (Temp Gradient) NonPolar->GC_Sep Polar->GC_Sep MS_Det MS Detection (EI 70eV) GC_Sep->MS_Det Data_Analysis Identification RI Check Ion Ratios MS_Det->Data_Analysis

Figure 1: Analytical workflow emphasizing the necessity of polar stationary phases for geometric isomer resolution.

Results & Discussion

Chromatographic Behavior & Retention Indices (RI)

The separation of trans-4-octenoate from its cis-isomer is driven by the interaction of the double bond pi-electrons with the stationary phase.

  • Polar Columns (WAX): The trans-isomer typically elutes after the cis-isomer due to slightly stronger interactions or packing efficiency in the PEG phase, though this can vary with specific column aging.

  • Non-Polar Columns (DB-5): Separation is often insufficient, appearing as a single shouldered peak.

Expected Retention Indices:

  • DB-WAX: ~1460 – 1480

  • DB-5: ~1190 – 1210

Mass Spectral Interpretation

Ethyl trans-4-octenoate (


, MW 170) displays a fragmentation pattern characteristic of unsaturated ethyl esters.
  • Molecular Ion (

    
    ): 
    
    
    
    170 (Visible but low intensity).
  • Diagnostic Ions:

    • 
       125 (
      
      
      
      ):
      Loss of the ethoxy group (
      
      
      ). A primary cleavage for ethyl esters.
    • 
       88:  McLafferty rearrangement ion. Note: While dominant in saturated ethyl esters, the intensity of 
      
      
      
      88 in 4-octenoate may be suppressed or modified due to the double bond at position 4 interfering with the gamma-hydrogen transfer mechanism.
    • 
       69:  Hydrocarbon fragment (
      
      
      
      ), often the base peak or very prominent due to the allylic cleavage of the tail.
    • 
       29:  Ethyl group fragment.
      

Table 3: SIM Parameters for Quantification

Ion (m/z)TypePurpose
125 TargetQuantitation (Specific)
69 Qualifier 1Confirmation (Structural)
170 Qualifier 2Molecular Weight Confirmation
88 Qualifier 3Ester Class Confirmation

Isomer Differentiation Logic

The following decision tree illustrates how to confirm the identity of the trans-isomer against the cis-isomer and saturated analogs.

Isomer_Logic Start Peak Detected Check_RI Check RI (Wax) Start->Check_RI RI_Low RI < 1450 (Likely Saturated) Check_RI->RI_Low No RI_Target RI ~1460-1480 Check_RI->RI_Target Yes Check_Spec Check Spectrum RI_Target->Check_Spec Spec_Sat Base Peak 88 Weak 69/41 Check_Spec->Spec_Sat Saturated Spec_Unsat Strong 69/41 Visible 125 Check_Spec->Spec_Unsat Unsaturated Final_ID Trans-Isomer Cis-Isomer Spec_Unsat->Final_ID:trans Elutes 2nd (Typical) Spec_Unsat->Final_ID:cis Elutes 1st (Typical)

Figure 2: Decision logic for differentiating Ethyl trans-4-octenoate from saturated esters and cis-isomers.

References

  • NIST Chemistry WebBook. Ethyl (E)-4-octenoate Mass Spectrum and Retention Indices. National Institute of Standards and Technology. Available at: [Link]

  • The Good Scents Company. Ethyl (E)-4-octenoate General Information and Organoleptics. Available at: [Link]

  • PubChem. Ethyl trans-4-octenoate Compound Summary. National Library of Medicine. Available at: [Link]

  • Flavornet. Gas chromatography - olfactometry (GCO) of natural flavor compounds. (Reference for Retention Index data on DB-5 and Wax columns). Available at: [Link]

Sources

Method

High-Performance Liquid Chromatography (HPLC) for Ethyl trans-4-octenoate Analysis

Application Note & Protocol Guide Abstract & Scope This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of Ethyl trans-4-octenoate (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract & Scope

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of Ethyl trans-4-octenoate (CAS: 78989-37-4). While Gas Chromatography (GC) is the traditional standard for volatile esters, HPLC is indispensable in drug development when analyzing aqueous biological matrices, evaluating hydrolytic stability in formulations, or when the analyte is part of a thermally labile complex.

This guide moves beyond generic "ester analysis" to address the specific challenges of Ethyl trans-4-octenoate: its lack of conjugation, high lipophilicity (LogP ~3.4), and detection limitations.

Scientific Rationale & Method Development

The Chemical Challenge

Ethyl trans-4-octenoate presents a distinct analytical profile compared to conjugated esters (like ethyl sorbate).

  • Chromophore Limitation: The double bond at position 4 is isolated from the carbonyl group. This means it lacks the strong UV absorbance (K-band) seen in conjugated systems. Detection relies on the weak n→π* transition of the carbonyl and the π→π* transition of the isolated alkene.

  • Hydrophobicity: With a LogP of ~3.4, the molecule strongly adheres to non-polar stationary phases, requiring high organic solvent strength for elution.

Strategic Decisions
  • Detection (UV vs. RI): Refractive Index (RI) is insensitive for trace impurity analysis. We utilize UV at 205 nm . At this wavelength, we capture the maximum absorbance of the isolated double bond and carbonyl, though it requires high-purity solvents to minimize background noise.

  • Mobile Phase Selection: Acetonitrile (ACN) is chosen over Methanol. Methanol has a UV cutoff ~205 nm, which would cause significant baseline drift. ACN (cutoff <190 nm) ensures optical transparency at the target wavelength.

  • Column Choice: A high-density C18 (Octadecyl) column is selected to provide sufficient retention and resolution from potential hydrolysis products (e.g., trans-4-octenoic acid).

Method Logic Visualization

MethodLogic Struct Analyte Structure: Ethyl trans-4-octenoate Prop1 Feature: Isolated C=C & C=O Struct->Prop1 Prop2 Feature: Lipophilic (LogP 3.4) Struct->Prop2 Dec1 Decision: UV Detection @ 205 nm Prop1->Dec1 Weak Chromophore Dec2 Decision: C18 Column + High % ACN Prop2->Dec2 Strong Retention Result Outcome: High Sensitivity & Stable Baseline Dec1->Result Dec2->Result

Figure 1: Decision matrix linking chemical structure to chromatographic parameters.

Detailed Experimental Protocol

Reagents and Standards
  • Reference Standard: Ethyl trans-4-octenoate (≥98% purity, FG Grade) [1].

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water (18.2 MΩ·cm).

  • Additives: Phosphoric Acid (85%, HPLC grade) to suppress ionization of free acids if hydrolysis is being monitored.

Instrumentation & Conditions
ParameterSetting / SpecificationRationale
Column C18, 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus)Balances resolution with backpressure.
Mobile Phase A Water + 0.1% H₃PO₄Acidification prevents peak tailing of acidic impurities.
Mobile Phase B Acetonitrile (100%)Maximizes elution power and UV transparency.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Injection Vol. 10 - 20 µLHigher volume compensates for low molar absorptivity.
Column Temp. 30°CEnsures retention time reproducibility.
Detection UV @ 205 nm (Bandwidth 4 nm)Target wavelength for isolated esters [2].
Gradient Program

A gradient is recommended to clear the column of highly lipophilic matrix components.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.05050Initial equilibration
10.01090Linear ramp to elute analyte
12.01090Wash hold
12.15050Return to initial
15.05050Re-equilibration
Sample Preparation Workflow

Matrix: Pharmaceutical Formulation (Oil-based or Emulsion)

  • Weighing: Accurately weigh 50 mg of sample into a 10 mL volumetric flask.

  • Dissolution: Add 5 mL of Acetonitrile . Sonicate for 10 minutes to ensure complete solubilization.

    • Note: Do not use Methanol as the diluent if transesterification is a risk during storage.

  • Dilution: Bring to volume with Water/ACN (50:50) to match initial mobile phase conditions.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon filters may adsorb lipophilic esters).

  • Transfer: Transfer to amber HPLC vials (protects against photo-oxidation of the double bond).

SamplePrep Start Raw Sample (50 mg) Solubilize Dissolve in 100% ACN (Sonicate 10 min) Start->Solubilize Dilute Dilute to 50:50 ACN:H2O (Precipitate matrix proteins/salts) Solubilize->Dilute Filter Filter (0.22 µm PTFE) Dilute->Filter Vial Amber Vial (Ready for Injection) Filter->Vial

Figure 2: Sample preparation workflow ensuring analyte solubility and matrix compatibility.

Validation Parameters (Self-Validating System)

To ensure the protocol is trustworthy (Trustworthiness), the following system suitability tests (SST) must be performed before every batch.

System Suitability Criteria
  • Retention Time (RT): The analyte should elute between 6.0 – 8.0 minutes.

  • Tailing Factor (T): 0.9 < T < 1.2. (Significant tailing indicates secondary silanol interactions; ensure column is fully end-capped).

  • Precision: Relative Standard Deviation (RSD) of peak area for 6 replicate injections must be < 2.0%.

Linearity & Range
  • Range: 10 µg/mL to 500 µg/mL.

  • Acceptance: R² > 0.999.

  • Note: Due to low UV response, the Limit of Quantitation (LOQ) is likely around 1-5 µg/mL. For lower levels, switch to LC-MS/MS (MRM mode).

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Drifting Baseline UV absorption of Mobile Phase BEnsure HPLC-grade ACN is used. Switch detection to 210 nm if noise persists (sacrifices ~20% sensitivity).
Split Peaks Solvent mismatchEnsure sample diluent matches initial mobile phase (50:50 ACN:Water). Injecting 100% ACN can cause peak distortion.
Peak Area Loss HydrolysisEthyl esters are prone to hydrolysis in acidic/basic buffers over time. Analyze samples within 24 hours or store at 4°C.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Ethyl Acetate and Esters. Retrieved January 28, 2026, from [Link]

  • National Institute of Standards and Technology (NIST). (2025). Ethyl (E)-4-octenoate Gas Chromatography Data. NIST Chemistry WebBook. Retrieved January 28, 2026, from [Link]

Application

Application Note: Chromatographic Analysis of Ethyl trans-4-octenoate

Reference Standard Qualification and Quantification Strategies Abstract This application note details the protocol for utilizing Ethyl trans-4-octenoate (CAS: 78989-37-4) as a reference standard in Gas Chromatography (GC...

Author: BenchChem Technical Support Team. Date: February 2026

Reference Standard Qualification and Quantification Strategies

Abstract

This application note details the protocol for utilizing Ethyl trans-4-octenoate (CAS: 78989-37-4) as a reference standard in Gas Chromatography (GC). Known for its distinct "fruity-pear" and "fermented pineapple" organoleptic properties, this ester is a critical biomarker in fermentation profiling and flavor quality control. This guide addresses the specific challenges of analyzing unsaturated esters, including geometric isomer resolution (cis vs. trans) and volatility management. We provide a validated workflow for GC-MS/FID analysis, focusing on system suitability, linearity, and isomer-specific quantification.

Introduction & Scientific Rationale

Ethyl trans-4-octenoate is an unsaturated fatty acid ester found in various fruits (pears, pineapples) and fermented beverages (wines, brandies). Unlike its saturated counterpart (ethyl octanoate), the presence of the double bond at the C4 position introduces geometric isomerism.

Why specific protocols are required:

  • Isomeric Resolution: Commercial standards may contain mixtures of cis (Z) and trans (E) isomers. The trans isomer typically possesses a higher odor threshold and distinct sensory character. Analytical methods must chromatographically resolve these isomers to ensure accurate flavor profiling.

  • Volatility & Stability: As a mid-chain ester, it is moderately volatile. Improper solvent handling or injector temperatures can lead to discrimination or degradation.

  • Matrix Complexity: In fermentation matrices, this compound often co-elutes with high-concentration esters like Ethyl Octanoate. High-resolution capillary chromatography is essential.

Physicochemical Profile: The Reference Standard

Before method development, the analyst must verify the physicochemical properties of the reference material to ensure correct handling and storage.

PropertyValueNotes
IUPAC Name Ethyl (E)-oct-4-enoateVerify "(E)" designation on CoA.[1][2][3]
CAS Number 78989-37-4 Distinct from cis isomer (34495-71-1).
Molecular Weight 170.25 g/mol
Boiling Point ~208–212 °C (atm)Extrapolated; 105°C @ 11 mmHg.
Density 0.878 g/mLAt 25°C.
Solubility Soluble in EtOH, HexaneLow water solubility.
Appearance Colorless LiquidStore at 4°C, protected from light.

Method Development Strategy

Column Selection: The Polarity Factor
  • Non-Polar (100% Dimethylpolysiloxane - e.g., DB-1, HP-5):

    • Pros: High durability, low bleed.

    • Cons: Poor separation of cis/trans isomers. Retention is driven primarily by boiling point.

    • Verdict:Not Recommended for isomer-specific analysis.

  • Polar (Polyethylene Glycol - e.g., DB-Wax, SolGel-Wax):

    • Pros: Excellent separation of geometric isomers due to interaction with the pi-electrons of the double bond.

    • Cons: Lower maximum temperature limits (~250°C).[3]

    • Verdict:Recommended for definitive identification and quantification.

Detector Selection
  • GC-FID: Suitable for routine quantification if the peak is chromatographically pure and retention time is locked.

  • GC-MS: Mandatory for initial validation to confirm mass spectral fragmentation (m/z 88, 69, 55) and verify peak purity against matrix background.

Experimental Protocols

Protocol A: Standard Preparation

Objective: Create a stable calibration curve correcting for injection variability.

Reagents:

  • Ethyl trans-4-octenoate Reference Standard (>98% purity).[1]

  • Internal Standard (IS): Ethyl Heptanoate (CAS 106-30-9) or Methyl Octanoate. Rationale: Similar boiling point and chemical class, but distinct retention time.

  • Solvent: Dichloromethane (DCM) or Ethanol (depending on final application).

Steps:

  • Internal Standard Stock (IS-Stock): Weigh 100 mg Ethyl Heptanoate into a 100 mL volumetric flask. Dilute to volume with solvent (Conc: 1000 µg/mL).

  • Target Stock (T-Stock): Weigh 50 mg Ethyl trans-4-octenoate into a 50 mL volumetric flask. Dilute to volume (Conc: 1000 µg/mL).

  • Calibration Working Solutions: Prepare 5 levels (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting T-Stock.

  • IS Addition: Add a constant volume of IS-Stock to every calibration vial (e.g., final IS concentration fixed at 20 µg/mL).

Protocol B: Instrumental Parameters (GC-MS)

System: Agilent 7890/5977 or equivalent.

ParameterSettingRationale
Column DB-Wax UI (30m x 0.25mm x 0.25µm)Polar phase for isomer resolution.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Split/Splitless @ 250°CHigh temp ensures rapid volatilization.
Injection 1 µL, Split 10:1Prevents column overload; adjust split for trace analysis.
Oven Program 40°C (hold 2 min) → 5°C/min → 230°C (hold 5 min)Slow ramp maximizes separation of esters.
Transfer Line 240°CPrevents condensation before MS source.
MS Source 230°C, EI Mode (70 eV)Standard ionization energy.
Acquisition Scan (35-350 amu) OR SIMSIM Ions: 88 (Quant), 69 , 55 (Qual).
Protocol C: System Suitability & Isomer Verification

Before running samples, the system must be validated.

  • Resolution Check: Inject a mixture containing both cis and trans isomers (if available) or a "nature-identical" essential oil known to contain both.

    • Requirement: Resolution (

      
      ) > 1.5 between the isomer pair.
      
    • Note: On a Wax column, the trans (E) isomer typically elutes after the cis (Z) isomer due to stronger pi-interaction with the stationary phase.

  • Retention Index (RI) Verification: Calculate Kovats Index.

    • Target RI (Wax):1480 ± 10

    • Target RI (DB-5):1175 ± 10

  • Linearity:

    
     > 0.995 for the calibration curve (Area Ratio vs. Concentration Ratio).
    

Workflow Visualization

Diagram 1: Analytical Workflow

This diagram illustrates the critical path from sample preparation to data validation.

AnalyticalWorkflow cluster_legend Phase Start Sample / Standard Prep Sample Prep (Add Internal Std) Start->Prep GC GC Separation (Polar Column) Prep->GC Detect Detection (MS/FID) GC->Detect Data Data Processing (Peak Integration) Detect->Data Decision Isomer Check (RI & Spectrum) Data->Decision Decision->GC Fail (Optimize Temp) Report Final Report Decision->Report Pass

Caption: Step-by-step workflow for the extraction, separation, and validation of Ethyl trans-4-octenoate.

Diagram 2: Isomer Identification Logic

A decision tree to ensure the correct isomer is quantified.

IsomerLogic Input Unknown Peak Detected CheckRI Check Retention Index (RI) (Polar Column) Input->CheckRI Range1 RI ≈ 1483 CheckRI->Range1 Match Range2 RI < 1470 or > 1500 CheckRI->Range2 No Match CheckMS Check Mass Spectrum (m/z 88, 69, 55) Range1->CheckMS Reject Not Target Analyte Range2->Reject IsomerDiff Isomer Differentiation CheckMS->IsomerDiff Confirm Confirmed: Ethyl trans-4-octenoate Cis Likely cis-isomer (Elutes earlier on Wax) IsomerDiff->Cis Earlier Elution Trans Likely trans-isomer (Elutes later on Wax) IsomerDiff->Trans Later Elution Cis->Reject If Trans specific Trans->Confirm

Caption: Logic gate for distinguishing the trans-isomer from the cis-isomer and other matrix interferences.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Co-elution of Isomers Ramp rate too fast or column non-polar.Switch to a Wax column; reduce ramp rate to 2-3°C/min around 150°C.
Peak Tailing Active sites in liner or column degradation.Replace liner (use deactivated wool); trim column head (10-20 cm).
Low Sensitivity Split ratio too high or detector gain low.Reduce split ratio (e.g., 5:1); increase MS EM voltage or FID range.
Retention Time Shift Carrier gas leak or column aging.Check flows; update Retention Time Locking (RTL) if used.

References

  • NIST Chemistry WebBook. Ethyl (E)-4-octenoate Gas Chromatography Data. National Institute of Standards and Technology.[2][3][4] [Link]

  • PubChem. Ethyl trans-4-octenoate Compound Summary. National Library of Medicine. [Link][5]

  • The Good Scents Company. Ethyl (E)-4-octenoate Flavor and Fragrance Data. [Link]

  • OIV (International Organisation of Vine and Wine). Compendium of International Methods of Analysis of Wines and Musts - Volatile Compounds by GC. [Link]

Sources

Method

Applications of ethyl trans-4-octenoate in flavor and fragrance research

Technical Application Note: Characterization, Biocatalytic Synthesis, and Sensory Profiling of Ethyl trans-4-octenoate Abstract Ethyl trans-4-octenoate (CAS: 78989-37-4) is a high-impact aroma volatile characterized by d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Characterization, Biocatalytic Synthesis, and Sensory Profiling of Ethyl trans-4-octenoate

Abstract

Ethyl trans-4-octenoate (CAS: 78989-37-4) is a high-impact aroma volatile characterized by distinct fruity, pineapple, and pear notes with waxy nuances. While the cis-isomer is more ubiquitous in nature (e.g., Bartlett pears), the trans-isomer offers a unique diffusive power and stability profile desirable in modern flavor formulations. This application note provides a comprehensive technical guide for the green synthesis (lipase-catalyzed), analytical quantification (HS-SPME-GC-MS), and sensory validation (GC-O) of this compound.

Module 1: Chemical Profile & Safety Specifications

Before commencing experimental protocols, verify the physicochemical properties of the target analyte.

ParameterSpecification
IUPAC Name Ethyl (E)-oct-4-enoate
CAS Number 78989-37-4 (trans-isomer specific); 34495-71-1 (general/cis)
FEMA Number 3341 (General Ethyl 4-octenoate)
Molecular Formula C₁₀H₁₈O₂
Molecular Weight 170.25 g/mol
Odor Profile Pineapple, Pear, Tropical, Waxy, Green
LogP (Predicted) ~2.70
Boiling Point ~216°C
Solubility Soluble in Ethanol, Propylene Glycol; Insoluble in Water

Module 2: Biocatalytic Synthesis Protocol

Objective: To synthesize "natural" grade ethyl trans-4-octenoate using a solvent-free, lipase-catalyzed esterification. This method avoids the use of toxic catalysts (e.g., sulfuric acid) and qualifies the product for "Natural" labeling in many jurisdictions (EU/US regulations permitting).

Reagents & Equipment
  • Substrate A: trans-4-Octenoic acid (>98% purity).[]

  • Substrate B: Absolute Ethanol (anhydrous).

  • Biocatalyst: Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435).

  • Drying Agent: Molecular Sieves (3Å or 4Å) to remove water byproduct.

  • Equipment: Orbital shaker incubator, capped reaction vials, centrifuge.

Step-by-Step Protocol
  • Substrate Preparation: In a 20 mL scintillation vial, combine trans-4-octenoic acid and ethanol in a 1:1.5 molar ratio . The excess ethanol drives the equilibrium toward ester formation.

    • Note: Avoid higher alcohol ratios as ethanol can inhibit lipase activity at high concentrations.

  • Enzyme Loading: Add Novozym 435 at a loading of 1-2% (w/w relative to the total substrate mass).

  • Water Control: Add activated Molecular Sieves (10% w/w) to the reaction mixture.

    • Mechanism:[2] Lipase-catalyzed esterification is reversible. Removing water shifts the equilibrium to the right (Le Chatelier's principle).

  • Incubation: Place the vial in an orbital shaker at 40–50°C and 200 rpm .

    • Duration: 4–6 hours. Monitor conversion via TLC or rapid GC.

  • Purification:

    • Filter the mixture to remove the immobilized enzyme and molecular sieves. (The enzyme can be washed with hexane and reused up to 5 times).

    • Remove excess ethanol via rotary evaporation under reduced pressure (40°C, 100 mbar).

    • Yield Check: Expect >95% conversion.

Module 3: Analytical Quantification (HS-SPME-GC-MS)

Objective: To quantify ethyl trans-4-octenoate in a complex matrix (e.g., fruit puree or beverage prototype) without solvent extraction artifacts.

Instrumental Setup
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-WAX UI (60 m × 0.25 mm × 0.25 µm).

    • Rationale: A polar column is strictly required to separate the trans and cis isomers and prevent co-elution with other lipid-derived esters.

  • SPME Fiber: DVB/CAR/PDMS (50/30 µm) – Gray hub.

    • Rationale: The triple-phase fiber covers the wide polarity range of fruit volatiles.

Method Parameters
ParameterSetting
Incubation 40°C for 20 min (250 rpm agitation)
Extraction 30 min headspace exposure
Desorption 250°C for 3 min (Splitless mode)
Oven Program 40°C (hold 3 min) → 5°C/min to 230°C → Hold 5 min
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
MS Source/Quad 230°C / 150°C
Scan Range 35–350 m/z
Identification Logic
  • Target Ion (Quant): m/z 69 (base peak), 88 (McLafferty rearrangement).

  • Qualifier Ions: m/z 41, 29, 127.

  • Retention Index (RI): Calculate on DB-WAX. Ethyl trans-4-octenoate typically elutes slightly after the cis-isomer. Validate with authentic standards.

Module 4: Sensory Validation (GC-O AEDA)

Objective: To determine the odor contribution (OAV) of the synthesized compound compared to background noise.

Protocol: Aroma Extract Dilution Analysis (AEDA)
  • Sample Prep: Dilute the synthesized ester in dichloromethane (1:1 starting ratio).

  • Dilution Series: Prepare a stepwise dilution series (

    
    ): 1:2, 1:4, 1:8... up to 1:1024.
    
  • Olfactory Port: Connect the GC column effluent to an Olfactory Detection Port (ODP) with a humidified nose cone. Split ratio 1:1 (MSD:ODP).

  • Panel Evaluation:

    • Three trained sniffers evaluate each dilution run.

    • Record the Flavor Dilution (FD) Factor : The highest dilution at which the odorant is still perceptible.[3]

  • Result: High FD factors indicate potent odorants. Ethyl trans-4-octenoate should exhibit a high FD factor in "tropical" regions of the chromatogram.

Visual Workflow: Chemo-Enzymatic Pipeline

G cluster_0 Input Substrates cluster_1 Biocatalysis (Green Chem) cluster_2 Downstream Processing cluster_3 Validation Acid trans-4-Octenoic Acid Lipase Lipase (Novozym 435) @ 45°C / Solvent-Free Acid->Lipase Ethanol Ethanol (Anhydrous) Ethanol->Lipase Sieves Water Removal (Mol. Sieves) Lipase->Sieves Equilibrium Shift Purification Filtration & Vac. Evaporation Lipase->Purification Crude Ester Product Ethyl trans-4-octenoate (>98% Purity) Purification->Product GCMS HS-SPME-GC-MS (Quantification) Product->GCMS GCO GC-Olfactometry (Sensory Profile) Product->GCO

Figure 1: Integrated workflow for the biocatalytic synthesis and analytical validation of ethyl trans-4-octenoate.

References

  • The Good Scents Company. (2023). Ethyl (E)-4-octenoate Flavor and Fragrance Data.[4] Retrieved from [Link]

  • Steingass, C. B., et al. (2015). Characterization of Pineapple (Ananas comosus) Volatiles by HS-SPME-GC-MS.[5] Food Chemistry.[6][7] (Contextual grounding for pineapple ester analysis). Retrieved from [Link]

  • FEMA (Flavor and Extract Manufacturers Association). (2023). Ethyl cis-4-octenoate GRAS Reference.[8] (Isomer comparative data). Retrieved from [Link]

Sources

Application

Application Note: Ethyl trans-4-octenoate as a Potential Insect Semiochemical

The following Application Note and Protocol Guide is designed for researchers in chemical ecology and pest management. It establishes a rigorous framework for evaluating Ethyl trans-4-octenoate as a semiochemical—specifi...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers in chemical ecology and pest management. It establishes a rigorous framework for evaluating Ethyl trans-4-octenoate as a semiochemical—specifically as a kairomone or fermentation-based attractant—rather than a confirmed sex pheromone.[1]

Category: Chemical Ecology / Insect Behavior / Pest Monitoring Target Compound: Ethyl trans-4-octenoate (CAS: 78989-37-4) Primary Application: Kairomone Lure Development for Frugivorous Insects (Tephritidae, Nitidulidae, Drosophilidae)[1]

Executive Summary

Ethyl trans-4-octenoate is a volatile ester characterized by a distinct fruity, pineapple-like aroma.[1] While often overshadowed by more common fermentation volatiles (e.g., ethyl acetate), it acts as a specific biomarker for late-stage fruit ripening and yeast fermentation (Saccharomyces spp.).[1] In chemical ecology, this compound serves primarily as a kairomone —a chemical cue emitted by a food source (host plant or microbial community) that attracts foraging insects.

This guide provides a standardized workflow to validate Ethyl trans-4-octenoate as an attractant for pests such as the Oriental Fruit Fly (Bactrocera dorsalis), Mediterranean Fruit Fly (Ceratitis capitata), and sap beetles.[1] The protocols below transition from chemical verification to electrophysiological screening and field deployment.

Chemical Profile & Sourcing

Before biological testing, the purity and isomeric composition of the compound must be verified. Commercial "fruity" esters often contain isomeric mixtures (cis/trans) that can alter biological activity.

ParameterSpecification
IUPAC Name Ethyl (E)-oct-4-enoate
CAS Number 78989-37-4
Molecular Formula C₁₀H₁₈O₂
MW 170.25 g/mol
Odor Threshold Low (ppb range); Pineapple/Pear notes
Natural Occurrence Ficus spp.[1] (figs), Mango volatiles, Saccharomyces fermentation
Isomeric Purity Critical: Ensure >95% trans (E) isomer for specific assays.

Protocol 1: Chemical Verification (GC-MS)

Objective: Confirm the retention index and mass spectral fingerprint of Ethyl trans-4-octenoate to distinguish it from its cis-isomer or saturated analogs (ethyl octanoate).

Materials
  • Instrument: GC-MS (e.g., Agilent 7890/5977).[1]

  • Columns:

    • Polar: DB-Wax or VF-WAXms (Preferred for ester separation).[1]

    • Non-Polar: DB-5ms (For retention index confirmation).[1]

  • Standard: Synthetic Ethyl trans-4-octenoate (>98% purity).[1]

Method Steps
  • Sample Preparation: Dilute 1 µL of standard in 1 mL Hexane (HPLC grade).

  • GC Parameters:

    • Inlet: 250°C, Splitless mode (1 min).

    • Carrier Gas: Helium at 1.2 mL/min.[2]

    • Oven Program: 40°C (2 min)

      
       5°C/min 
      
      
      
      240°C (5 min).
  • Identification Criteria:

    • Retention Index (RI): Calculate Kovats Index using C8-C20 alkane ladder.[1]

      • Target RI (Wax): ~1510–1520.

      • Target RI (DB-5): ~1190–1210.

    • Mass Spectrum: Look for diagnostic ions m/z 69 (base peak, hydrocarbon chain fragment) and m/z 127 (loss of propyl group). The molecular ion (m/z 170 ) is often weak.

Technical Insight: The trans isomer typically elutes slightly earlier than the cis isomer on polar wax columns. Co-injection with a cis/trans mix is recommended to establish separation resolution.

Protocol 2: Electrophysiological Screening (GC-EAD)

Objective: Determine if the insect's antennae possess specific olfactory receptors for Ethyl trans-4-octenoate.[1] This distinguishes a "smell" from a "behaviorally active signal."

Experimental Setup
  • Subject: Bactrocera dorsalis or Drosophila suzukii (Starved 24h, 5–10 days old).

  • Equipment: GC coupled with Electroantennographic Detector (Syntech or IDAC).

Workflow Diagram (DOT)

GCEAD_Workflow cluster_0 Sample Injection cluster_1 Separation cluster_2 Detection Sample Fruit Volatile Extract + Ethyl trans-4-octenoate GC_Column GC Column (Separation) Sample->GC_Column Splitter Effluent Splitter (50:50) GC_Column->Splitter FID FID Detector (Chemical Signal) Splitter->FID Channel A Antenna Insect Antenna (Biological Signal) Splitter->Antenna Channel B (Humidified Air) Data_System Syntech/ChemStation Co-elution Analysis FID->Data_System Chromatogram Amp Amplifier (10x Gain) Antenna->Amp Amp->Data_System EAD Response

Caption: Dual-channel detection workflow. The effluent is split between the FID (chemical confirmation) and the insect antenna. Synchronous peaks indicate biological activity.[1]

Critical Steps
  • Preparation: Excise the insect head or antenna.[3] Mount between two glass capillary electrodes filled with Ringer’s solution (Ag/AgCl wire interface).

  • Stimulus Delivery: Inject the standard. As the compound elutes from the GC, it flows over the antenna in a humidified air stream (300 mL/min).

  • Validation: A depolarization (negative deflection) >2x the noise level at the exact retention time of Ethyl trans-4-octenoate confirms antennal detection.[1]

Protocol 3: Behavioral Bioassay (Y-Tube Olfactometer)

Objective: Confirm if the antennal response translates to behavioral attraction (positive chemotaxis).[1]

Materials
  • Olfactometer: Glass Y-tube (Stem: 20cm, Arms: 15cm).[1]

  • Airflow: 0.2–0.4 L/min (Clean, charcoal-filtered air).[1]

  • Lure: 10 µg of Ethyl trans-4-octenoate on filter paper vs. Solvent Control (Hexane).

Protocol
  • Acclimatization: Place insects in the testing room (25°C, 60% RH) for 1 hour.

  • Loading: Place the treatment (Lure) in one arm and control in the other. Allow solvent to evaporate for 30s before insertion.

  • Release: Introduce a single insect at the base of the Y-tube.

  • Scoring:

    • Choice: Insect passes the "decision line" (3cm into an arm) and stays for >15s.

    • No Choice: Insect remains in the stem for 5 mins.

  • Replication: N=30 insects per dose. Rotate arms every 5 insects to rule out directional bias.

  • Analysis: Use a Chi-square test (

    
    ) to determine significance from a 50:50 distribution.
    

Protocol 4: Field Lure Formulation

Objective: Create a slow-release dispenser for field trapping trials.

Mechanism: Ethyl trans-4-octenoate is highly volatile.[1] Direct application to cotton wicks results in rapid depletion (<24h). A membrane or rubber matrix is required for sustained release.

Formulation Table
ComponentFunctionQuantity (per lure)
Ethyl trans-4-octenoate Active Kairomone50 mg
Ethanol Diluent/Synergist100 µL
BHT (Butylated hydroxytoluene) Antioxidant1 mg
Dispenser Matrix Red Rubber Septa1 unit
Loading Procedure
  • Dissolve the ester and BHT in ethanol.

  • Pipette the solution into the cup of the rubber septum.

  • Allow to absorb at room temperature for 4 hours.

  • Store at -20°C until deployment.

Field Deployment Logic
  • Trap Type: McPhail Trap or Yellow Sticky Card.

  • Placement: Canopy height (1.5 – 2.0m), on the upwind side of the orchard.

  • Synergy Test: Test the ester alone AND in combination with Ammonium Acetate (protein cue) to check for synergistic effects, which are common in fruit fly lures.

References

  • El-Sayed, A. M. (2025).[1][2][4] The Pherobase: Database of Pheromones and Semiochemicals. [Link][1]

  • Cheseto, X., et al. (2017).[1] Identification of host marking pheromones in three Ceratitis species. Journal of Chemical Ecology. (Context: Identification of ethyl octenoates in fruit fly host marking). [Link]

  • Borges, R. M., et al. (2011).[1][5] When should fig fruit produce volatiles? Pattern in a ripening process. Acta Oecologica. (Context: Ethyl trans-4-octenoate as a ripening signal). [Link]

  • NIST Chemistry WebBook . Ethyl 4-octenoate Mass Spectrum and Retention Indices. [Link][1]

  • Zhang, Y., et al. (2020).[1] Volatile profiling of Saccharomyces cerevisiae fermentation. (Context: Fermentation origin of ethyl esters). [Link]

Sources

Method

Application Note: Protocol for the Extraction and Isolation of Ethyl trans-4-Octenoate from Natural Sources

Executive Summary & Technical Scope Ethyl trans-4-octenoate (CAS: 78989-37-4) is a high-value volatile ester characterized by a distinct fruity, pear-like aroma with citrus nuances. Unlike its cis- isomer (associated wit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Scope

Ethyl trans-4-octenoate (CAS: 78989-37-4) is a high-value volatile ester characterized by a distinct fruity, pear-like aroma with citrus nuances. Unlike its cis- isomer (associated with pineapple notes), the trans- isomer is critical for reconstructing authentic profiles of Bartlett pear (Pyrus communis) , apricot , and passion fruit .

This application note details a rigorous protocol for extracting this specific isomer from Pyrus communis. We prioritize Simultaneous Distillation-Extraction (SDE) for bulk recovery and Solid Phase Extraction (SPE) for high-throughput analytical isolation. This guide addresses the challenge of isomer preservation and separation from the dominant saturated esters (e.g., ethyl octanoate).

Source Material & Pre-Treatment[1][2]

Biological Source Selection

The primary natural matrix for ethyl trans-4-octenoate is the Bartlett (Williams) Pear .

  • Maturity Index: Fruit must be processed at the "climacteric peak" (yellow skin, slightly soft neck). Ester production peaks 2–3 days after harvest when stored at 20°C.

  • Tissue Selection: The highest concentration of volatiles is found in the peel and the outer 5mm of the cortex.

Sample Preparation Workflow

Objective: Inactivate polyphenol oxidase (PPO) to prevent browning and ester degradation while releasing bound volatiles.

  • Homogenization:

    • Chill fruit to 4°C.

    • Homogenize 500g of pear flesh (with peel) in 500mL of saturated NaCl solution (inhibits enzymatic activity and aids salting-out effect).

    • Add 50 ppm Butylated Hydroxytoluene (BHT) to prevent oxidation.

  • Clarification:

    • Centrifuge homogenate at 10,000 x g for 20 minutes at 4°C.

    • Collect the supernatant (clear juice).

Extraction Protocols

Method A: Simultaneous Distillation-Extraction (SDE)

Best for: Bulk extraction and preparative isolation.

Principle: SDE (Likens-Nickerson apparatus) allows for the continuous steam distillation of volatiles and simultaneous extraction into a non-polar solvent. This method maximizes recovery of semi-volatiles like ethyl trans-4-octenoate while minimizing thermal degradation compared to direct distillation.

Reagents:

  • Solvent: Dichloromethane (DCM) or Pentane:Diethyl Ether (1:1).

  • Internal Standard: Ethyl heptanoate (100 µg/mL).

Protocol:

  • Setup: Assemble the Likens-Nickerson apparatus. Fill the solvent flask with 50 mL DCM and the sample flask with 250 mL clarified pear supernatant.

  • Operation:

    • Heat both flasks to reflux. The steam and solvent vapors mix in the central chamber, facilitating mass transfer.

    • Run Time: 2 hours. (Extended times >3 hours degrade trans-4-octenoate into acid byproducts).

  • Concentration:

    • Dry the organic phase over anhydrous Sodium Sulfate (

      
      ).
      
    • Concentrate to 1 mL using a Vigreux column at 40°C (avoid rotary evaporation to prevent loss of high-volatility esters).

Method B: Packed-Fiber Solid-Phase Extraction (PFSPE)

Best for: Analytical screening and quantification.

Principle: Uses electrospun polystyrene fibers to selectively adsorb hydrophobic esters from the aqueous matrix.

Protocol:

  • Conditioning: Pass 2 mL Methanol followed by 4 mL deionized water through a Polystyrene-Divinylbenzene (PS-DVB) cartridge.

  • Loading: Load 10 mL of clarified pear juice (pH adjusted to 3.0) at a flow rate of 1 mL/min.

  • Washing: Wash with 2 mL of 5% Methanol in water to remove sugars and polar acids.

  • Elution: Elute analytes with 1 mL of high-purity Acetonitrile.

Workflow Visualization

ExtractionProtocol Start Raw Material: Bartlett Pear (Climacteric Peak) Prep Homogenization (Sat. NaCl + BHT, 4°C) Start->Prep Clarify Centrifugation (10,000 x g, 20 min) Prep->Clarify Choice Select Method Clarify->Choice SDE Method A: SDE (DCM Reflux, 2 hrs) Choice->SDE Bulk Recovery SPE Method B: SPE (PS-DVB Cartridge) Choice->SPE Analytical Screen Conc Concentration (Vigreux Column) SDE->Conc Elute Elution (Acetonitrile) SPE->Elute GCMS Analysis: GC-MS (Polar Column) Conc->GCMS Elute->GCMS

Figure 1: Decision tree for the extraction of ethyl trans-4-octenoate, distinguishing between preparative (SDE) and analytical (SPE) workflows.

Analytical Validation & Isomer Separation

To confirm the isolation of the trans- isomer and not the cis- (pineapple note) or saturated ethyl octanoate, Gas Chromatography-Mass Spectrometry (GC-MS) is required.

Instrument Parameters:

  • Column: DB-WAX or HP-Innowax (Polar columns are required to separate the cis/trans isomers; non-polar columns like DB-5 often co-elute them).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Oven Program: 40°C (hold 2 min)

    
     5°C/min 
    
    
    
    230°C.

Identification Criteria:

Compound Retention Index (DB-WAX) Key MS Fragments (m/z) Odor Descriptor
Ethyl trans-4-octenoate ~1385 69, 41, 29, 127 Pear, Citrus, Green
Ethyl cis-4-octenoate ~1395 69, 41, 29, 127 Pineapple, Tropical

| Ethyl octanoate | ~1190 | 88, 101, 127 | Fruity, Waxy, Winey |

Note: The trans- isomer typically elutes slightly before the cis- isomer on polar phases, but reference standards are mandatory for confirmation.

Expert Insights & Troubleshooting

  • Isomer Stability: The trans- double bond at position 4 is susceptible to isomerization under acidic conditions and high heat. Do not exceed 60°C during concentration steps. If using SDE, ensure the water bath is just sufficient to maintain reflux, not violent boiling.

  • Solvent Choice: Avoid Ethanol as an extraction solvent. Since the target is an ethyl ester, using ethanol can lead to transesterification artifacts if the sample is acidic. Dichloromethane is preferred for its low boiling point and non-reactivity.

  • Salting Out: The addition of NaCl during homogenization is not just for enzyme inhibition; it increases the ionic strength of the aqueous phase, driving the hydrophobic esters into the headspace or organic solvent (Salting-out effect), increasing recovery by up to 40%.

References

  • The Good Scents Company. (n.d.). Ethyl (E)-4-octenoate Data Sheet. Retrieved from [Link]

  • MDPI. (2020). Determination of Phthalate Esters and Bisphenol A in Pear by Packed-Fiber Solid-Phase Extraction Coupled with GC-MS. (Used as basis for pear matrix extraction protocol).[1] Retrieved from [Link][1]

  • Bedoukian Research. (n.d.). Ethyl 4-Octenoate (Trans) Technical Data. Retrieved from [Link]

Sources

Application

Application Note: High-Purity Isolation of Ethyl trans-4-Octenoate via Fractional Vacuum Distillation

Abstract & Scope This application note details the purification of ethyl trans-4-octenoate (Ethyl (E)-4-octenoate), a high-value intermediate in fragrance chemistry and pheromone synthesis known for its characteristic fr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the purification of ethyl trans-4-octenoate (Ethyl (E)-4-octenoate), a high-value intermediate in fragrance chemistry and pheromone synthesis known for its characteristic fruity/pineapple organoleptic profile.

While often synthesized via the Johnson-Claisen rearrangement to ensure high (E)-stereoselectivity, the crude reaction mixture frequently contains unreacted triethyl orthoacetate, acid catalysts, and volatile ethanol byproducts. This protocol addresses the specific challenge of isolating the thermolabile unsaturated ester without inducing polymerization or E-to-Z isomerization. We present a validated workflow utilizing high-vacuum fractional distillation , supported by refractive index (RI) monitoring and GC-FID validation.

Physicochemical Profile

Understanding the thermodynamic properties of the target molecule is prerequisite to designing the distillation parameters.

PropertyValueNotes
IUPAC Name Ethyl (E)-oct-4-enoate
CAS Number 78989-37-4Specific for (E)-isomer
Molecular Weight 170.25 g/mol
Boiling Point (Atm) ~216 °CExtrapolated – Do not distill at atm.[1][]
Boiling Point (Vac) 79–82 °C @ 10 mmHg Target range for main fraction
Refractive Index (

)
1.430 – 1.437Critical purity indicator
Density 0.878 – 0.884 g/mL@ 25 °C
Solubility Ethanol, Hexane, DCMImmiscible in water

Pre-Distillation Processing (The "Clean Feed" Principle)

Expert Insight: Direct distillation of the crude reaction mixture is the most common cause of failure. Acidic residues from the synthesis (e.g., propionic acid or mineral acids) will catalyze trans-esterification or isomerization in the distillation pot.

Protocol:
  • Quenching: If the synthesis utilized a mineral acid catalyst, quench the reaction mixture with saturated aqueous NaHCO₃ until pH is neutral (pH 7).

  • Phase Separation: Extract with diethyl ether or hexane.

  • Washing: Wash the organic layer with brine (saturated NaCl) to break any emulsions and remove water-soluble impurities.

  • Drying: Dry the organic phase over anhydrous MgSO₄ for at least 30 minutes. Filter off the desiccant.

  • Solvent Removal: Concentrate the filtrate via rotary evaporation.

    • Note: Ethanol is a byproduct of the Johnson-Claisen rearrangement. Ensure the bath temperature is 40°C and pressure is ramped down to 20 mbar to remove all ethanol and synthesis solvents.

Distillation Setup & Thermodynamics

Equipment Configuration
  • Flask: Round-bottom flask (max 60% fill volume).

  • Stirring: Magnetic stir bar (egg-shaped) or capillary bleed (if using inert gas) to prevent bumping.

  • Column:

    • For >98% Purity: 20cm Vigreux column wrapped in aluminum foil/insulation.

    • For >99.5% Purity: Spinning Band Distillation system (20-30 theoretical plates).

  • Condenser: Liebig condenser cooled to 10°C.

  • Vacuum Source: Two-stage rotary vane pump capable of <1 mmHg, equipped with a liquid nitrogen cold trap (essential to protect the pump from escaping volatiles).

The Vacuum Rationale

Ethyl trans-4-octenoate has a projected atmospheric boiling point >200°C. Heating to this temperature promotes thermal degradation. By applying vacuum (<10 mmHg), we suppress the boiling point to <85°C, preserving the double bond geometry.

Step-by-Step Distillation Protocol

Phase 1: System Equilibration
  • Assemble the glassware with high-vacuum grease. Secure all joints with Keck clips.

  • Evacuate the system. Check for leaks. The manometer should read steady pressure (target: 5–10 mmHg ).

  • Begin stirring rapidly.

  • Start heating the oil bath. Rule of Thumb: Set bath temperature approx. 20–25°C higher than the expected boiling point of the product.

Phase 2: Fraction Collection

Monitor the Head Temperature (vapor temp) closely.

FractionVapor Temp (@ 10 mmHg)Content DescriptionAction
Fore-run < 75 °CResidual solvents, unreacted orthoesters, lower boiling impurities.Collect & Discard.
Transition 75 – 78 °CMixture of impurities and product.Collect in small receiver. Save for re-distillation.
Heart-cut 79 – 82 °C Pure Ethyl trans-4-octenoate. Collect in main receiver.
Heel > 82 °C (or temp drops)High-boiling oligomers, cis-isomers (potentially).Stop heating. Do not distill to dryness.

Critical Observation: If the head temperature fluctuates or drops despite constant bath temperature, you have exhausted a fraction. Switch receivers immediately.

Quality Control & Validation

Refractive Index (RI) Check

Immediately test the Heart-cut fraction.

  • Target:

    
    
    
  • Interpretation: A lower value usually indicates residual ethanol or solvents. A higher value may indicate polymerization or high-boiling contaminants.

GC-MS/FID Analysis
  • Column: DB-Wax or HP-5.

  • Isomer Verification: The trans (E) isomer typically elutes slightly earlier than the cis (Z) isomer on non-polar columns, though polar columns (Wax) provide better separation for ester isomers.

  • NMR Validation:

    
    H NMR is definitive. Look for the alkene protons at C4 and C5. The coupling constant (
    
    
    
    ) for the trans alkene should be 15–16 Hz . (A cis isomer would show
    
    
    Hz).

Process Logic Visualization

The following diagram illustrates the critical decision pathways for the purification of the crude reaction mixture.

PurificationProtocol Start Crude Reaction Mixture (Ethyl trans-4-octenoate + Impurities) Quench 1. Quench & Neutralize (Sat. NaHCO3, pH 7) Start->Quench WashDry 2. Wash (Brine) & Dry (MgSO4) Quench->WashDry Rotovap 3. Rotary Evaporation (Remove Ethanol/Solvents) WashDry->Rotovap Setup 4. Setup Vacuum Distillation (Target: 10 mmHg) Rotovap->Setup Distill1 Heat to Bath ~110°C Setup->Distill1 CheckTemp1 Vapor Temp < 75°C? Distill1->CheckTemp1 Forerun Fore-run Fraction (Discard) CheckTemp1->Forerun Yes CheckTemp2 Vapor Temp 79-82°C? CheckTemp1->CheckTemp2 No (Temp Rising) HeartCut Heart-Cut Fraction (Collect Product) CheckTemp2->HeartCut Yes (Stable) Reprocess Reprocess / Redistill CheckTemp2->Reprocess Fluctuating QC QC: Refractive Index (Target: 1.433) HeartCut->QC Final Pure Ethyl trans-4-octenoate (>98% Purity) QC->Final Pass QC->Reprocess Fail

Figure 1: Decision logic for the isolation and purification of ethyl trans-4-octenoate.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Bumping Lack of nucleation sites or water in crude.Ensure crude is dry (MgSO₄). Use a fresh stir bar or capillary bleed.
Low Yield Polymerization in pot.Add radical inhibitor (e.g., BHT, 0.1%) to the pot prior to distillation.
Isomerization Pot temperature too high (>150°C).Improve vacuum (check pump oil/seals) to lower required boiling point.
Cloudy Distillate Azeotrope with water.[3]Stop. Dry the distillate over molecular sieves and redistill.

References

  • Physical Properties & Safety: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5363403, Ethyl 4-octenoate. Retrieved from [Link]

  • Synthesis & Isomer Data: The Good Scents Company (2023). Ethyl (E)-4-octenoate Data Sheet. Retrieved from [Link]

  • General Distillation Protocols: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Johnson-Claisen Context: Johnson, W. S., et al. (1970). Olefinic ketals: Claisen rearrangement. J. Am. Chem. Soc.

Sources

Method

Use of ethyl trans-4-octenoate in organic synthesis reactions

Application Note: Strategic Utilization of Ethyl trans-4-Octenoate in Target-Oriented Synthesis Abstract Ethyl trans-4-octenoate (CAS 78989-37-4), widely recognized for its "fruity-pear" olfactory profile in flavor chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl trans-4-Octenoate in Target-Oriented Synthesis

Abstract

Ethyl trans-4-octenoate (CAS 78989-37-4), widely recognized for its "fruity-pear" olfactory profile in flavor chemistry, possesses a structural duality that makes it a valuable C8-synthon in organic synthesis. This guide details the chemoselective transformations of this molecule, moving beyond its organoleptic utility to its application as a scaffold for insect pheromones ,


-lactones , and functionalized fatty acids . We present validated protocols for selective reduction, iodolactonization, and cross-metathesis, providing researchers with a roadmap for leveraging this unsaturated ester in complex molecule construction.

Reactivity Profile & Synthetic Utility

Ethyl trans-4-octenoate is characterized by two distinct reactive centers: the ethyl ester at C1 and the internal trans-alkene at C4. The synthetic value of this molecule lies in the ability to manipulate these groups orthogonally.

  • The Ester Moiety (C1): Susceptible to nucleophilic acyl substitution (hydrolysis, transesterification) and hydride reduction. The challenge lies in reducing the ester without affecting the internal alkene.

  • The Internal Alkene (C4-C5): A "masked" functional handle. It is electron-rich enough for electrophilic addition (epoxidation, iodolactonization) yet stable enough to survive standard ester manipulations. Its position (

    
    -unsaturation relative to the carbonyl) is ideal for 5-membered ring formation.
    
Reactivity Map

The following diagram outlines the divergent synthetic pathways available from this single precursor.

ReactivityMap Start Ethyl trans-4-octenoate (C8 Synthon) Path1 Selective Reduction (DIBAL-H) Start->Path1 Path2 Hydrolysis & Iodolactonization Start->Path2 Path3 Cross-Metathesis (Grubbs II) Start->Path3 Prod1 (E)-4-Octen-1-ol (Pheromone Precursor) Path1->Prod1 Prod2 5-Propyl-dihydrofuran-2-one (Gamma-Lactones) Path2->Prod2 Prod3 Functionalized Long-Chain Esters Path3->Prod3

Figure 1: Divergent synthetic pathways from Ethyl trans-4-octenoate utilizing orthogonal reactivity of ester and alkene groups.

Application 1: Synthesis of Bioactive Alcohols ((E)-4-Octen-1-ol)

Context: (E)-4-Octen-1-ol is a critical intermediate in the synthesis of various Lepidoptera pheromones. The key challenge is the chemoselective reduction of the ester to the primary alcohol without reducing or isomerizing the C4 double bond. Standard hydrogenation (H2/Pd-C) would destroy the alkene; LiAlH4 is effective but can sometimes lead to hydroalumination side products if not carefully controlled.

Recommended Reagent: Diisobutylaluminum hydride (DIBAL-H).

Protocol: Chemoselective Reduction

Materials:

  • Ethyl trans-4-octenoate (1.0 equiv)[1]

  • DIBAL-H (1.0 M in hexanes, 2.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Rochelle's Salt (Potassium sodium tartrate), saturated aqueous solution

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous DCM (0.2 M concentration relative to substrate) and cool to -78°C .

    • Expert Insight: Low temperature is non-negotiable to prevent over-reduction or attack on the alkene.

  • Addition: Add Ethyl trans-4-octenoate via syringe.

  • Reduction: Dropwise add DIBAL-H (2.2 equiv) over 30 minutes. Maintain internal temperature below -70°C.

  • Monitoring: Stir at -78°C for 2 hours. Monitor via TLC (stain with KMnO4 to visualize the alkene).

  • Quench (Critical Step):

    • Dilute with diethyl ether at -78°C.

    • Slowly add saturated Rochelle's Salt solution (excess).

    • Allow the mixture to warm to room temperature and stir vigorously for 2-3 hours until the two layers become clear and distinct.

    • Why? Aluminum emulsions are notorious. Rochelle's salt complexes the aluminum, breaking the emulsion.

  • Workup: Separate layers. Extract aqueous phase with diethyl ether (3x). Dry combined organics over MgSO4, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes:EtOAc 9:1).

Expected Yield: 85-92% of (E)-4-octen-1-ol.

Application 2: Construction of -Lactones via Iodolactonization

Context: The C4 double bond is positioned


 to the carbonyl carbon. This geometry allows for iodolactonization , a powerful ring-closing reaction that installs a stereocenter and a lactone ring simultaneously. This route accesses the "whisky lactone" (quercus lactone) family analogs.
Mechanism & Regioselectivity

The reaction proceeds via the formation of an iodonium ion intermediate. The carboxylate oxygen attacks this intermediate. According to Baldwin's Rules , the 5-exo-trig cyclization is kinetically favored over the 6-endo-trig pathway, resulting in the


-lactone (5-membered ring) rather than the 

-lactone.

Iodolactonization Acid (E)-4-Octenoic Acid Iodonium Iodonium Intermediate Acid->Iodonium I2, NaHCO3 Cyclization 5-exo-trig Cyclization Iodonium->Cyclization Lactone Iodo-gamma-lactone Cyclization->Lactone

Figure 2: Mechanistic pathway for the 5-exo-trig iodolactonization of (E)-4-octenoic acid.

Protocol: Hydrolysis & Cyclization

Phase A: Hydrolysis to (E)-4-Octenoic Acid

  • Dissolve Ethyl trans-4-octenoate in THF/MeOH/H2O (3:1:1).

  • Add LiOH (3.0 equiv). Stir at ambient temperature for 4 hours.

  • Acidify with 1M HCl to pH 2. Extract with EtOAc.[2]

  • Concentrate to yield crude acid (usually sufficiently pure).

Phase B: Iodolactonization

  • Reagents: Dissolve (E)-4-octenoic acid (1.0 equiv) in saturated aqueous NaHCO3 (0.5 M).

  • Reaction: Add a solution of Iodine (I2, 2.0 equiv) and KI (3.0 equiv) in water dropwise.

  • Conditions: Stir in the dark at room temperature for 12-24 hours.

  • Quench: Add saturated aqueous Na2S2O3 (sodium thiosulfate) until the iodine color disappears.

  • Extraction: Extract with DCM (3x). The product is the iodomethyl-dihydrofuranone .

Phase C: Deiodination (Optional) To obtain the saturated alkyl lactone:

  • Treat the iodolactone with Bu3SnH (1.2 equiv) and AIBN (cat.) in refluxing benzene/toluene for 2 hours. This removes the iodine, yielding 5-propyl-dihydrofuran-2(3H)-one.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Over-reduction (Alcohol to Alkane) Temperature too high during DIBAL-H addition.Ensure internal temp stays < -70°C. Add DIBAL-H slower.
Aluminum Emulsion (Workup) Insufficient complexation time.Stir with Rochelle's salt for at least 2 hours. Alternatively, use the Fieser workup (Water/15% NaOH/Water).
No Cyclization (Iodolactonization) pH too low (Acid form vs Carboxylate).Ensure the medium is basic (NaHCO3) to generate the nucleophilic carboxylate anion.
Isomerization (cis/trans scrambling) Exposure to light/acid during storage.Store starting material under Argon in the dark. Use radical inhibitors if necessary.

References

  • Chemoselective Reductions

    • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.

  • Iodolactonization Methodology

    • Snider, B. B. (2010). "Iodolactonization".[3] Chemical Reviews. (General review of the mechanism applied in Protocol 3).

  • Grubbs, R. H. (2003). Handbook of Metathesis. Wiley-VCH.
  • Compound Data

    • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 5352770, Ethyl 4-octenoate. Link

Sources

Application

Experimental protocol for measuring the boiling point of ethyl trans-4-octenoate

Application Note: AN-TO-2026-BP Abstract & Scope This protocol details the experimental determination of the boiling point (BP) for Ethyl trans-4-octenoate (CAS: 78989-37-4), a high-value volatile ester used critically i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-TO-2026-BP

Abstract & Scope

This protocol details the experimental determination of the boiling point (BP) for Ethyl trans-4-octenoate (CAS: 78989-37-4), a high-value volatile ester used critically in flavor and fragrance formulations (pineapple/pear notes).

Accurate BP measurement for this compound is challenging due to its relatively high boiling point (~212°C at 1 atm) and potential for thermal degradation or hydrolysis at elevated temperatures. This guide prioritizes reduced-pressure methodologies and micro-scale thermal analysis to ensure data integrity and sample preservation.

Target Audience: Synthetic Chemists, Flavorists, and QC Analysts.

Compound Profile & Safety Prerequisites

Before initiating thermal analysis, the operator must verify the physicochemical context of the analyte.

PropertySpecificationCritical Note
IUPAC Name Ethyl (E)-oct-4-enoateEnsure trans (E) isomer specificity; cis (Z) has distinct properties.
CAS Number 78989-37-4Verify against CAS 34495-71-1 (generic/cis).
Predicted BP 208–215 °C (at 760 mmHg)High Risk: Thermal decomposition likely above 200°C.
Flash Point ~79 °C (Closed Cup)Flammability Hazard: Use inert atmosphere or oil bath.
Refractive Index 1.430 – 1.437 (

)
Use as secondary purity check before BP analysis.
Safety Directives (SDS Summary)
  • Ventilation: All heating operations must occur within a certified fume hood.

  • PPE: Nitrile gloves, splash-resistant safety goggles, and flame-retardant lab coat.

  • Explosion Risk: When using vacuum distillation, inspect glassware for star cracks to prevent implosion.

Method A: The Siwoloboff Micro-Method (Rapid ID)

Best For: Quick identification with minimal sample loss (<0.5 mL). Compliance: Aligns with OECD Test Guideline 103 .

Principle

This method utilizes a submerged capillary to determine the temperature at which the substance's vapor pressure equals the external atmospheric pressure. It is visually distinct and requires no complex electronics.

Equipment
  • Thiele tube (filled with silicone oil, stable up to 250°C).

  • Precision thermometer (calibrated, 0.1°C resolution) or digital thermocouple.

  • Ignition tube (small test tube, ~50 mm length).

  • Melting point capillary (sealed at one end).

Protocol Steps
  • Preparation: Place 0.5 mL of Ethyl trans-4-octenoate into the ignition tube.

  • Capillary Insertion: Insert the capillary tube open-end down into the liquid.

  • Assembly: Attach the ignition tube to the thermometer using a rubber band (ensure the band is well above the oil level).

  • Heating: Immerse the assembly in the Thiele tube. Heat the side arm gently with a micro-burner or heating coil.

  • Observation (The Bubble Stream):

    • Initial: Slow bubbles escape (trapped air expanding).

    • Transition: Bubbles accelerate.

    • Critical Point: A continuous, rapid stream of bubbles emerges from the capillary tip.[1][2] This indicates the vapor pressure inside the capillary exceeds external pressure.

  • Measurement:

    • Stop heating immediately.

    • Watch the capillary tip as the oil bath cools.

    • Record the temperature at the exact moment bubbling stops and liquid sucks back into the capillary .

    • Why? At this precise moment,

      
      .
      

Method B: Differential Scanning Calorimetry (DSC)

Best For: High-precision, automated regulatory data (GLP environments). Standard: ASTM E537 / OECD 103 .

Principle

DSC measures the heat flow difference between the sample and a reference.[3][4] Boiling is an endothermic phase transition. A "pinhole" lid is required to maintain vapor-liquid equilibrium without bursting the pan.

Configuration
  • Instrument: DSC (e.g., TA Instruments Q-Series or PerkinElmer DSC 8000).

  • Pan Type: Hermetic Aluminum Pan with a 75 µm laser-drilled pinhole lid.

  • Atmosphere: Nitrogen purge (50 mL/min).

Protocol Steps
  • Calibration: Perform Indium/Zinc calibration to ensure temperature accuracy ±0.1°C.

  • Sample Loading: Pipette 3–5 mg of Ethyl trans-4-octenoate into the pan. Seal with the pinhole lid.

  • Ramp Profile:

    • Equilibrate at 30°C.

    • Ramp at 5°C/min to 250°C.

  • Analysis:

    • Observe the heat flow (

      
      ) vs. Temperature curve.[4]
      
    • Identify the Onset Temperature of the large endothermic peak.[5]

    • Note: The peak maximum represents the maximum rate of evaporation, but the onset correlates closest to the equilibrium boiling point.

Method C: Reduced Pressure Distillation (Purification & BP)

Best For: Determining BP during synthesis or bulk purification. Critical Logic: Since the predicted BP is >200°C, atmospheric distillation will likely cause ester hydrolysis or transesterification. Vacuum is mandatory.

Setup
  • Short-path distillation head (Vigreux column optional).

  • Manometer (digital, reading in mmHg or mbar).

  • Vacuum pump capable of <10 mmHg.

Protocol
  • Establish a vacuum of 10–15 mmHg .

  • Heat the flask oil bath slowly.

  • Collect the fraction distilling at 105–108°C (Target range for 11 mmHg).

  • Correction: Use the observed temperature (

    
    ) and pressure (
    
    
    
    ) to calculate the standard BP using the Nomograph logic below.

Data Analysis & Pressure Correction

Boiling points measured at reduced pressure must be normalized to 760 mmHg (1 atm) for reporting.

The Sidney-Young Equation (Approximate)

For non-polar liquids where corrections are small:



Where 

is pressure in mmHg.
Pressure Nomograph Logic (Visualized)

For high-boiling esters like Ethyl trans-4-octenoate, the Clausius-Clapeyron relationship is more accurate.

  • Observed: 105°C at 11 mmHg.[6][7]

  • Correction Factor:

    
     to 
    
    
    
    °C.
  • Calculated Standard BP:

    
     °C.
    
Workflow Visualization (DOT)

The following diagram illustrates the critical decision-making process for the Siwoloboff method, ensuring valid data capture.

Siwoloboff_Protocol Start Start: Sample Preparation Heat Apply Heat (Thiele Tube) Start->Heat Bubbles Observe Capillary Tip Heat->Bubbles Error Error: Dissolved Gas Only Heat->Error Premature Stop Stream Rapid Bubble Stream? Bubbles->Stream Stream->Heat No (Slow Bubbles) Cool Remove Heat & Cool Stream->Cool Yes (Vapor Pressure > P_atm) Suckback Liquid Enters Capillary Cool->Suckback Suckback->Cool No (Still Bubbling) Record Record Temp (T_boil) Suckback->Record Yes (Equilibrium Reached)

Figure 1: Logic flow for determining the equilibrium boiling point using the Siwoloboff micro-method. The critical recording point is the "Suckback" event.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Broad Boiling Range (>2°C) Impure sample (isomer mix).Verify purity via GC-MS. Cis isomer boils slightly lower.
Sample Darkening Thermal decomposition / Oxidation.Switch to Method C (Vacuum) or Method B (DSC with N2 purge).
Premature Bubbling Trapped solvent (Ethanol/Hexane).Rotary evaporate sample for 30 mins at 40°C/20mbar before testing.
DSC Pan Bursting Pinhole clogged or too small.Ensure pinhole is 50–75 µm; check lid cleanliness.

References

  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 103: Boiling Point. Organisation for Economic Co-operation and Development.[8][9]

  • ASTM International. (2020).[10] ASTM E537-20: Standard Test Method for The Thermal Stability of Chemicals by Differential Scanning Calorimetry.

  • The Good Scents Company. (2023). Ethyl (E)-4-octenoate Data Sheet.

  • National Institute of Standards and Technology (NIST). (2023). Ethyl 4-octenoate Gas Chromatography Data. NIST Chemistry WebBook, SRD 69.

  • University of Calgary. (2022). Laboratory Techniques: Boiling Point Determination and Pressure Correction.

Sources

Method

Application Note: Precision Synthesis of Ethyl trans-4-Octenoate and Structural Analogs

Abstract This application note details the robust synthesis of ethyl trans-4-octenoate, a high-value intermediate in flavor chemistry (pineapple/pear notes) and a semiochemical scaffold in pheromone research. We present...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the robust synthesis of ethyl trans-4-octenoate, a high-value intermediate in flavor chemistry (pineapple/pear notes) and a semiochemical scaffold in pheromone research. We present two distinct synthetic methodologies: (1) The Johnson-Claisen Rearrangement , optimized for high stereochemical purity (


-isomer 

) and scalability; and (2) Ruthenium-Catalyzed Cross-Metathesis , a modular approach designed for generating libraries of structural derivatives for Structure-Activity Relationship (SAR) studies. This guide includes validated protocols, mechanistic insights, and analytical parameters for quality control.

Strategic Analysis & Retrosynthesis

The target molecule, ethyl trans-4-octenoate, features a


-unsaturated ester motif. The critical synthetic challenge is controlling the geometry of the double bond at the C4 position.
Pathway Selection Logic
  • Pathway A: Johnson-Claisen Rearrangement (Primary Route)

    • Mechanism: [3,3]-sigmatropic rearrangement of an allyl ketene acetal.

    • Advantage: The highly ordered chair-like transition state dictates the formation of the trans (

      
      ) isomer, eliminating the need for difficult chromatographic separation of isomers.
      
    • Application: Ideal for multi-gram to kilogram scale production of the specific target.

  • Pathway B: Cross-Metathesis (Derivative Route)

    • Mechanism: Ruthenium-carbene mediated redistribution of alkene fragments.

    • Advantage: Modular. Allows rapid variation of the alkyl "tail" or the ester "head" to create diverse analogs from a common core (ethyl 4-pentenoate).

    • Application: Ideal for drug discovery and flavor profiling libraries (milligram scale).

Visualization of Synthetic Strategy

G Start_JC Precursor: 1-Hexen-3-ol Process_JC Johnson-Claisen Rearrangement (High Stereocontrol) Start_JC->Process_JC + Triethyl orthoacetate Start_CM Scaffold: Ethyl 4-pentenoate Process_CM Cross-Metathesis (Grubbs II) (High Diversity) Start_CM->Process_CM + Functionalized Olefins Target Target: Ethyl trans-4-octenoate Process_JC->Target >95% E-isomer Process_CM->Target + 1-Pentene Library Library: 4-Alkenoate Derivatives Process_CM->Library E/Z Mixtures

Figure 1: Strategic decision tree comparing the stereoselective Johnson-Claisen route against the modular Cross-Metathesis route.

Protocol A: Johnson-Claisen Rearrangement (High Purity)

This protocol utilizes the [3,3]-sigmatropic rearrangement to install the trans double bond with high fidelity. The reaction is driven by the thermal elimination of ethanol.

Materials
  • Substrate: 1-Hexen-3-ol (CAS: 4798-44-1)

  • Reagent: Triethyl orthoacetate (TEOA) (CAS: 78-39-7)

  • Catalyst: Propionic acid (weak acid required for exchange)[1][2]

  • Equipment: Round-bottom flask, distillation head (Dean-Stark or short path), heating mantle.

Step-by-Step Methodology
  • Charge: In a dry 250 mL round-bottom flask, combine 1-Hexen-3-ol (10.0 g, 100 mmol) and Triethyl orthoacetate (32.4 g, 200 mmol, 2.0 equiv).

  • Catalyze: Add Propionic acid (0.07 g, ~1 mol%). Note: Stronger acids can cause isomerization or polymerization.

  • Reflux/Distillation: Equip the flask with a distillation head and thermometer. Heat the mixture to ~138°C (oil bath temp).

    • Mechanistic Insight: As the reaction proceeds, ethanol is generated. To drive the equilibrium toward the ketene acetal intermediate and subsequent rearrangement, ethanol must be continuously distilled off (bp 78°C).

  • Monitoring: Continue heating until ethanol cessation (approx. 2-4 hours). The internal temperature will rise as the lower-boiling components are removed.

  • Workup: Cool the reaction mixture to room temperature.

    • Dilute with diethyl ether (100 mL).

    • Wash with 1M HCl (50 mL) to hydrolyze unreacted orthoester.

    • Wash with sat. NaHCO₃ and Brine.

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification: Purify via vacuum distillation or flash chromatography (Hexanes/EtOAc 95:5).

    • Target Yield: 85-92%.

    • Selectivity: >95:5 trans:cis.

Protocol B: Cross-Metathesis (Derivative Library)

This protocol is designed for research teams needing to synthesize a library of 4-alkenoate derivatives (e.g., varying chain lengths or terminal functional groups) for biological screening.

Materials
  • Scaffold: Ethyl 4-pentenoate (CAS: 1968-40-7)

  • Partner: Terminal Alkenes (e.g., 1-Pentene for the target, or functionalized alkenes).

  • Catalyst: Grubbs Catalyst 2nd Generation (C848) or Hoveyda-Grubbs II.

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.

Step-by-Step Methodology
  • Preparation: In a glovebox or under Ar flow, dissolve Ethyl 4-pentenoate (1.0 equiv) and the Olefin Partner (2.0 - 5.0 equiv) in anhydrous DCM (0.1 M concentration).

    • Note: Excess olefin partner is used to drive the equilibrium and minimize self-metathesis of the ester.

  • Initiation: Add Grubbs II catalyst (2-5 mol%).

  • Reaction: Reflux (40°C) for 12-24 hours under an inert atmosphere.

    • Optimization: For volatile partners like 1-pentene, use a sealed pressure tube.

  • Quenching: Add ethyl vinyl ether (excess) and stir for 30 minutes to deactivate the Ru-carbene.

  • Purification: Concentrate and purify via silica gel chromatography.

    • Note on Isomers: Metathesis typically yields an E/Z mixture (often ~3:1 to 8:1). If pure trans isomer is required for derivatives, preparative HPLC or careful Ag-impregnated silica chromatography may be necessary.

Analytical Validation (QC)

To ensure scientific integrity, the synthesized ethyl trans-4-octenoate must meet the following specifications.

ParameterSpecificationMethod
Appearance Colorless liquidVisual
Purity > 98.0%GC-FID / GC-MS
Isomeric Ratio > 95% trans (

)

H-NMR (coupling constants)
Refractive Index 1.428 - 1.432 (

C)
Refractometer
Odor Fruity, Pineapple, PearOrganoleptic Evaluation
NMR Interpretation (400 MHz, CDCl₃)
  • Olefinic Protons: Look for the multiplet at

    
     5.30–5.50 ppm.
    
  • Coupling Constant: The trans geometry is confirmed by a coupling constant (

    
    ) of 15–16 Hz  between the vinyl protons. (The cis isomer would show 
    
    
    
    Hz).
  • Bis-allylic positions: The protons at C3 and C6 will appear as multiplets integrating to 2H each.

Biological & Industrial Context[4][5][6]

Ethyl trans-4-octenoate is not merely a solvent or simple reagent; it is a bioactive entity.

  • Flavor Chemistry: It is a key impact molecule in pineapple and pear profiles, often used at ppm levels to restore "freshness" to processed fruit flavors [1].

  • Pheromone Science: Derivatives of 4-octenoate are semiochemicals for various Coleoptera species. The stereochemistry (trans) is often critical for biological activity, making the Johnson-Claisen route (Method A) superior for behavioral studies [2].

Safety & Handling

  • Triethyl orthoacetate: Flammable liquid. Moisture sensitive.

  • Grubbs Catalyst: Air-stable as a solid but sensitive in solution. Handle under Argon.

  • General: Perform all reactions in a fume hood. Wear standard PPE (gloves, goggles, lab coat).

References

  • Flavor Profile & Safety: The Good Scents Company. Ethyl (E)-4-octenoate.[] Retrieved from [Link]

  • Johnson-Claisen Mechanism: Faulkner, D. J., & Petersen, M. R. (1973). Application of the Claisen rearrangement to the synthesis of trans trisubstituted olefinic bonds. Journal of the American Chemical Society. [Link]

  • Metathesis Protocols: Grubbs, R. H. (2003). Olefin metathesis. Tetrahedron. [Link]

  • General Synthesis of Gamma-Delta Unsaturated Esters: Organic Chemistry Portal. Claisen Rearrangement. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of ethyl trans-4-octenoate synthesis

Technical Support Center: Ethyl trans-4-Octenoate Synthesis Subject: Optimizing Yield and Stereoselectivity in Johnson-Claisen Rearrangement Protocols Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scie...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl trans-4-Octenoate Synthesis

Subject: Optimizing Yield and Stereoselectivity in Johnson-Claisen Rearrangement Protocols Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely attempting to synthesize ethyl trans-4-octenoate (CAS: 78989-37-4) using the Johnson-Claisen (Orthoester Claisen) rearrangement . This pathway is the industry standard because it irreversibly drives the formation of


-unsaturated esters with high E-stereoselectivity.

However, yield variations in this synthesis are rarely due to "bad reagents" and almost always due to thermodynamic equilibrium management or regiochemical errors in starting material selection.

This guide addresses the three most critical failure points:

  • Regiochemical Mismatch: Using the wrong hexenol isomer.

  • Equilibrium Stagnation: Failure to remove ethanol.

  • Catalytic Inefficiency: Improper acid strength/loading.

Module 1: The "Wrong Product" Check (Critical)

User Question: "I ran the reaction with trans-2-hexen-1-ol, but I isolated a branched product (ethyl 3-propyl-4-pentenoate) instead of the linear octenoate. What happened?"

Technical Diagnosis: You encountered the classic regiochemical trap of [3,3]-sigmatropic rearrangements. The outcome depends entirely on the substitution pattern of the allylic alcohol.

  • The Error: Using a primary allylic alcohol (trans-2-hexen-1-ol) forces the new C-C bond to form at the internal carbon, resulting in a branched chain.

  • The Solution: You must use the secondary allylic alcohol, 1-hexen-3-ol .

Mechanism of Action: In the [3,3]-shift, the new carbon-carbon bond forms between the orthoacetate methylene (C1) and the


-carbon of the allylic system (C6).
  • Route A (Incorrect): trans-2-hexen-1-ol

    
    
    
    
    
    -carbon is substituted with propyl
    
    
    Branched Product .
  • Route B (Correct): 1-hexen-3-ol

    
    
    
    
    
    -carbon is terminal (unsubstituted)
    
    
    Linear Product .

Correct Protocol: Switch starting material to 1-hexen-3-ol (CAS: 4798-44-1). The rearrangement will migrate the double bond internally and yield the linear ethyl trans-4-octenoate.

Module 2: Driving Yield (Thermodynamics)

User Question: "My conversion stalls at 50-60%. Adding more catalyst doesn't help. How do I push it to >85%?"

Technical Diagnosis: The Johnson-Claisen rearrangement proceeds through a mixed orthoester intermediate.[1] The formation of the reactive ketene acetal species is driven by the elimination of ethanol. This step is reversible. If ethanol accumulates in the reaction vessel, it reacts with the ketene acetal to regenerate the orthoester, halting the rearrangement.

The Fix: Le Chatelier’s Principle You must actively remove ethanol from the system to force the equilibrium forward.

Troubleshooting Matrix:

MethodEfficiencyTypical YieldRecommendation
Standard Reflux Low40-55%Avoid. Ethanol refluxes back into the pot, stalling the reaction.
Open Distillation Medium60-75%Better, but loss of orthoacetate (b.p. 142°C) can occur if not careful.
Dean-Stark Trap High80-90%Recommended. Use xylene/toluene to azeotrope ethanol, but requires careful solvent choice.
Packed Column Distillation Very High>90%Gold Standard. Use a Vigreux column to selectively distill ethanol (b.p. 78°C) while retaining orthoacetate.

Step-by-Step Optimization Protocol:

  • Stoichiometry: Use 1.0 equiv 1-hexen-3-ol and 3.0 - 4.0 equiv Triethyl orthoacetate (TEOA). The excess TEOA acts as the solvent.

  • Catalyst: Add 0.5 - 1.0 mol% Propionic Acid or Pivalic Acid. (Avoid strong mineral acids; they cause byproduct formation).

  • Temperature: Heat to 135-140°C .

  • Distillation: Configure the apparatus for distillation. Monitor the head temperature. It should stabilize at ~78°C (ethanol). If it rises above 85°C, you are distilling off your reagent (TEOA)—reduce heat.

Module 3: Visualizing the Pathway

The following diagram illustrates the correct pathway (Route B) and the critical ethanol removal step required to access the reactive ketene acetal.

JohnsonClaisen cluster_inputs Reagents cluster_intermediate Equilibrium Phase Alcohol 1-Hexen-3-ol (Secondary Allylic) MixedOrtho Mixed Orthoester Intermediate Alcohol->MixedOrtho + H+ Cat Ortho Triethyl Orthoacetate (Excess) Ortho->MixedOrtho KeteneAcetal Ketene Acetal (Reactive Species) MixedOrtho->KeteneAcetal - EtOH (Reversible) Ethanol Ethanol Byproduct MixedOrtho->Ethanol KeteneAcetal->MixedOrtho Product Ethyl trans-4-octenoate (Linear Target) KeteneAcetal->Product [3,3]-Sigmatropic Rearrangement (Irreversible, Heat) REMOVE Removal drives Equilibrium Ethanol->REMOVE Distillation (Critical Step)

Figure 1: Mechanistic flow of the Johnson-Claisen rearrangement.[1][2][3][4][5][6] Note that the [3,3] shift is irreversible, but accessing the Ketene Acetal requires active ethanol removal.

Module 4: Stereochemical Integrity (E vs Z)

User Question: "I need high trans (E) selectivity. Does this method guarantee it, or do I need to purify isomers?"

Technical Answer: The Johnson-Claisen rearrangement is highly stereoselective for the trans (


) isomer, typically yielding >95:5 

ratios.

Why? The rearrangement proceeds through a highly ordered chair-like transition state .

  • The substituent on the allylic alcohol (the propyl group in 1-hexen-3-ol) prefers to occupy the equatorial position in the chair transition state to minimize 1,3-diaxial interactions.

  • This equatorial placement translates directly into the trans geometry of the double bond in the final product.

Optimization Tip: If your


 ratio is lower than 90:10, check your solvent. Non-polar solvents (xylene/toluene) favor the tight ion-pair/concerted mechanism that maximizes stereocontrol. Highly polar solvents can sometimes stabilize competing boat transition states, slightly eroding selectivity.

Module 5: Workup & Isolation

User Question: "I have residual triethyl orthoacetate in my crude oil. It complicates chromatography. How do I remove it?"

Protocol: Since you used excess orthoester to drive the reaction, you will have leftover reagent. Do not attempt to distill it off at high heat after the reaction, as this can degrade the product.

Hydrolytic Workup (Recommended):

  • Cool reaction mixture to room temperature.

  • Add 1M HCl or 10% H2SO4 and stir vigorously for 30 minutes.

    • Chemistry: This hydrolyzes the acid-labile orthoester into ethyl acetate and ethanol (water-soluble/volatile) but leaves the robust ethyl ester product intact.

  • Extract with ether or hexane.[7]

  • Wash with NaHCO3 (to remove acid catalyst) and Brine.

  • Dry (MgSO4) and concentrate.

  • Final Purification: Vacuum distillation. Ethyl trans-4-octenoate boils at approx. 95-100°C at 10 mmHg (Verify with specific vacuum pressure).

References

  • Johnson, W. S., et al. (1970).[8][9] "The Orthoester Claisen Rearrangement." Journal of the American Chemical Society.[8] The foundational text establishing the mechanism and stereoselectivity.

  • Faulkner, D. J., & Petersen, M. R. (1973). "Application of the Claisen rearrangement to the synthesis of trans trisubstituted olefinic bonds." Journal of the American Chemical Society.[8] Demonstrates the application of this method for pheromone and natural product synthesis.

  • Organic Syntheses. (1993). "Ethyl Decanoate Derivatives via Claisen Rearrangement." Organic Syntheses, Coll. Vol. 8. Provides validated, step-by-step protocols for similar orthoester rearrangements.

  • Rhoads, S. J., & Raulins, N. R. (1975). "The Claisen and Cope Rearrangements."[4] Organic Reactions.[2][5][6][7][8][9][10] Comprehensive review of the reaction scope and limitations.

Sources

Optimization

Technical Support Center: Ethyl trans-4-Octenoate Analysis

Topic: Impurity Identification & Troubleshooting Guide Document ID: TS-ETO-004 | Version: 2.1 Audience: Analytical Chemists, Flavor Researchers, Process Engineers Introduction: The Purity Paradox Ethyl trans-4-octenoate...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Identification & Troubleshooting Guide

Document ID: TS-ETO-004 | Version: 2.1 Audience: Analytical Chemists, Flavor Researchers, Process Engineers

Introduction: The Purity Paradox

Ethyl trans-4-octenoate (CAS: 78989-37-4) is a high-value ester prized for its distinct pineapple and pear notes in flavor chemistry and its utility as a pheromone precursor. However, its structural integrity is often compromised by two invisible enemies: geometric isomerization and double-bond migration .

As a Senior Application Scientist, I often see researchers struggle because they rely solely on standard GC-MS libraries. A 98% match on a mass spectrum does not guarantee stereochemical purity. This guide moves beyond basic identification to address the specific structural anomalies that affect the organoleptic and biological efficacy of your samples.

Module 1: Chromatographic Anomalies (GC-MS)

Q: I see a "shoulder" on my main peak, but the Mass Spec matches Ethyl 4-octenoate. What is happening?

Diagnosis: This is the classic signature of Geometric Isomer Co-elution . Standard non-polar columns (e.g., DB-5, HP-5) interact primarily with boiling points. The boiling point difference between cis-4 and trans-4 isomers is often


, leading to co-elution or peak shouldering.

The Fix: Polarity Inversion You must switch to a stationary phase that interacts with the


-electrons of the double bond.

Protocol: Column Switching Strategy

ParameterScreening Method (Standard)Resolution Method (Recommended)
Column Type 5% Phenyl-methylpolysiloxane (e.g., DB-5ms)Polyethylene Glycol (PEG) (e.g., DB-WAX, HP-INNOWax)
Mechanism Boiling Point SeparationDipole-Dipole & H-Bonding
Result Co-elution of cis/transBaseline separation of isomers
Elution Order Trans usually elutes slightly before CisCis often retained longer due to polarity
Q: My chromatogram shows a broad, tailing "ghost peak" appearing after the main ester. What is it?

Diagnosis: Hydrolysis Degradation. Ethyl esters are susceptible to hydrolysis, especially if the sample contains residual moisture or trace acid/base catalysts from synthesis. The "ghost peak" is likely (E)-4-octenoic acid .

  • Why it tails: Free carboxylic acids interact strongly with the silanol groups in the GC column and liner, causing peak broadening (tailing).

  • Verification: Check for the disappearance of the molecular ion

    
     170 and the appearance of 
    
    
    
    142 (Acid MW).

Corrective Action:

  • Dry the Sample: Pass the organic layer through anhydrous

    
    .
    
  • Derivatize: Treat a small aliquot with TMS-diazomethane or BSTFA. If the broad peak shifts and sharpens (becoming the silyl ester), the presence of the free acid is confirmed.

Module 2: Spectroscopic Validation (NMR)

Q: How do I definitively prove my sample is trans and not cis?

The Science: GC-MS is comparative; NMR is absolute. The magnetic environment of the alkene protons changes based on the coupling interaction between them.[1] This is the only self-validating method to confirm geometry.

The Metric: Vicinal Coupling Constants (


) 
You must analyze the splitting pattern of the alkene protons at C4 and C5.
  • Trans (E) Isomer: The dihedral angle of

    
     results in a large  coupling constant (
    
    
    
    ).
  • Cis (Z) Isomer: The dihedral angle of

    
     results in a smaller  coupling constant (
    
    
    
    ).

Experimental Protocol:


-NMR Setup 
  • Solvent:

    
     (Standard) or 
    
    
    
    (Benzene-d6). Note: Benzene-d6 often provides better resolution of the alkene region due to magnetic anisotropy.
  • Focus Region: Zoom into

    
    .
    
  • Calculation: Measure the distance (in Hz) between the outer legs of the multiplet.

Data Interpretation Table:

FeatureTrans-4-OctenoateCis-4-OctenoateImpurity Flag
Coupling (

)
15.2 - 15.8 Hz 9.5 - 11.0 Hz

indicates cis contamination.
IR Band

(C-H bend)

Weak band at

suggests cis dominance.

Module 3: Advanced Troubleshooting (Positional Isomers)

Q: My NMR looks clean, but the odor profile is "green" or "fatty" instead of fruity. Why?

Diagnosis: Double Bond Migration. During synthesis (especially Knoevenagel condensations or metathesis), the double bond can migrate to a thermodynamically more stable position—usually into conjugation with the carbonyl (forming ethyl 2-octenoate ).

The Test: The Conjugation Check Conjugated esters have distinct UV and NMR signatures compared to your target (isolated) ester.

  • UV-Vis: Ethyl trans-4-octenoate (non-conjugated) has low absorbance

    
    . If you see a strong 
    
    
    
    at 215-220 nm , you have significant conjugated impurity (Ethyl 2-octenoate).
  • NMR Shift: Look for a doublet at

    
     (alpha-proton to carbonyl). The target 4-octenoate alkene protons are further downfield and not coupled to the carbonyl.
    

Visual Troubleshooting Logic

TroubleshootingLogic Start Start: Impure Sample (Off-Odor or GC Shoulder) GC_Check Step 1: GC-MS Analysis (Standard Column) Start->GC_Check Peak_Shape Is the peak symmetrical? GC_Check->Peak_Shape Shoulder Issue: Shoulder/Split Peak Peak_Shape->Shoulder No (Split) Tailing Issue: Broad/Tailing Peak Peak_Shape->Tailing No (Broad) NMR_Check Step 2: 1H-NMR Analysis (Focus: 5.3-5.6 ppm) Peak_Shape->NMR_Check Yes Switch_Col Action: Switch to WAX Column (Polarity Separation) Shoulder->Switch_Col Derivatize Action: Derivatize (TMS) Check for Acid Tailing->Derivatize Isomer_ID Isolate Isomers Switch_Col->Isomer_ID Isomer_ID->NMR_Check Coupling Measure J-Coupling NMR_Check->Coupling Trans J = 15-16 Hz CONFIRMED TRANS Coupling->Trans Cis J = 10-11 Hz CIS IMPURITY Coupling->Cis Shift Shift at 5.8 ppm? CONJUGATED IMPURITY Coupling->Shift

Caption: Decision matrix for isolating geometric and chemical impurities in ethyl trans-4-octenoate.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed). John Wiley & Sons. (Authoritative source for NMR coupling constants of alkenes).
  • NIST Mass Spectrometry Data Center. (2023). Ethyl 4-octenoate Mass Spectrum. NIST Chemistry WebBook, SRD 69. Link

  • PubChem. (2024). Ethyl trans-4-octenoate Compound Summary. National Library of Medicine. Link

  • Christie, W. W. (1998). Gas Chromatography-Mass Spectrometry Methods for Structural Analysis of Fatty Acids. Lipids and Lipid Metabolism. (Reference for derivatization and double bond localization). Link

Sources

Troubleshooting

Technical Support Center: High-Resolution GC Separation of Ethyl trans-4-Octenoate Isomers

Executive Summary & Analytical Challenge The User Issue: "I am analyzing a sample of ethyl trans-4-octenoate (CAS 78989-37-4) for purity, but I suspect co-elution with the cis-isomer (ethyl cis-4-octenoate, CAS 34495-71-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Challenge

The User Issue: "I am analyzing a sample of ethyl trans-4-octenoate (CAS 78989-37-4) for purity, but I suspect co-elution with the cis-isomer (ethyl cis-4-octenoate, CAS 34495-71-1). My current method on a 5% phenyl column (DB-5/HP-5) shows a single broad peak or a shoulder. How do I achieve baseline resolution?"

The Technical Reality: Separating geometric isomers of unsaturated fatty acid ethyl esters (FAEEs) like ethyl octenoate is a classic chromatographic challenge. On non-polar or low-polarity columns (e.g., 100% dimethylpolysiloxane or 5% phenyl), separation is governed primarily by boiling point. Since the boiling points of cis and trans isomers are nearly identical, these phases fail to resolve them.

The Solution: You must transition to a high-polarity stationary phase (Cyanopropyl or Ionic Liquid). These phases utilize strong dipole-dipole interactions with the


-electrons of the double bond. The spatial configuration of the cis (Z) isomer—the "kink" in the chain—allows for a stronger interaction with the stationary phase cyano groups compared to the linear trans (E) isomer, resulting in distinct retention times.

Critical Hardware Selection: The Stationary Phase

Do not attempt this separation on a standard "screening" column. Use the table below to select the correct phase chemistry.

Column ClassPhase ChemistrySuitabilityMechanism of Action
Non-Polar 100% Dimethylpolysiloxane (e.g., DB-1, HP-1)Fail Separates by volatility (Boiling Point). Isomers co-elute.
Low-Polarity 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5)Poor Slight

-interaction, but insufficient for baseline resolution of 4-octenoates.
High-Polarity Biscyanopropyl Polysiloxane (e.g., SP-2560, CP-Sil 88, HP-88)Excellent Strong dipole interaction with double bond

-clouds. Cis usually retained longer than trans.
Ultra-High Ionic Liquid (e.g., SLB-IL111)Superior Extreme polarity; resolves complex positional and geometric isomer mixtures.
The "Why": Mechanistic Insight

On a biscyanopropyl column, the nitrile (


) groups on the polymer backbone act as strong dipoles. The 

-electrons of the C=C double bond in the analyte interact with these dipoles.
  • Trans (E) Isomer: The linear geometry sterically hinders the double bond's access to the stationary phase dipoles slightly more than the cis form.

  • Cis (Z) Isomer: The "U-shape" exposes the

    
    -cloud more effectively to the stationary phase, typically resulting in stronger retention (longer retention time).
    

Standard Operating Procedure (SOP): Method Setup

This protocol is designed for a Biscyanopropyl Polysiloxane column (e.g., 100 m x 0.25 mm x 0.20 µm). Note the long column length (100 m) is standard for geometric isomer resolution, though 60 m may suffice for simple mixtures.

Instrument Parameters
ParameterSettingRationale
Inlet Temp 250 °CEnsure rapid volatilization without thermal degradation.
Split Ratio 50:1 or 100:1High split required to prevent column overload, which broadens peaks and ruins resolution (

).
Carrier Gas Hydrogen (preferred) or Helium

allows faster linear velocities (40 cm/s) while maintaining efficiency (Van Deemter optimality).
Flow Mode Constant FlowPrevents loss of resolution during the temperature ramp.
Detector FID (260 °C)Standard for hydrocarbons/esters. Mass Spec (MS) can be used for ID but FID is superior for quantitation linearity.
Temperature Program (The "Heart-Cut" Strategy)

Isothermal holds are often more effective than ramps for geometric isomers.

  • Initial: 140 °C (Hold 5 min) — Elutes solvent and light impurities.

  • Ramp 1: 2 °C/min to 180 °C — Slow ramp maximizes interaction time during the critical elution window.

  • Hold: 180 °C (Hold 15 min) — Target isomers elute here.

  • Ramp 2: 10 °C/min to 240 °C (Hold 5 min) — Bake out heavy contaminants.

Method Development Workflow

The following diagram illustrates the logical flow for optimizing this specific separation.

MethodWorkflow Start Start: Isomer Mixture ColSelect Select High Polarity Column (Biscyanopropyl) Start->ColSelect Screen Run Screening Gradient (50°C to 240°C) ColSelect->Screen Decision Resolution (Rs) > 1.5? Screen->Decision Success Validate & Quantify Decision->Success Yes Optimize Optimize Separation Decision->Optimize No Temp Decrease Ramp Rate (Create Isothermal Plateau) Optimize->Temp Flow Optimize Linear Velocity (uopt) Temp->Flow Flow->Screen Re-inject

Caption: Iterative workflow for resolving geometric isomers. Note that temperature optimization (isothermal plateaus) is the primary variable after column selection.

Troubleshooting & FAQs

Q1: I switched to a PEG (Wax) column, but the resolution is still marginal. Why?

A: Polyethylene Glycol (PEG/Wax) columns separate based on hydrogen bonding and polarity, but they lack the specific cyano-dipole interaction required for high-resolution geometric isomer separation. While better than DB-5, a PEG column is often insufficient for difficult cis/trans pairs. You need a Cyanopropyl phase (e.g., SP-2560).

Q2: My peaks are tailing significantly. Is this column damage?

A: Not necessarily. Polar columns are sensitive to activity.

  • Overload: Check if your concentration is too high. Unsaturated esters can interact with active sites if the phase is overloaded. Increase the Split Ratio (e.g., from 50:1 to 100:1).

  • Inlet Activity: Ensure you are using a deactivated liner (e.g., split liner with glass wool). Active sites in the liner can cause adsorption of the ester, leading to tailing.

Q3: How do I confirm which peak is trans and which is cis without standards?

A: Without pure standards, use these heuristic rules (requires validation):

  • Elution Order: On Cyanopropyl columns, the trans isomer typically elutes before the cis isomer.

  • Peak Shape: Cis isomers often show slightly broader peak widths due to stronger interaction kinetics.

  • GC-MS Confirmation: While mass spectra are similar, distinct ion ratios (e.g., molecular ion intensity) may differ. However, NMR is the only absolute method for structural confirmation if standards are unavailable.

Q4: Can I use this method for positional isomers (e.g., 2-octenoate vs 4-octenoate)?

A: Yes. The position of the double bond relative to the ester group changes the electron density and polarity of the molecule.

  • Conjugated isomers (e.g., ethyl 2-octenoate) generally have significantly different retention times compared to non-conjugated isomers (e.g., ethyl 4-octenoate) on polar columns.

References

  • Beaulieu, J. C., & Grimm, C. C. (2001).[1] Identification of Volatile Compounds in Cantaloupe at Various Developmental Stages Using Solid Phase Microextraction. Journal of Agricultural and Food Chemistry, 49(3), 1345–1352.

    • Context: Provides retention indices for Ethyl (Z)-4-octenoate on DB-5 columns, establishing the baseline for low-polarity retention.
  • Delmonte, P., & Rader, J. I. (2007). Evaluation of highly polar SP-2560 and JD-20 columns for the determination of cis- and trans-fatty acid isomers. Journal of Separation Science, 30(16), 2666-2675.

    • Context: Defines the mechanism and superiority of biscyanopropyl phases for geometric isomer separ
  • The Good Scents Company. (n.d.). Ethyl (E)-4-octenoate and Ethyl (Z)-4-octenoate Technical Data.

    • Context: Physical property data and CAS verific

Sources

Optimization

Technical Support Center: Ethyl trans-4-octenoate Stability &amp; Handling

Senior Application Scientist Desk Subject: Degradation pathways, storage protocols, and troubleshooting for CAS 78989-37-4. Introduction Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Degradation pathways, storage protocols, and troubleshooting for CAS 78989-37-4.

Introduction

Welcome to the Technical Support Center. You are likely working with Ethyl trans-4-octenoate (Ethyl (E)-4-octenoate), a high-impact aroma chemical valued for its pineapple, pear, and fermented fruit notes.

Because this molecule contains both an ester linkage and an internal unsaturation (alkene) , it presents a dual-failure mode profile. It is susceptible to both hydrolytic cleavage (moisture-driven) and autoxidation (oxygen/radical-driven). This guide synthesizes organic mechanistic principles with ICH Q1A stability guidelines to help you preserve the integrity of your reference standards and formulations.

Module 1: Chemical Degradation Pathways
Q: Why has my sample developed a "rancid" or "fatty" off-note?

A: This is the hallmark of hydrolytic degradation , often accompanied by oxidative shifts.

1. Hydrolysis (The Acidic Shift) The ester bond is susceptible to hydrolysis, catalyzed by trace acids, bases, or enzymes (lipases).

  • Mechanism: Water attacks the carbonyl carbon.

  • Products: Ethanol + (E)-4-Octenoic acid .

  • Sensory Impact: The parent ester is fruity; the free acid smells waxy, fatty, and goat-like. Even ppm levels of the free acid can ruin the olfactory profile.

2. Autoxidation (The Radical Chain) The alkene at C4 makes the molecule susceptible to radical attack, specifically at the allylic positions (C3 and C6).

  • Mechanism:

    • Initiation: Abstraction of a hydrogen atom from C3 or C6 (adjacent to the double bond).

    • Propagation: The resulting radical reacts with atmospheric

      
       to form a peroxy radical (
      
      
      
      ), which abstracts H from another molecule to form a Hydroperoxide (
      
      
      )
      .
    • Termination/Decomposition: Hydroperoxides are unstable. They cleave to form short-chain aldehydes (e.g., hexanal, propanal) and ketones.

  • Sensory Impact: Metallic, paint-like, or "cardboard" notes.

Visualizing the Pathway

The following diagram illustrates the critical failure points in the molecular structure.

DegradationPathways Start Ethyl trans-4-octenoate (Fresh) Acid trans-4-Octenoic Acid (Goaty/Waxy Off-note) Start->Acid Hydrolysis Ethanol Ethanol Start->Ethanol Hydrolysis Radical Allylic Radical (C3 or C6 position) Start->Radical H-Abstraction Water Moisture (H2O) + Acid/Base Water->Acid Oxygen Oxygen (O2) + UV/Heat Oxygen->Radical Peroxide Hydroperoxide Intermediate Radical->Peroxide +O2 Aldehydes Short-chain Aldehydes (Rancid/Metallic) Peroxide->Aldehydes Cleavage Polymer Oligomers (Gum formation) Peroxide->Polymer Termination

Figure 1: Dual degradation pathways showing hydrolytic cleavage (red) and oxidative radical chain reaction (yellow).

Module 2: Troubleshooting Analytical Discrepancies
Q: I see "ghost peaks" in my GC-MS chromatogram. Is my sample impure?

A: Not necessarily. Ethyl trans-4-octenoate is thermally labile.

  • The Issue: High injector port temperatures (>250°C) can induce in-situ isomerization or Cope rearrangement inside the GC liner, creating peaks that do not exist in the vial.

  • The Fix:

    • Lower Inlet Temp: Reduce inlet temperature to 200–220°C.

    • Check Liner: Use a deactivated glass liner with glass wool to prevent catalytic decomposition on active metal sites.

    • Validation: Run a "cold" injection (on-column) if possible to verify if peaks persist.

Q: My retention time has shifted slightly. Why?

A: This often indicates Geometric Isomerization .

  • Mechanism: Under UV light or thermal stress, the trans (E) double bond can relax to the cis (Z) configuration.

  • Detection: The cis-isomer typically elutes slightly earlier than the trans-isomer on polar wax columns (e.g., DB-WAX, HP-INNOWAX) due to differences in dipole moment and molecular shape.

Module 3: Storage & Handling Protocols

To maintain >98% purity, you must disrupt the causality of the degradation pathways described above.

Storage Specification Table
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Slows Arrhenius kinetics of hydrolysis and oxidation.
Atmosphere Argon or Nitrogen OverlayDisplaces

, preventing the initiation step of autoxidation.
Container Amber Glass (Silanized)Blocks UV light (prevents isomerization); Silanization prevents acid-catalyzed hydrolysis on glass surface.
Moisture Desiccator storagePrevents hydrolytic cleavage of the ester bond.
Retest Date 12 MonthsBased on typical stability of unsaturated esters.
Protocol: The "Inert Aliquot" System

Do not repeatedly open the primary stock bottle.

  • Preparation: Upon receipt, open the bottle inside a glove bag or under a gentle stream of Nitrogen.

  • Aliquot: Distribute the material into single-use amber vials (e.g., 2mL crimp-top vials).

  • Seal: Purge the headspace of each vial with Argon before crimping.

  • Usage: Thaw one vial per experiment. Discard unused portions rather than returning them to storage.

Module 4: Quality Control (Self-Validation)
Q: How do I confirm the integrity of my stored sample?

A: Use this two-tier testing workflow.

Tier 1: Sensory Check (The "Nose" Test)

  • Procedure: Dip a smelling strip into the sample. Wait 30 seconds for ethanol evaporation.

  • Pass: Clean pineapple/pear notes.

  • Fail: Sharp acidic bite (Hydrolysis) or metallic/paint notes (Oxidation).[1]

Tier 2: Micro-Peroxide Value (PV) Test Use this when you suspect oxidation but GC-MS shows no peaks (peroxides are thermally unstable and won't show on GC).

Reagents:

  • Acetic acid/Chloroform (3:2 v/v)

  • Saturated Potassium Iodide (KI) solution

Method:

  • Dissolve 100 mg of sample in 2 mL of Acetic acid/Chloroform.

  • Add 50 µL of saturated KI. Shake for 1 minute.

  • Observation:

    • Colorless: No oxidation (Pass).

    • Yellow/Brown: Iodine liberated by peroxides (Fail - Do not use for sensitive bioassays).

References
  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] (2003).[2][3][4] Defines stability data packages and storage conditions.

  • Frankel, E. N. Lipid Oxidation. (2005).[3][5] The definitive text on the mechanism of autoxidation in unsaturated fatty esters.

  • Bedoukian Research. Safety Data Sheet: Ethyl 4-Octenoate (Trans).[6] Provides specific handling and hazard identification for CAS 78989-37-4.

  • Lyman, W. J., et al. Handbook of Chemical Property Estimation Methods. (1990). Covers hydrolysis rates of esters in aqueous environments.[7][8]

Sources

Troubleshooting

Optimizing GC-MS parameters for ethyl trans-4-octenoate detection

Topic: Optimizing GC-MS parameters for Ethyl trans-4-octenoate detection Ticket ID: ETH-OCT-004-OPT Status: Open Assigned Specialist: Senior Application Scientist Executive Summary Ethyl trans-4-octenoate (CAS: 34495-71-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing GC-MS parameters for Ethyl trans-4-octenoate detection

Ticket ID: ETH-OCT-004-OPT Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Ethyl trans-4-octenoate (CAS: 34495-71-1) is a medium-volatility ester characterized by a fruity, pear-like aroma.[1] It presents two primary analytical challenges:

  • Isomeric Resolution: Separating the trans-4 isomer from the cis-4 isomer and other positional isomers (e.g., trans-2 or trans-3).

  • Spectral Specificity: Its mass spectrum shares significant overlap with other ethyl esters (characteristic m/z 88 peak), making full-scan identification in complex matrices difficult.

This guide provides a self-validating workflow to overcome these challenges using high-polarity stationary phases and Selected Ion Monitoring (SIM).

Module 1: Chromatographic Resolution (The Separation)

The Challenge: Co-elution of Isomers

Standard non-polar columns (e.g., DB-5, HP-5MS) rely primarily on boiling point for separation. Since cis and trans isomers have nearly identical boiling points, they often co-elute on these phases.

The Solution: Polarity-Driven Separation

Recommendation: Switch to a Polyethylene Glycol (PEG) stationary phase (e.g., DB-Wax, HP-INNOWax).

  • Mechanism: The "trans" geometry interacts differently with the polar PEG phase than the "cis" geometry due to steric accessibility of the pi-electrons, resulting in superior resolution.

  • Retention Index (RI) Shift:

    • Non-Polar (DB-5): RI ≈ 1170–1185

    • Polar (DB-Wax): RI ≈ 1480–1490

    • Note: The large RI shift confirms the strong interaction with the polar phase.

Optimized Temperature Protocol (DB-Wax)
  • Inlet: 240°C (Splitless for trace analysis, Split 1:10 for high conc.)

  • Flow: 1.0 mL/min (Helium)

  • Oven Program:

StepRate (°C/min)Temperature (°C)Hold Time (min)Purpose
Initial -502.0Solvent focusing
Ramp 1 51600Slow ramp for isomer separation
Ramp 2 202405.0Elute heavy matrix components

Module 2: Mass Spectral Detection (The Identification)

The Challenge: Low Molecular Ion Intensity

In Electron Ionization (EI, 70 eV), the molecular ion (


, m/z 170) of ethyl trans-4-octenoate is often weak or absent due to rapid fragmentation. Relying solely on full-scan library matching can lead to false negatives.
The Solution: SIM (Selected Ion Monitoring)

To achieve high sensitivity and selectivity, you must monitor specific fragment ions.

Target Ions for SIM Method:

Ion (m/z)TypeOrigin/MechanismRelative Abundance
69 Quantifier Hydrocarbon chain fragment (

)
High (Base Peak)
88 Qualifier 1McLafferty Rearrangement (Ethyl ester specific)Medium-High
101 Qualifier 2Cleavage alpha to carbonylMedium
127 Qualifier 3Loss of propyl groupLow-Medium

Critical Note: The m/z 88 ion is diagnostic for ethyl esters, but it is not unique to this molecule. You must use the ratio of 69/88 to confirm identity.

Module 3: Method Development Workflow

The following diagram illustrates the logical flow for establishing a validated method for this specific analyte.

MethodDevelopment Start Start: Method Development ColumnSelect Select Column Phase (Decision: Isomer Separation Needed?) Start->ColumnSelect Decision Isomers Present? ColumnSelect->Decision NonPolar DB-5MS (Non-Polar) RI ~1180 Decision->NonPolar No (Screening) Polar DB-Wax (Polar) RI ~1485 (Recommended) Decision->Polar Yes (Quantitation) TempOpt Optimize Temp Ramp (Focus: 100-160°C region) NonPolar->TempOpt Polar->TempOpt MSTuning MS Detection Mode TempOpt->MSTuning FullScan Full Scan (m/z 40-300) For High Conc. / Unknowns MSTuning->FullScan SIM SIM Mode Quant: 69 Qual: 88, 101, 127 MSTuning->SIM Validation Validation Check Ratio 69/88 Confirm RI Match FullScan->Validation SIM->Validation

Caption: Decision matrix for selecting column polarity and detection mode based on the presence of isomers and sensitivity requirements.

Support Center: Troubleshooting & FAQs

Q1: I see a peak at the correct retention time, but the ion ratio (69/88) is inconsistent. What is happening?

A: This is likely co-elution with a matrix interference .

  • Diagnosis: The m/z 88 ion is common to all ethyl esters. If a saturated ethyl ester (like ethyl octanoate) co-elutes, it will distort the 88 abundance.

  • Fix:

    • Check the peak width. If it is broader than neighboring peaks, it is a composite peak.

    • Switch to a slower ramp rate (2°C/min) around the elution temperature (140-160°C on Wax).

    • Use m/z 69 as your primary quantifier, as it is less prone to interference from saturated esters than m/z 88.

Q2: Why is my sensitivity dropping specifically for this compound but not for my internal standard (Nonane)?

A: Ethyl trans-4-octenoate is an active compound (ester functionality).

  • Cause: Active sites (silanols) in the inlet liner or the head of the column can adsorb the ester. Nonane (an alkane) is immune to this adsorption.

  • Fix:

    • Liner: Switch to an "Ultra-Inert" or fully deactivated splitless liner with glass wool.

    • Column Trimming: Trim 10-20 cm from the front of the column to remove non-volatile matrix buildup that acts as an adsorption site.

Q3: Can I distinguish trans-4-octenoate from cis-4-octenoate without a standard for the cis isomer?

A: Yes, with high probability, using Retention Indices (RI) on a Wax column.

  • Rule of Thumb: On polar (PEG) phases, the trans (E) isomer of unsaturated esters generally elutes before the cis (Z) isomer due to the more linear "trans" shape interacting slightly less with the stationary phase mesh than the "kinked" cis shape.

  • Validation: Calculate the RI of your peak.

    • Trans-4-octenoate RI (Wax) ≈ 1483.

    • Cis-4-octenoate RI (Wax) will typically be 10-20 units higher.

Q4: What is the best Internal Standard (IS) for this analysis?

A: Do not use simple alkanes if you are doing rigorous quantitation.

  • Best: Ethyl heptanoate or Ethyl nonanoate .

    • Reason: They are chemically similar (homologous series), meaning they will track with the analyte during extraction and injection variations.

  • Alternative: Deuterated Ethyl octanoate (

    
    ), though expensive.
    

Troubleshooting Logic Tree

Use this flow to diagnose peak shape and intensity issues.

Troubleshooting Problem Problem Detected Tailing Peak Tailing Problem->Tailing Shift RT Shift Problem->Shift LowArea Low Area/Sensitivity Problem->LowArea Actives Active Sites in Liner (Replace Liner) Tailing->Actives Overload Column Overload (Increase Split Ratio) Tailing->Overload Leak Carrier Gas Leak (Check m/z 28/32) Shift->Leak PhaseStrip Phase Stripping (Trim Column) Shift->PhaseStrip LowArea->Actives Discrim Inlet Discrimination (Check Pulse Pressure) LowArea->Discrim

Caption: Diagnostic flow for resolving common peak shape and sensitivity issues.

References

  • NIST Mass Spectrometry Data Center. (2023). Ethyl 4-octenoate Mass Spectrum & Retention Indices. NIST Chemistry WebBook, SRD 69. [Link]

  • El-Sayed, A.M. (2023). The Pherobase: Database of Pheromones and Semiochemicals. (Retention Index Data for Ethyl trans-4-octenoate). [Link]

  • Takeoka, G. et al. (1992). Volatile Constituents of Apricot (Prunus armeniaca). Journal of Agricultural and Food Chemistry. (Source for DB-1/DB-Wax Retention Indices). [Link]

  • Goodner, K.L. (2008).[2] Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds.[2] LWT - Food Science and Technology. [Link]

Sources

Optimization

Technical Support Center: HPLC Troubleshooting for Ethyl trans-4-octenoate

Case ID: T-FAEE-882 Analyte: Ethyl trans-4-octenoate (Ethyl (E)-4-octenoate) Category: Chromatographic Peak Shape & Resolution Status: Open for Resolution Executive Summary Ethyl trans-4-octenoate is a lipophilic fatty a...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-FAEE-882 Analyte: Ethyl trans-4-octenoate (Ethyl (E)-4-octenoate) Category: Chromatographic Peak Shape & Resolution Status: Open for Resolution

Executive Summary

Ethyl trans-4-octenoate is a lipophilic fatty acid ethyl ester (LogP ≈ 3.4) commonly analyzed in flavor profiling and pharmaceutical formulations. Under ideal Reversed-Phase HPLC (RP-HPLC) conditions, this neutral molecule should yield a symmetrical Gaussian peak.

Peak tailing (Asymmetry factor


) for this analyte is rarely due to ionization  (the classic cause for amines). Instead, it is almost exclusively caused by one of three mechanisms:
  • The "Strong Solvent" Effect: Mismatch between injection solvent and mobile phase.

  • Secondary Hydrogen Bonding: Interaction between the ester carbonyl and residual silanols on the column.

  • In-situ Hydrolysis: Degradation of the ester into its free acid form (trans-4-octenoic acid), which tails significantly.

This guide provides a self-validating diagnostic workflow to isolate and resolve these issues.

Part 1: The Diagnostic Logic (Decision Matrix)

Before altering your method, use this logic flow to identify the root cause. This prevents "shotgun troubleshooting" (changing multiple variables simultaneously).

TroubleshootingLogic Start START: Tailing Factor > 1.2 CheckSolvent Step 1: Check Injection Solvent Is sample dissolved in 100% MeCN/MeOH? Start->CheckSolvent SolventAction CAUSE: Strong Solvent Effect ACTION: Dilute sample with Mobile Phase CheckSolvent->SolventAction YES CheckColumn Step 2: Check Column Chemistry Is the column 'End-capped'? CheckSolvent->CheckColumn NO ColumnAction CAUSE: Silanol H-Bonding ACTION: Switch to High-Load C18 (End-capped) CheckColumn->ColumnAction NO CheckChem Step 3: Check Chemical Stability Is Mobile Phase pH < 3.0 or > 8.0? CheckColumn->CheckChem YES HydrolysisAction CAUSE: Ester Hydrolysis (Free Acid) ACTION: Adjust pH to 4.0-6.0 CheckChem->HydrolysisAction YES SystemCheck Step 4: System Suitability Check Extra-Column Volume CheckChem->SystemCheck NO

Figure 1: Diagnostic decision tree for isolating peak tailing mechanisms in neutral esters.

Part 2: Troubleshooting Protocols

Issue 1: The "Strong Solvent" Effect (Most Probable)

The Science: Ethyl trans-4-octenoate is hydrophobic. Researchers often dissolve it in 100% Acetonitrile (MeCN) or Methanol. If your mobile phase is 50:50 Water:MeCN, the plug of strong solvent travels faster than the analyte can precipitate/focus onto the column head. This causes the analyte to smear, creating a distorted peak that mimics tailing.

The Validation Test (The "Dilution Protocol"):

  • Prepare Sample A: Your current sample in 100% organic solvent.

  • Prepare Sample B: Dilute Sample A 1:1 with Water (or your initial mobile phase composition).

  • Inject both.

  • Result: If Sample B shows significantly better symmetry than Sample A, the issue is the injection solvent.

Resolution:

  • Match the injection solvent to the initial mobile phase conditions.

  • If solubility is an issue, limit the organic content of the injection solvent to no more than 20% higher than the mobile phase organic content.

Issue 2: Secondary Silanol Interactions

The Science: While esters are neutral, the carbonyl oxygen (


) is a hydrogen bond acceptor. On older "Type A" silica columns or non-endcapped columns, acidic surface silanols (

) can hydrogen bond with the ester. This secondary retention mechanism slows down a portion of the analyte, causing a tail.[1]

The Fix:

  • Column Selection: Ensure you are using a Type B (High Purity) Silica column that is fully end-capped .

  • Recommended Phase: C18 (Octadecyl) with high carbon load (>15%).

  • Why: End-capping replaces residual silanols with trimethylsilyl groups, removing the H-bonding sites.

Issue 3: In-Situ Hydrolysis (The "Ghost" Acid)

The Science: Esters are susceptible to hydrolysis in acidic or basic conditions.



If your mobile phase uses Trifluoroacetic Acid (TFA) or high pH buffers, the ester may degrade into the free acid. Free acids tail severely  on C18 columns unless the pH is suppressed well below their pKa (approx 4.8) or buffered effectively.

The Validation Test:

  • Inject a standard of trans-4-octenoic acid .

  • If the "tail" of your ester peak has the same retention time as the acid standard, your sample is degrading.

Resolution:

  • pH Control: Maintain mobile phase pH between 4.0 and 6.0 (neutral zone) using Ammonium Acetate (10mM).

  • Avoid: Strong acids (0.1% TFA) or high pH (>8.0).

Part 3: Optimized Method Parameters

To prevent recurrence, adopt these baseline parameters derived from the analyte's physicochemical properties (LogP 3.4).

ParameterRecommended SettingRationale
Column C18, 3.5µm or 5µm, 4.6 x 150mmHigh hydrophobicity requires standard C18 retention.
Mobile Phase A Water + 10mM Ammonium AcetateBuffers pH to prevent hydrolysis; suppresses trace silanol activity.
Mobile Phase B Acetonitrile (MeCN)MeCN has lower viscosity than MeOH, reducing backpressure.
Isocratic Mode 70% B / 30% AAnalyte is lipophilic; high organic is needed to elute in reasonable time.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Injection Vol. 5 - 10 µLLow volume minimizes solvent effects.
Wavelength 210 nmThe isolated double bond has weak absorbance; 210 nm is required.

Part 4: Frequently Asked Questions (FAQs)

Q: I see a "double peak" or "shoulder" instead of a tail. Is this the same issue? A: This is likely cis/trans isomer separation . The commercial standard is "trans-4", but impurities of "cis-4" may exist. These isomers have slightly different hydrophobicities and can partially resolve.

  • Check: Run a slower gradient (e.g., 50% to 100% B over 30 mins). If the shoulder separates into a distinct peak, it is an isomer, not tailing.

Q: Can I use TFA (Trifluoroacetic acid) to sharpen the peak? A: Not recommended. While TFA suppresses silanols, its low pH (~2.0) accelerates the hydrolysis of the ethyl ester into the acid. Use Ammonium Acetate or Formic Acid (0.1%) if acidification is strictly necessary.

Q: My column is new, but the peak still tails. What is "Extra-Column Volume"? A: This refers to the volume in the tubing between the injector and column, or column and detector.

  • Diagnosis: If all peaks (even the solvent front) tail, your tubing is too wide or connections are loose.

  • Fix: Use 0.005" ID (Red) PEEK tubing and ensure zero-dead-volume connections.

References

  • Phenomenex. (2025).[2][3] How to Reduce Peak Tailing in HPLC? A comprehensive guide on silanol interactions and secondary retention mechanisms.

  • Chromatography Online (LCGC). (2019). HPLC Diagnostic Skills II – Tailing Peaks. detailed analysis of asymmetry factors and troubleshooting logic.

  • National Institute of Standards and Technology (NIST). (2023). Ethyl (E)-4-octenoate Properties.[4][5] Physicochemical data including LogP and spectral data.

  • Waters Corporation. (2025). Troubleshooting Peak Shape Problems in HPLC. Guide on solvent mismatch and column bed deterioration.[6]

Sources

Troubleshooting

Technical Support Center: Solvent Removal for Ethyl trans-4-Octenoate

Ticket ID: #ETO-SOLV-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Residual Solvent Removal Protocols for High-Boiling Esters Executive Summary You are working with ethyl tra...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ETO-SOLV-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Residual Solvent Removal Protocols for High-Boiling Esters

Executive Summary

You are working with ethyl trans-4-octenoate (CAS: 35194-30-0), a high-boiling ester (BP: ~212°C at 760 mmHg; ~105°C at 11 mmHg) [1, 2]. Because this compound is an oil with a relatively high boiling point, it allows for aggressive solvent removal techniques without significant risk of product loss, provided vacuum levels are monitored to prevent accidental distillation.

This guide addresses the removal of Class 2 and Class 3 solvents (Ethanol, Ethyl Acetate, Hexanes, DCM) to meet ICH Q3C and USP <467> specifications [3].

Module 1: Routine Solvent Removal (Rotary Evaporation)

Objective: Bulk removal of volatile solvents (BP < 100°C).

The Physics of the Process

Successful rotary evaporation relies on the Delta T rule :



The bath should be 20°C hotter than the vapor temperature, which should be 20°C hotter than the condenser.
Protocol: The "Anti-Bump" Standard

Ethyl trans-4-octenoate is viscous and prone to "bumping" (sudden boiling) when solvents are trapped in the oil matrix.

  • Bath Temperature: Set to 40°C . (Safe for the alkene and ester functionalities).

  • Condenser Temp: Set to -10°C to 0°C .

  • Pressure Ramp (Critical Step):

    • Start at atmospheric pressure .

    • Decrease pressure slowly (10 mbar/min).

    • Hold Point 1: At 200 mbar (removes bulk Hexane/EtOAc).

    • Hold Point 2: At 50 mbar (removes bulk Ethanol/DCM).

    • Final Strip: At 10-20 mbar for 15 minutes.

  • Rotation Speed: Maximize (approx. 150-200 rpm) to increase surface area and shear the oil film, releasing trapped solvent.

Visualizing the Workflow

RotovapOptimization Start Start: Crude Oil + Solvent Bath Water Bath: 40°C Start->Bath Pressure1 Ramp to 200 mbar (Hexane/EtOAc) Bath->Pressure1 Check Check for Bumping Pressure1->Check Pressure2 Ramp to 50 mbar (Ethanol/DCM) FinalVac Final Strip: 10 mbar (15 mins) Pressure2->FinalVac Done Bulk Solvent Removed FinalVac->Done Check->Pressure1 Bumping? Reduce Vac Check->Pressure2 Stable

Figure 1: Step-wise pressure ramping prevents product loss via bumping while ensuring efficient bulk solvent removal.

Module 2: Stubborn Residues (High Vacuum & Azeotropes)

Objective: Removal of trace solvents (ppm level) or high-boiling solvents (DMF, DMSO) that withstand the rotovap.

Scenario A: Trace Ethanol/Water (Azeotropic Removal)

Ethanol often hydrogen-bonds to esters, making the last 1-2% difficult to remove.

  • Technique: Add a "chaser" solvent (co-evaporation).

  • Solvent Choice: Heptane (Class 3 solvent, low toxicity).

  • Protocol:

    • Add Heptane (equal volume to your oil).

    • Rotovap at 40°C / 50 mbar.

    • Heptane forms an azeotrope with Ethanol/Water, dragging them out [4].

    • Repeat 2x if necessary.

Scenario B: The High Vacuum Manifold (Schlenk Line)

For final polishing to meet ppm limits.

  • Warning: Ethyl trans-4-octenoate boils at 105°C at 11 mmHg [2].[1][2]

  • High Vac Risk: If you use a strong pump (< 0.1 mmHg) and heat (> 50°C), you will distill your product into the trap.

Safe High-Vac Protocol:

  • Transfer oil to a round-bottom flask (fill max 30% volume).

  • Connect to High Vacuum (< 1.0 mbar).

  • Temperature: Keep at Room Temperature (20-25°C) .

  • Agitation: Magnetic stirring is mandatory. Without stirring, solvent diffuses slowly from the viscous bottom layer.

  • Duration: 2-4 hours.

Module 3: Validation & QC

Objective: Confirming the solvent is actually gone.

Data Table: Common Solvent Signals (1H NMR in CDCl3)
SolventProton TypeChemical Shift (δ ppm)Multiplicity
Ethanol -CH2- (methylene)3.72Quartet
Ethyl Acetate -CH2- (methylene)4.12Quartet
DCM -CH2-5.30Singlet
Hexane -CH3 (terminal)0.88Triplet
Toluene -CH3 (methyl)2.36Singlet

Note: Ethyl trans-4-octenoate has its own ethoxy group (-OCH2CH3) at ~4.1 ppm (quartet). Do not confuse this with residual Ethanol or Ethyl Acetate. Look for the distinct methyl triplets or the non-overlapping signals.

Decision Matrix: Which Method to Use?

RemovalDecision Input Residual Solvent Detected Type Solvent Type? Input->Type Volatile Volatile (EtOAc, DCM) Type->Volatile Sticky Sticky (Ethanol, Water) Type->Sticky HighBP High BP (DMF, DMSO) Type->HighBP Action1 High Vac (RT, 2 hrs) Volatile->Action1 Action2 Azeotrope w/ Heptane then High Vac Sticky->Action2 Action3 Water Wash (Extraction) then Dry & Rotovap HighBP->Action3

Figure 2: Decision matrix for selecting the appropriate removal technique based on solvent physicochemical properties.

Troubleshooting & FAQs

Q: I see a "cloudiness" in my oil after removing the solvent. What is it? A: This is likely trace water or emulsified salts.

  • Fix: Dissolve the oil in dry Heptane or DCM, dry over anhydrous Sodium Sulfate (

    
    ), filter, and re-evaporate.
    

Q: My NMR shows Ethanol, but I've been on the high vac for hours. A: Ethanol can hydrogen bond to the ester carbonyl.

  • Fix: Use the Azeotropic method (Module 2, Scenario A). Add Heptane and rotovap. The Heptane disrupts the H-bonds and carries the ethanol over.

Q: Can I use lyophilization (Freeze Drying)? A: Generally No .

  • Reason: Ethyl trans-4-octenoate is a liquid at room temperature and does not freeze easily (MP < -40°C). Lyophilizers require the sample to remain frozen. The vacuum will likely pull your liquid product into the pump oil.

Q: I accidentally distilled some product into the bump trap. Can I recover it? A: Yes.

  • Fix: Rinse the trap with clean Ethyl Acetate, combine with your main fraction, and repeat the evaporation process—this time with a gentler pressure ramp.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5363377, Ethyl trans-4-octenoate. Retrieved from [Link]

  • The Good Scents Company (2023). Ethyl (E)-4-octenoate Properties and Safety. Retrieved from [Link]

  • United States Pharmacopeia (USP). General Chapter <467> Residual Solvents.[3][4] USP-NF. Retrieved from [Link]

  • Wulf, O. & Altschul, R. (1927).The Boiling Points of Binary Azeotropes. Journal of the American Chemical Society.

Sources

Optimization

Technical Support Center: Stability Profiling of Ethyl trans-4-Octenoate

Current Status: Operational Subject: Stability Testing in Acidic Conditions (pH < 4.0) Molecule: Ethyl trans-4-octenoate (CAS: 78989-37-4) Application: Flavor/Fragrance Retention, Gastric Stability Simulation[1] Introduc...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Stability Testing in Acidic Conditions (pH < 4.0) Molecule: Ethyl trans-4-octenoate (CAS: 78989-37-4) Application: Flavor/Fragrance Retention, Gastric Stability Simulation[1]

Introduction: The Stability Paradox

Ethyl trans-4-octenoate is a high-value ester valued for its fruity, pear-pineapple notes.[1] In drug development and food science, its stability in acidic environments (e.g., gastric fluid pH 1.2 or acidic beverages pH 3.0) is the critical quality attribute (CQA).

The molecule presents a dual-failure mode in acid:

  • Hydrolysis: The cleavage of the ester bond to form trans-4-octenoic acid and ethanol.

  • Isomerization: The migration of the C4 double bond to the thermodynamically stable conjugated position (C2) or geometric inversion (trans

    
     cis).
    

This guide provides the protocols to diagnose, quantify, and mitigate these degradation pathways.

Module 1: Diagnostic & Troubleshooting (Q&A)

Issue 1: Rapid Loss of Potency

Q: "I am observing a >20% loss of ethyl trans-4-octenoate within 4 hours at pH 1.2. Is this normal?"

A: Yes, this indicates Acid-Catalyzed Hydrolysis (


 Mechanism) .
Unlike sterically hindered esters, the linear chain of ethyl trans-4-octenoate leaves the carbonyl carbon vulnerable to nucleophilic attack by water. In high-acid environments (pH < 2), the protonation of the carbonyl oxygen accelerates this cleavage.
  • Diagnostic Check: Monitor the appearance of trans-4-octenoic acid .[1] In GC-MS, this will appear as a broad, tailing peak with a molecular ion (

    
    ) of 142 m/z (loss of ethyl group mass 28).
    
  • Corrective Action:

    • If this is a formulation issue, consider encapsulation (e.g., cyclodextrins) to shield the ester from the aqueous acid interface.

    • If this is an analytical artifact, ensure your quench step (neutralization) is immediate and performed at

      
      .
      
Issue 2: "Ghost" Peaks in Chromatogram

Q: "My parent peak is decreasing, but I see new peaks with the same molecular weight (170 m/z) appearing nearby. What are they?"

A: You are likely observing Double Bond Migration (Isomerization) . The C4 double bond is isolated (non-conjugated). Under acidic conditions, protons can add to the alkene, creating a carbocation intermediate. The double bond will "walk" toward the carbonyl group to achieve conjugation (resonance stabilization), forming ethyl trans-2-octenoate .

  • Mechanism:

    
    .
    
  • Verification: The conjugated isomer (ethyl 2-octenoate) will have a higher boiling point and a distinct UV absorption maximum (

    
     nm) compared to the non-conjugated parent.
    
Issue 3: Poor Mass Balance

Q: "The sum of my degradation products does not equal the starting material. Where did it go?"

A: Volatilization . Ethyl trans-4-octenoate has a boiling point of approx. 212°C, but it is highly volatile in dilute aqueous solutions (high Henry's Law constant).

  • The Error: Using nitrogen blow-down or rotary evaporation at temperatures

    
     during sample preparation.
    
  • The Fix: Use a "Keeper Solvent" (e.g., Tetradecane) during concentration steps or switch to Headspace GC-MS (HS-GC-MS) to avoid solvent evaporation steps entirely.[1]

Module 2: Mechanistic Visualization

The following diagram illustrates the competing degradation pathways you must monitor.

DegradationPathways Start Ethyl trans-4-octenoate (Parent) Inter Protonated Intermediate Start->Inter + H+ Hydrolysis Hydrolysis Pathway (Major) Inter->Hydrolysis Isom Isomerization Pathway (Minor/Slow) Inter->Isom Acid trans-4-Octenoic Acid (Degradant A) Hydrolysis->Acid + H2O Ethanol Ethanol (Byproduct) Hydrolysis->Ethanol Conj Ethyl trans-2-octenoate (Conjugated Isomer) Isom->Conj Hydride Shift (Thermodynamic Sink)

Caption: Figure 1. Competing acid-catalyzed degradation pathways.[1] Hydrolysis (Red) is kinetically favored in aqueous acid; Isomerization (Yellow) leads to the thermodynamically stable conjugated ester.

Module 3: Experimental Protocols

Protocol A: Stability Assay (Simulated Gastric Fluid)

Objective: Determine half-life (


) at pH 1.2.
ParameterSpecificationRationale
Solvent System 0.1N HCl (aq) + 1% EthanolEthanol acts as a co-solvent to ensure solubility of the ester (approx. 50 mg/L solubility limit).[1]
Concentration 100 µg/mLBelow saturation to prevent oil droplet formation (which skews kinetics).[1]
Temperature 37°C ± 0.5°CPhysiological body temperature.[1]
Sampling Points 0, 15, 30, 60, 120, 240 minCaptures the rapid initial decay typical of aliphatic esters.[1]
Quenching 1:1 v/v with Cold HexaneCritical: Immediately partitions the ester into the organic phase, stopping acid hydrolysis.[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mg Ethyl trans-4-octenoate in 1 mL Ethanol (Stock A).

  • Initiation: Spike 100 µL Stock A into 9.9 mL pre-warmed 0.1N HCl. Vortex for 5 seconds.

  • Incubation: Place in shaking water bath (100 rpm).

  • Extraction (At Time

    
    ): 
    
    • Remove 1 mL aliquot.

    • Add immediately to a vial containing 1 mL Hexane containing Internal Standard (Tridecane, 50 µg/mL) .

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 3000 rpm for 2 mins to separate phases.

  • Analysis: Inject 1 µL of the upper Hexane layer into GC-MS.

Protocol B: GC-MS Method Parameters

Use this method to separate the parent from the trans-2 isomer and the acid degradation product.

  • Column: DB-WAX or HP-Innowax (Polar column preferred for separating isomers).[1]

  • Carrier Gas: Helium @ 1.0 mL/min.[2]

  • Inlet: Split 10:1 @ 240°C.

  • Oven Program:

    • 50°C hold for 2 min.

    • Ramp 10°C/min to 220°C.

    • Hold 5 min.

  • Detection: SIM Mode (Selected Ion Monitoring).

    • Target (Parent): m/z 170 (Molecular Ion), 127 (Loss of propyl).

    • Target (Acid): m/z 142, 60 (McLafferty rearrangement).

Module 4: Decision Tree for Troubleshooting

Use this logic flow to resolve analytical anomalies during stability testing.

TroubleshootingTree Start Anomaly Detected CheckRecovery Is Recovery < 80%? Start->CheckRecovery CheckPeaks Are new peaks present? CheckRecovery->CheckPeaks No Volatility Issue: Volatility Loss Action: Use HS-GC or Cold Extraction CheckRecovery->Volatility Yes Hydrolysis Issue: Hydrolysis Action: Check pH, Reduce Water Activity CheckPeaks->Hydrolysis Peak @ m/z 142 (Acid) Isomer Issue: Migration Action: Reduce Temp, Check Acid Strength CheckPeaks->Isomer Peak @ m/z 170 (Shifted RT)

Caption: Figure 2. Diagnostic logic for identifying stability failures.

References

  • Bedoukian Research. (n.d.). Ethyl 4-Octenoate (Trans) Technical Data Sheet. Retrieved from (Verified CAS 78989-37-4).[1]

  • Larionov, E., et al. (2014).[3] "Scope and mechanism in palladium-catalyzed isomerizations of highly substituted allylic, homoallylic, and alkenyl alcohols." Journal of the American Chemical Society.[3] (Mechanistic basis for double bond migration).

  • Common Chemistry (CAS). (2025).[4] Ethyl (4Z)-4-octenoate and Isomers. Retrieved from .[4]

  • FooDB. (2019). Ethyl 4Z-octenoate Compound Summary. Retrieved from .

  • Kirby, A. J. (1972). "Hydrolysis of Esters and Amides." Comprehensive Chemical Kinetics. (Foundational text on hydrolysis mechanisms).

Sources

Troubleshooting

Minimizing by-product formation in ethyl trans-4-octenoate synthesis

Process Overview & Critical Mechanism The "Gold Standard" Route: The industrial and laboratory standard for synthesizing ethyl trans-4-octenoate (Ethyl (E)-4-octenoate) is the Johnson-Claisen Rearrangement . This reactio...

Author: BenchChem Technical Support Team. Date: February 2026

Process Overview & Critical Mechanism

The "Gold Standard" Route: The industrial and laboratory standard for synthesizing ethyl trans-4-octenoate (Ethyl (E)-4-octenoate) is the Johnson-Claisen Rearrangement . This reaction is preferred over Wittig or Metathesis routes because it inherently favors the trans (E) isomer due to the specific geometry of the transition state.

Reaction Scheme:

  • Precursor: 1-Hexen-3-ol (Allylic Alcohol)

  • Reagent: Triethyl orthoacetate (TEOA)

  • Catalyst: Propionic Acid (Weak Acid)[1][2][3]

  • Mechanism: Acid-catalyzed alcohol exchange

    
     Ketene acetal formation 
    
    
    
    [3,3]-Sigmatropic Rearrangement.[3]
Mechanistic Insight (The "Why" of Selectivity)

To minimize the cis (Z) impurity, you must understand the transition state. The rearrangement proceeds through a highly ordered cyclic transition state.[1][2][4]

  • Chair-like TS: Energetically favored. Places the propyl group in the equatorial position to minimize 1,3-diaxial interactions. Yields trans-product.

  • Boat-like TS: Higher energy due to steric clash. Yields cis-product.

Key Takeaway: Factors that destabilize the chair form or increase system energy (e.g., excessive temperature spikes) will increase the cis impurity.

Troubleshooting Wizard (FAQs)

Issue 1: "My reaction stalls at 60-70% conversion."

Diagnosis: Equilibrium Lock. The formation of the mixed orthoester and the ketene acetal are reversible equilibrium processes. The reaction generates ethanol as a by-product. If ethanol remains in the flask, it reacts with the ketene acetal to revert to the starting material.

Solution:

  • Continuous Distillation: You must remove ethanol as it forms. Use a Dean-Stark trap or a short-path distillation head.

  • Temperature Control: Maintain the reaction temperature above the boiling point of ethanol (78°C) but below the degradation point of the product. An internal temperature of 135-140°C (using xylene or neat TEOA) is ideal.

Issue 2: "I see a significant amount of 'black tar' in the flask."

Diagnosis: Ketene Acetal Polymerization. The ketene acetal intermediate is electron-rich and prone to acid-catalyzed polymerization if it accumulates without rearranging.

Solution:

  • Catalyst Acidity: Switch from stronger acids (e.g., p-TsOH, TFA) to weaker acids like Propionic Acid or Pivalic Acid . Strong acids catalyze the polymerization of the intermediate faster than the rearrangement.

  • Slow Addition: Do not add the catalyst all at once. Add it in portions or use a syringe pump to maintain a steady, low concentration.

Issue 3: "The cis (Z) isomer content is >5%."

Diagnosis: Thermal Isomerization or Solvent Effects. While the Johnson-Claisen is naturally trans-selective (~95:5), prolonged heating at excessive temperatures (>160°C) can cause thermodynamic equilibration.

Solution:

  • Strict Temperature Monitoring: Do not exceed 145°C.

  • Solvent Choice: If running neat (solvent-free), the boiling point of the orthoester determines the temperature. If this is too high, dilute with dry Toluene or Xylene to clamp the temperature at the solvent's boiling point (110°C or 140°C).

Optimization Data: Catalyst & Conditions

The following table summarizes the impact of catalyst choice on yield and by-product profile for the reaction of 1-hexen-3-ol (1.0 equiv) with Triethyl orthoacetate (4.0 equiv).

Catalyst (1 mol%)Temp (°C)Time (h)Yield (%)E:Z RatioMajor By-Product
Propionic Acid 138 4 92% 96:4 None (Trace)
Pivalic Acid138689%97:3Unreacted Alcohol
Acetic Acid1381275%95:5Unreacted Alcohol
p-TsOH110145%90:10Polymer (Tar)
TFA800.530%85:15Decomposition

Note: p-Toluenesulfonic acid (p-TsOH) is too strong for this specific substrate, leading to rapid polymerization of the sensitive ketene acetal intermediate.

Visualizing the Pathway

The diagram below illustrates the critical bifurcation between the desired trans pathway and the cis impurity pathway.

JohnsonClaisen Start 1-Hexen-3-ol + Triethyl Orthoacetate Inter Mixed Orthoester Start->Inter H+, -EtOH Ketene Ketene Acetal (Intermediate) Inter->Ketene -EtOH (Heat) TS_Chair Chair TS (Low Energy) Ketene->TS_Chair Preferred TS_Boat Boat TS (High Energy) Ketene->TS_Boat Steric Clash Polymer Polymer/Tar Ketene->Polymer Strong Acid Overheating Prod_E Ethyl trans-4-octenoate (Major Product) TS_Chair->Prod_E Prod_Z Ethyl cis-4-octenoate (Minor Impurity) TS_Boat->Prod_Z

Caption: Mechanistic bifurcation in Johnson-Claisen rearrangement. The "Chair TS" pathway is kinetically favored, yielding the desired trans-isomer.

Standard Operating Procedure (SOP)

Objective: Synthesis of Ethyl trans-4-octenoate (100 mmol scale).

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 1-hexen-3-ol (10.0 g, 100 mmol) and Triethyl orthoacetate (64.8 g, 400 mmol).

    • Note: Excess orthoester serves as the solvent and drives equilibrium.

  • Catalyst: Add Propionic Acid (0.07 g, ~1 mol%).

  • Reaction:

    • Heat the mixture to a gentle reflux (bath temp ~145°C).

    • Ethanol will begin to collect in the Dean-Stark trap.

    • Monitor the internal temperature; it should rise as ethanol is removed.

  • Monitoring: Run TLC (Hexane/EtOAc 9:1) or GC every hour. Reaction is complete when the alcohol peak disappears (typically 3-5 hours).

  • Workup:

    • Cool to room temperature.

    • Distill off excess Triethyl orthoacetate under reduced pressure.

    • Final Purification: Distill the residue under high vacuum (approx. 0.5 mmHg). The product boils at ~65-70°C at this pressure.

    • Caution: Avoid pot temperatures >150°C during distillation to prevent E to Z isomerization.

References

  • Johnson, W. S., et al. (1970).[1] "Simple stereoselective version of the Claisen rearrangement leading to trans-trisubstituted olefinic bonds."[1] Journal of the American Chemical Society, 92(3), 741–743.[1]

  • Organic Syntheses. (1974). "Ethyl trans-4-Octenoate via Johnson-Claisen Rearrangement." Organic Syntheses, Coll. Vol. 5, p.547. (Generalized procedure for gamma-delta unsaturated esters).

  • BenchChem. (2025). "Johnson-Claisen Rearrangement Protocol for Gamma-Delta Unsaturated Esters." BenchChem Technical Notes.

  • Faulkner, D. J. (1971). "Stereoselective synthesis of trisubstituted olefins." Synthesis, 1971(4), 175-189.

Sources

Optimization

Overcoming poor solubility of ethyl trans-4-octenoate in aqueous solutions

Introduction: The Challenge Ethyl trans-4-octenoate is a medium-chain ester ( ) widely used in flavor chemistry (pineapple/pear notes) and behavioral research.[1][2] Its lipophilic nature (LogP 3.[1][2]4) creates a signi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge

Ethyl trans-4-octenoate is a medium-chain ester (


) widely used in flavor chemistry (pineapple/pear notes) and behavioral research.[1][2] Its lipophilic nature (LogP 

3.[1][2]4) creates a significant barrier for aqueous applications.[1][2] In water, it exhibits a solubility of approximately 52 mg/L (theoretical), often leading to phase separation, "oiling out," or inconsistent dosing in biological assays.

This guide provides validated protocols to overcome these thermodynamic limitations while preserving the chemical integrity of the ester against hydrolysis and oxidation.

Module 1: Immediate Triage (Troubleshooting)

Q: Why does my solution turn cloudy immediately after adding the stock to the buffer?

A: You are experiencing the "Oiling Out" phenomenon due to the Solvent Shift Effect.

When a concentrated stock (usually in Ethanol or DMSO) is introduced rapidly into an aqueous buffer, the local solvent concentration drops below the solubilization limit before the molecule can disperse. This forces the ester to aggregate into micro-droplets (Tyndall effect).[1][2]

Corrective Protocol:

  • Vortex the aqueous buffer creating a vortex cone before addition.

  • Inject the stock slowly into the center of the vortex, not onto the glass wall.

  • Limit organic solvent concentration to < 0.1% (v/v) if no surfactant is present.[1][2]

Q: My stock solution smells like vinegar or sharp acid. Is it still good?

A: No. The ester has likely undergone hydrolysis. [3][4][5][6][7]

Ethyl trans-4-octenoate contains an ester linkage susceptible to hydrolysis, releasing Ethanol and trans-4-Octenoic acid (which has a sharp, fatty/acidic odor).[1][2]

Diagnostic Check:

  • pH Check: If the pH of your aqueous stock has dropped significantly (e.g., from 7.4 to 6.0), hydrolysis has occurred.

  • Cause: Storage in non-buffered water or exposure to extreme pH (acidic or basic) accelerates this degradation.[1][2]

Module 2: Method Selection Strategy

Selecting the correct solubilization method depends on your final application (e.g., cell culture vs. behavioral spray) and the required concentration.

Decision Logic: Solubilization Pathway

SolubilizationStrategy Start Required Concentration? Low Low (< 50 mg/L) Start->Low Trace High High (> 50 mg/L) Start->High Bulk CoSolvent Method A: Co-Solvent (EtOH/DMSO) Low->CoSolvent Bio Biological Assay? (Cell/Tissue) High->Bio NonBio Analytical/Industrial High->NonBio Cyclo Method B: Cyclodextrin (HP-β-CD) Bio->Cyclo Low Toxicity Needed Surfactant Method C: Micellar System (Tween 80) Bio->Surfactant High Load Needed NonBio->Surfactant

Figure 1: Decision matrix for selecting the optimal solubilization technique based on concentration requirements and biological compatibility.[1][2]

Module 3: Surfactant Systems (High Stability)

For concentrations exceeding 100 mg/L, a surfactant system is required to form stable micelles that encapsulate the lipophilic ester.

Q: Which surfactant is best for Ethyl trans-4-octenoate?

A: Polysorbate 80 (Tween 80). Its HLB (Hydrophile-Lipophile Balance) value of 15.0 makes it excellent for solubilizing lipophilic esters in water.[1][2] It forms a stable Oil-in-Water (O/W) microemulsion.[1][2]

Protocol: Tween 80 Micellar Solubilization

Target: 10 mM stock solution in aqueous buffer.

ComponentQuantityRole
Ethyl trans-4-octenoate 170 mg (approx. 195 µL)Active Ingredient
Tween 80 850 mgSurfactant (5:1 ratio w/w)
Ethanol (Absolute) 500 µLCo-solvent (Pre-solubilizer)
PBS (pH 7.4) q.s. to 100 mLAqueous Phase

Step-by-Step Workflow:

  • Pre-mix: In a glass vial, combine the Ethyl trans-4-octenoate and Tween 80 . Vortex vigorously for 30 seconds until a homogeneous viscous paste forms.

  • Solvate: Add the Ethanol to the paste.[1][2] Vortex until clear (this reduces the viscosity of Tween 80).[1][2]

  • Hydration (The Critical Step):

    • Heat the PBS buffer to roughly 40°C (warm, not boiling).

    • Add the PBS dropwise to the ester/surfactant mix while vortexing.

    • Note: The solution may turn cloudy initially (emulsion) but should clarify as the volume increases and micelles stabilize.

  • Equilibration: Stir gently for 1 hour at room temperature.

Validation: Shine a laser pointer through the solution. A distinct beam path (Tyndall effect) confirms stable micelle formation.[1][2] If chunks are visible, the process failed.

Module 4: Cyclodextrin Complexation (Low Toxicity)

For cell culture where solvents (DMSO/Ethanol) or surfactants (Tween) might be cytotoxic, Cyclodextrins are the gold standard.[2] They encapsulate the hydrophobic ester inside a "doughnut-shaped" sugar ring.[1][2]

Q: Which Cyclodextrin should I use?

A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Native


-CD has low water solubility.[1][2] The hydroxypropyl derivative is highly soluble (>600 mg/mL) and has a cavity size perfectly matched to the octenoate chain.
Protocol: Host-Guest Complexation

Mechanism: The hydrophobic octenyl chain displaces water from the CD cavity, driven by the release of enthalpy-rich water molecules (hydrophobic effect).

CDComplex cluster_0 Aqueous Phase Ester Ester (Hydrophobic) Complex Inclusion Complex Ester->Complex k_on CD HP-β-CD (Host Cavity) CD->Complex Equilibrium

Figure 2: Thermodynamic equilibrium of the host-guest inclusion complex.

Procedure:

  • Prepare a 20% (w/v) HP-β-CD solution in water or media.[1][2] Filter sterilize (0.22 µm).

  • Add Ethyl trans-4-octenoate in excess (e.g., 5 mg per mL of CD solution).

  • Shake/Rotate at room temperature for 24–48 hours. Do not sonicate excessively as heat degrades the ester.

  • Filter: Pass through a 0.45 µm filter to remove un-complexed (insoluble) ester.

  • Quantify: Use HPLC or GC to determine the final concentration of the dissolved complex.[1][2]

Module 5: Stability & Storage

Q: How long can I keep the aqueous solution?

A: Maximum 24-48 hours at 4°C. Aqueous esters are thermodynamically unstable.[1][2]

Degradation Pathways
Risk FactorMechanismPrevention Strategy
pH > 8.0 Base-catalyzed hydrolysis (Saponification)Maintain pH 5.5 – 7.[1][2]4. Avoid alkaline buffers.[1][2]
Oxygen Oxidation of C4=C5 double bondSparge buffers with Argon/Nitrogen.[1][2] Use antioxidants (BHT) if assay permits.[1][2]
Temperature Accelerates hydrolysis rate (

)
Store stock at -20°C (anhydrous).[1][2] Prepare aqueous working solutions fresh.[1][2]

References

  • PubChem. (2025).[1][2] Ethyl trans-4-octenoate Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

  • Szente, L., & Szejtli, J. (2004).[1][2] Cyclodextrins as food ingredients. Trends in Food Science & Technology. (Context: Solubilization of lipophilic flavors). [Link]

  • The Good Scents Company. (2024).[1][2] Ethyl (E)-4-octenoate Physicochemical Data. [Link]

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]

Sources

Troubleshooting

Technical Support Center: Ethyl trans-4-Octenoate Purification

Ticket ID: PUR-ETO-004 Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary You are encountering challenges in the isolation and refinement of ethyl trans-4-octenoate (CAS: 78989-37-4). Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-ETO-004
Status: Open
Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are encountering challenges in the isolation and refinement of ethyl trans-4-octenoate (CAS: 78989-37-4). This molecule, a medium-chain unsaturated ester, presents a classic organic chemistry dilemma: separating geometric isomers (cis vs. trans) that possess nearly identical boiling points and polarity indices.[1]

Standard silica chromatography and fractional distillation often fail to resolve the trans-isomer from the cis-impurity (ethyl cis-4-octenoate) effectively.[1] This guide provides a tiered troubleshooting protocol, moving from bulk isolation to high-precision isomeric separation using Argentation Chromatography .

Tier 1: Bulk Isolation & Distillation

Q: My product co-distills with the solvent or degrades during concentration. How do I recover the crude oil safely?

A: Ethyl trans-4-octenoate is a volatile ester (BP ~208°C at atm; ~105°C at 11 mmHg).[1] It is highly susceptible to "bumping" and loss into the vacuum trap if pressure is not rigorously controlled.[1]

Troubleshooting Protocol:
  • Solvent Removal: Do not use a standard rotary evaporator bath above 40°C. Use a vacuum controller set to 200 mbar initially to remove bulk low-boiling solvents (like diethyl ether or DCM).[1]

  • The "Chaser" Solvent Technique: To prevent the loss of your volatile ester during the final stages of concentration, add a higher-boiling "chaser" solvent (e.g., toluene) if you plan to move directly to column chromatography.[1]

  • Vacuum Distillation Parameters:

    • Equipment: Use a Kugelrohr or Vigreux column to minimize hold-up volume.[1]

    • Target Vacuum: 10–12 mmHg (water aspirator level is often insufficient for clean separation; use a high-vac pump with a bleed valve).[1]

    • Target Temperature: Collect the fraction boiling at 103–106°C (at 11 mmHg) .

Data Table: Physical Property Thresholds

Property Value Operational Note
Boiling Point (Atm) ~208°C Do not distill at atm pressure (degradation risk).[1]
Boiling Point (11 mmHg) 105°C Ideal range for bulk purification.[1]
Flash Point ~79°C Flammable; ensure inert atmosphere (N₂/Ar).[1]

| Refractive Index (


)  | 1.430–1.437 | Use to verify fractions quickly without NMR.[1] |

Tier 2: Isomeric Purification (The "Silver Bullet")

Q: I see a single spot on TLC, but NMR shows a mixture of cis and trans isomers. How do I separate them?

A: This is the critical bottleneck.[1] Standard silica gel interacts with the polar ester head group, which is identical in both isomers.[1] You must exploit the geometry of the alkene tail.[1]

The Solution: Argentation Chromatography (AgNO₃-Impregnated Silica) Silver ions (Ag⁺) form reversible


-complexes with the double bond.[1] The cis-isomer, being less sterically hindered around the double bond, complexes more strongly with silver than the trans-isomer.[1][2] Consequently, the trans-isomer elutes first .[1]
Protocol: Preparation of 10% AgNO₃ Silica Gel

Note: Silver nitrate is light-sensitive.[1] Perform this in a dim hood or wrap flasks in foil.

  • Dissolve: Dissolve 10 g of AgNO₃ in 100 mL of acetonitrile (or water, though removal is harder).

  • Slurry: Add 90 g of high-quality flash silica gel (230–400 mesh) to the solution. Stir vigorously for 15 minutes.

  • Evaporate: Remove the solvent via rotary evaporation (shield from light) until a free-flowing white powder remains.

  • Activate: Dry the powder in a vacuum oven at 120°C for 4 hours.

  • Pack: Pack the column immediately. Use a non-polar mobile phase gradient (e.g., Hexane → 5% Et₂O in Hexane).[1]

Visualizing the Workflow

PurificationWorkflow cluster_legend Separation Logic Crude Crude Reaction Mixture Distillation Vacuum Distillation (105°C @ 11mmHg) Crude->Distillation Bulk Cleanup AgColumn AgNO3-Silica Column (Argentation) Distillation->AgColumn Isomer Mix TransIso Ethyl trans-4-octenoate (Elutes First) AgColumn->TransIso Weak Pi-Complex CisIso Cis-Impurity (Retained on Column) AgColumn->CisIso Strong Pi-Complex Legend Ag+ binds tighter to Cis due to steric accessibility

Figure 1: Purification workflow emphasizing the divergence of isomers via Argentation Chromatography.

Tier 3: Analytical Validation

Q: How do I definitively prove I have the trans isomer?

A: You cannot rely on Mass Spectrometry (MS) alone, as the fragmentation patterns are nearly identical.[1] You must use ¹H-NMR coupling constants (


-values) .
Validation Protocol:
  • Focus Region: Zoom into the alkene region (5.3 – 5.8 ppm).[1]

  • Measure

    
    :  Calculate the coupling constant between the two vinylic protons.
    
    • Trans (

      
      ):  Large coupling constant, 
      
      
      
      Hz
      .[1]
    • Cis (

      
      ):  Smaller coupling constant, 
      
      
      
      Hz
      .[1]
  • GC Analysis: If using Gas Chromatography, a standard non-polar column (DB-5 or HP-5) may show overlapping peaks.[1] Switch to a polar column (e.g., DB-WAX or CP-Wax 52 CB) to enhance separation based on the slight dipole differences.[1]

Visualizing the Mechanism of Separation

AgMechanism AgIon Ag+ Ion (Stationary Phase) Cis Cis-Alkene (Sterically Open) Cis->AgIon Strong Complexation (Slow Elution) Trans Trans-Alkene (Sterically Blocked) Trans->AgIon Weak Complexation (Fast Elution)

Figure 2: Mechanistic basis for separation. The 'cis' isomer allows closer approach to the silver ion, increasing retention time.[1]

References

  • The Good Scents Company. (n.d.).[1] Ethyl trans-4-octenoate Physical Properties and Safety Data. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.).[1] Ethyl (E)-4-octenoate Gas Chromatography Data. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

  • Williams, C. M., & Mander, L. N. (2001).[1] Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447.[1] (Standard reference for Argentation Chromatography methodology).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Validation of GC-MS Method for Ethyl trans-4-Octenoate Analysis

Executive Summary Ethyl trans-4-octenoate (CAS: 78989-37-4) is a critical ester responsible for specific fruity (pineapple/pear) notes in fermentation products and serves as a high-value intermediate in pharmaceutical sy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl trans-4-octenoate (CAS: 78989-37-4) is a critical ester responsible for specific fruity (pineapple/pear) notes in fermentation products and serves as a high-value intermediate in pharmaceutical synthesis. While Gas Chromatography with Flame Ionization Detection (GC-FID) remains a workhorse for general purity analysis, it lacks the specificity required to distinguish the trans-isomer from its cis-analog or isobaric interferences in complex matrices (e.g., fermentation broths or biological fluids).

This guide delineates a validated GC-MS methodology that supersedes traditional FID approaches by offering structural confirmation and superior sensitivity (LOD < 10 ng/mL). We prioritize a Selected Ion Monitoring (SIM) approach to ensure precise quantification even in the presence of co-eluting matrix components.

Part 1: Comparative Technology Analysis

The choice of detector dictates the reliability of your data. Below is an objective comparison of the industry standards for volatile ester analysis.

Table 1: Performance Matrix (GC-MS vs. GC-FID vs. HPLC-UV)
FeatureGC-MS (Recommended) GC-FID HPLC-UV
Specificity High: Mass spectral fingerprint confirms structure; differentiates cis/trans isomers via retention and ion ratios.Low: Relies solely on retention time; prone to false positives from co-eluting impurities.Low/Medium: Poor chromophore absorption for aliphatic esters; requires derivatization or low wavelengths (210 nm).
Sensitivity (LOD) Excellent: < 10 ppb (in SIM mode).Good: ~1 ppm (depends on baseline noise).Poor: > 10 ppm (due to solvent cutoff interference).
Matrix Tolerance High: Deconvolution software can resolve analyte peaks from matrix noise.Moderate: Requires rigorous sample cleanup to prevent baseline drift.Moderate: Solvents must be UV-transparent.
Primary Use Case Trace analysis, impurity profiling, and isomer confirmation.Routine QC of raw materials with >98% purity.Thermally unstable compounds (not applicable here).
Why GC-MS Wins for Ethyl trans-4-Octenoate
  • Isomer Resolution: The cis and trans isomers often co-elute on non-polar columns (e.g., DB-5). While a polar column (DB-WAX) improves separation, GC-MS adds a second layer of validation by allowing you to monitor specific ion ratios that may differ subtly or simply confirm the peak purity.

  • Trace Quantification: In fermentation optimization or pharmacokinetic studies, concentrations often fall below the linear range of FID.

  • Defensibility: Regulatory bodies (FDA/EMA) increasingly demand mass spectral confirmation for impurities and metabolites.

Part 2: Method Development & Optimization

Chemical Profile & Target Ions
  • Compound: Ethyl trans-4-octenoate[1]

  • Molecular Weight: 170.25 g/mol [2][3]

  • Boiling Point: ~210°C (Predicted)

  • Ionization Mode: Electron Impact (EI, 70 eV)[4]

Selection of SIM Ions: To achieve maximum sensitivity, we utilize Selected Ion Monitoring (SIM) rather than Full Scan for the quantitative runs.

  • Target Ion (Quantifier): m/z125 (Loss of ethoxy group

    
    ). High abundance and characteristic.
    
  • Qualifier Ion 1: m/z69 (Hydrocarbon fragment, characteristic of the octenyl chain).

  • Qualifier Ion 2: m/z170 (Molecular ion

    
    ). Confirms the intact molecule.
    
Chromatographic Conditions
  • Column: DB-WAX UI (or equivalent PEG phase), 30m

    
     0.25mm 
    
    
    
    0.25µm.
    • Rationale: A polar column is mandatory to maximize the separation factor (

      
      ) between the trans-4 and cis-4 isomers. Non-polar columns (like HP-5) often result in peak overlap.
      
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (for trace analysis) @ 240°C. Purge flow 50 mL/min at 0.75 min.

  • Oven Program:

    • Hold 50°C for 2 min (Focuses volatiles).

    • Ramp 10°C/min to 220°C.

    • Hold 5 min (Elutes heavier matrix components).

Part 3: Validation Protocol (ICH Q2(R1) Aligned)

This protocol is designed to be self-validating. Every sequence includes system suitability tests (SST) to ensure the instrument is performing within specifications before data is accepted.

Workflow Diagram

The following diagram illustrates the logical flow from sample preparation to validated data output.

ValidationWorkflow Sample Sample Matrix (Fermentation Broth / API) Extraction Liquid-Liquid Extraction (Ethyl Acetate or Hexane) Sample->Extraction IS_Addition Internal Standard Addition (Ethyl Heptanoate) Extraction->IS_Addition GC_Inlet GC Inlet (Splitless) 240°C IS_Addition->GC_Inlet Separation Column Separation (DB-WAX, Polar) GC_Inlet->Separation Detection MS Detection (SIM) m/z 125, 69, 170 Separation->Detection DataProcessing Data Processing (Target/Qualifier Ratio Check) Detection->DataProcessing DataProcessing->GC_Inlet Fail SST? Retest Validation Validation Output (Linearity, Accuracy, Precision) DataProcessing->Validation

Caption: Analytical workflow for Ethyl trans-4-octenoate validation, emphasizing critical control points (IS addition and SIM detection).

Experimental Validation Steps
1. Specificity & Selectivity

Objective: Prove that the method distinguishes ethyl trans-4-octenoate from the matrix and the cis-isomer.

  • Protocol: Inject a resolution mixture containing both cis and trans isomers (10 µg/mL).

  • Acceptance Criteria: Baseline resolution (

    
    ) between isomers. No interfering peaks in the blank sample at the retention time of the analyte.
    
2. Linearity

Objective: Establish the dynamic range.

  • Protocol: Prepare 6 calibration standards ranging from 0.05 µg/mL to 50 µg/mL in solvent. Add Internal Standard (Ethyl Heptanoate) to all.

  • Acceptance Criteria: Coefficient of determination (

    
    ) 
    
    
    
    . Residuals of each point < 15%.
3. Accuracy (Recovery)

Objective: Verify extraction efficiency.

  • Protocol: Spike blank matrix (e.g., water or placebo broth) at three levels (Low, Medium, High). Perform extraction (e.g., 1:1 v/v with Hexane).

  • Acceptance Criteria: Recovery between 80% and 120%.

4. Precision (Repeatability)

Objective: Assess method stability.

  • Protocol: 6 consecutive injections of the Medium Quality Control (MQC) sample.

  • Acceptance Criteria: RSD of peak area ratios

    
    .
    
Summary of Validation Results (Simulated Data)
ParameterExperimental ResultAcceptance LimitStatus
Linearity (

)
0.9992

PASS
LOD (S/N = 3) 0.008 µg/mLN/AInfo
LOQ (S/N = 10) 0.025 µg/mL

µg/mL
PASS
Precision (RSD, n=6) 2.1%

PASS
Recovery (High Spike) 98.4%80 - 120%PASS

Part 4: Troubleshooting & Robustness

Common Failure Mode: Isomer Co-elution

  • Symptom:[4][5][6][7][8][9] Single broad peak or "shoulder" peak.

  • Cause: Column stationary phase degradation or incorrect polarity.

  • Fix: Trim the column inlet (10-20 cm) to remove non-volatile buildup. Ensure you are using a PEG/Wax column, not a 5% Phenyl (HP-5).

Common Failure Mode: Carryover

  • Symptom:[4][5][6][7][8][9] Appearance of analyte in blank injections.

  • Cause: Ethyl trans-4-octenoate is moderately lipophilic and can stick to the liner.

  • Fix: Use ultra-inert liners with glass wool. Implement a solvent wash (3x Acetone, 3x Hexane) between injections.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5][10]

  • National Institute of Standards and Technology (NIST). (2023). Ethyl (E)-4-octenoate Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69.

  • PubChem. (2024). Ethyl trans-4-octenoate Compound Summary. National Center for Biotechnology Information.

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.

Sources

Comparative

Comparative analysis of ethyl trans-4-octenoate vs ethyl cis-4-octenoate

Executive Summary In the realm of flavor chemistry and pharmaceutical intermediates, the geometric isomers of ethyl 4-octenoate present distinct functional profiles despite their identical molecular weight. Ethyl cis-4-o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of flavor chemistry and pharmaceutical intermediates, the geometric isomers of ethyl 4-octenoate present distinct functional profiles despite their identical molecular weight. Ethyl cis-4-octenoate (the (Z)-isomer) is the industry standard for "pineapple" and "pear" top notes, valued for its high-impact fresh fruit character. In contrast, ethyl trans-4-octenoate (the (E)-isomer) offers a more complex, fatty, and citrus-leaning profile, often used to add depth or "skin" notes to fruit accords.

For researchers in drug development, these isomers serve as critical chiral building blocks and have emerging relevance in antimicrobial studies. This guide provides a rigorous technical comparison to assist in selection, synthesis, and analytical validation.

Physicochemical Profile & Identification

The following data consolidates experimental values. Note the distinct CAS registry numbers, which are critical for regulatory compliance and sourcing.

FeatureEthyl cis-4-OctenoateEthyl trans-4-Octenoate
IUPAC Name Ethyl (Z)-oct-4-enoateEthyl (E)-oct-4-enoate
CAS Number 34495-71-1 78989-37-4
Molecular Formula C₁₀H₁₈O₂C₁₀H₁₈O₂
Molecular Weight 170.25 g/mol 170.25 g/mol
Stereochemistry Z (Zusammen - Same side)E (Entgegen - Opposite side)
Odor Character Sharp, Fresh: Pineapple, pear, green, juicy.[1][2]Deep, Waxy: Fruity, fatty, citrus peel, musty.
Refractive Index (

)
1.433 – 1.4391.430 – 1.437
Density (

)
0.860 – 0.870 g/cm³0.878 – 0.884 g/cm³
Boiling Point ~212°C (est)~216°C (est)
LogP (est) 2.702.70
Stereoselective Synthesis Protocols

Controlling the geometry of the double bond at the C4 position is the primary synthetic challenge. The following protocols utilize standard organometallic mechanisms to ensure high stereoisomeric excess (se).

A. Synthesis of Ethyl cis-4-Octenoate (Lindlar Hydrogenation)

The most reliable route to the Z-isomer is the partial hydrogenation of the corresponding alkyne (ethyl 4-octynoate) using a poisoned catalyst to prevent over-reduction to the alkane.

  • Mechanism: Syn-addition of hydrogen across the triple bond.

  • Key Reagent: Lindlar Catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline).

Protocol:

  • Preparation: Dissolve ethyl 4-octynoate (10 mmol) in absolute ethanol (50 mL).

  • Catalyst Addition: Add Lindlar catalyst (5% w/w relative to substrate) and quinoline (2 drops) to suppress full hydrogenation.

  • Hydrogenation: Stir under a hydrogen balloon (1 atm) at room temperature. Monitor reaction progress via GC-MS every 30 minutes.

  • Termination: Stop reaction immediately upon disappearance of the alkyne peak.

  • Purification: Filter through Celite to remove Pd. Concentrate and purify via flash chromatography (Hexane/EtOAc).

B. Synthesis of Ethyl trans-4-Octenoate (Wittig Olefination)

The E-isomer is best accessed via a Wittig reaction using a stabilized ylide, which thermodynamically favors the trans product.

  • Mechanism: Reaction of an aldehyde with a stabilized phosphonium ylide.[3]

  • Key Reagents: Butanal + (3-ethoxy-3-oxopropyl)triphenylphosphonium bromide (or similar stabilized ylide precursor).

Protocol:

  • Ylide Formation: Treat the phosphonium salt with a base (e.g., NaH or NaOEt) in dry THF at 0°C to generate the ylide.

  • Addition: Dropwise add butanal (aldehyde component) to the ylide solution.

  • Reflux: Allow the mixture to warm to room temperature and reflux for 4-6 hours to promote thermodynamic equilibration to the E-isomer.

  • Workup: Quench with water, extract with diethyl ether.

  • Purification: The crude product will contain triphenylphosphine oxide (TPPO). Remove TPPO via precipitation in cold hexanes followed by silica gel chromatography.

Visualizing the Synthetic Logic

SynthesisPathways Start_Alkyne Ethyl 4-Octynoate (Alkyne Precursor) Process_Lindlar Lindlar Hydrogenation (Pd/CaCO3 + Pb + Quinoline) Start_Alkyne->Process_Lindlar Syn-Addition (H2) Start_Aldehyde Butanal + Stabilized Ylide Process_Wittig Wittig Reaction (Thermodynamic Control) Start_Aldehyde->Process_Wittig Condensation Product_Cis Ethyl cis-4-Octenoate (Z-Isomer) Major Product Process_Lindlar->Product_Cis High Z-Selectivity Product_Trans Ethyl trans-4-Octenoate (E-Isomer) Major Product Process_Wittig->Product_Trans E-Selectivity

Figure 1: Stereodivergent synthesis pathways for ethyl 4-octenoate isomers.

Analytical Methodology: Separation & Validation

Distinguishing these isomers requires precise gas chromatography (GC) conditions. While their boiling points are close, their interaction with polar stationary phases differs significantly due to the accessibility of the pi-electrons in the double bond.

Recommended Column Selection
  • Non-Polar (e.g., DB-5, HP-5): Separation is difficult; retention indices (RI) often overlap (RI ~1160-1180).

  • Polar (e.g., DB-WAX, CP-Sil 88): Highly Recommended. The trans isomer generally elutes before the cis isomer on highly polar cyano-phases, or cis elutes before trans on PEG phases depending on specific column bleed and flow, but the resolution (

    
    ) is significantly higher than on non-polar phases.
    
GC-MS Validation Workflow

To validate the identity of a synthesized batch, use the Retention Index (RI) method rather than retention time alone.

  • Inject: Alkane standard ladder (C8–C20).

  • Inject: Sample (Ethyl 4-octenoate).

  • Calculate RI: Use the Van den Dool and Kratz equation.

    • cis-Isomer RI (Polar): ~1430 (approximate on Wax).

    • trans-Isomer RI (Polar): ~1440 (approximate on Wax).

    • Note: Always run an authentic standard if available, as specific RI varies by column manufacturer.

AnalyticalWorkflow Sample Unknown Sample (Ethyl 4-Octenoate Isomer) Column_Choice Select GC Column Type Sample->Column_Choice NonPolar Non-Polar (DB-5) Low Resolution Column_Choice->NonPolar Not Recommended Polar Polar (DB-WAX / CP-Sil 88) High Resolution Column_Choice->Polar Recommended Result_NP Co-elution Risk (Ambiguous ID) NonPolar->Result_NP Result_P Distinct Peaks (Reliable ID) Polar->Result_P Validation Compare Retention Index (RI) vs. Standards Result_P->Validation

Figure 2: Analytical decision tree for separating geometric isomers.

Biological & Functional Performance
Flavor & Fragrance Performance
  • Ethyl cis-4-octenoate: Critical for recreating realistic fruit profiles. It has a lower odor detection threshold (more potent) in aqueous media compared to the trans isomer. It is the "heart" of pineapple aromas.

  • Ethyl trans-4-octenoate: Used sparingly to modify texture. It adds a "rind-like" or "waxy" nuance that prevents fruit flavors from smelling like candy, adding naturalism.

Antimicrobial Potential (Drug Development Context)

Recent studies have highlighted the bioactivity of medium-chain esters.

  • Target Pathogens: Listeria monocytogenes and Salmonella spp.[4][5][6]

  • Mechanism: Lipophilic esters penetrate bacterial cell membranes, disrupting the phospholipid bilayer and causing leakage of intracellular electrolytes.

  • Efficacy: The cis-isomer has shown efficacy in inhibiting growth in food matrices, often showing synergistic effects when combined with other natural antimicrobials like essential oils (e.g., fingerroot extract).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5352770, Ethyl (Z)-4-octenoate. Retrieved from [Link]

  • The Good Scents Company (2024). Ethyl (Z)-4-octenoate and Ethyl (E)-4-octenoate Odor Profiles. Retrieved from [Link]

  • Lindlar, H. (1952). Ein neuer Katalysator für selektive Hydrierungen.[7] Helvetica Chimica Acta.[7] (Classic reference for Cis-selective hydrogenation).

  • Pattaratanakun, C. et al. (2014). Antimicrobial Effect of Thai Spices Against Listeria Monocytogenes and Salmonella. PubMed. Retrieved from [Link]

  • NIST Chemistry WebBook. Ethyl 4-octenoate Gas Chromatography Retention Indices. Retrieved from [Link]

Sources

Comparative

Comparing the biological activity of ethyl octenoate isomers

Executive Summary This technical guide analyzes the structure-activity relationship (SAR) of ethyl octenoate isomers, specifically focusing on the -unsaturated (Ethyl 2-octenoate) versus the -unsaturated (Ethyl 3-octenoa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structure-activity relationship (SAR) of ethyl octenoate isomers, specifically focusing on the


-unsaturated (Ethyl 2-octenoate)  versus the 

-unsaturated (Ethyl 3-octenoate)
variants.

While often categorized primarily as flavor compounds, these isomers serve as excellent model systems for drug development professionals to understand ligand-receptor selectivity . The shift of a single double bond from the C2 (conjugated) to the C3 (non-conjugated) position results in a drastic shift in biological activity—transforming the olfactory profile from "waxy/green" to "tropical/pineapple" and significantly altering pheromonal potency in Drosophila models.

Key Insight: The lack of conjugation in the 3-isomer allows for greater conformational flexibility, facilitating a "lock-and-key" fit with fruit-associated Olfactory Receptors (ORs) that the rigid, planar conjugated system of the 2-isomer cannot achieve.

Structural & Physicochemical Analysis

Understanding the stereoelectronic differences is the first step in rationalizing the biological data.

Isomer Comparison Table
PropertyEthyl (E)-2-OctenoateEthyl (E)-3-OctenoateEthyl Octanoate (Control)
Structure Type

-Unsaturated (Conjugated)

-Unsaturated (Deconjugated)
Saturated
CAS Number 7367-82-01117-65-3106-32-1
Odor Character Green, Waxy, Leafy, FattyTropical, Pineapple, Winey Fruity, Apricot, Brandy
Odor Threshold (ppb) High (Lower Potency)Low (High Potency) ~15 ppb (Water)
LogP (Est.) ~3.40~3.253.81
Electronic State Electron-deficient carbonyl (resonance)Electron-rich alkene isolated from carbonylNeutral
Mechanistic Diagram: SAR Logic

The following diagram illustrates how the structural rigidity of the 2-isomer contrasts with the flexibility of the 3-isomer, dictating receptor interaction.

SAR_Mechanism cluster_0 Isomer Structure cluster_1 Physicochemical Property cluster_2 Biological Outcome Iso2 Ethyl (E)-2-Octenoate (Conjugated System) Rigid Planar Geometry (Resonance Stabilization) Iso2->Rigid Alpha-Beta Unsaturation Iso3 Ethyl (E)-3-Octenoate (Non-Conjugated) Flex Rotational Freedom (C2-C3 Bond) Iso3->Flex Beta-Gamma Unsaturation Green Green/Waxy Perception (Low Affinity to Fruit ORs) Rigid->Green Steric Hindrance in Receptor Pocket Trop Tropical/Pineapple Perception (High Affinity to Fruit ORs) Flex->Trop Induced Fit Mechanism

Figure 1: Structure-Activity Relationship (SAR) demonstrating how conjugation affects conformational entropy and receptor binding.

Biological Activity: Receptor & Organismal Level

Olfactory Receptor (OR) Activation

In mammalian and insect models, the "Rule of 3" suggests that esters with a double bond at the 3-position (e.g., ethyl 3-hexenoate, ethyl 3-octenoate) elicit intense tropical fruit notes.

  • Mechanism: The 3-isomer's double bond creates a "kink" that mimics the spatial arrangement of natural fruit metabolites produced during fermentation.

  • Contrast: The 2-isomer acts more like a fatty acid derivative due to the conjugated carbonyl, often triggering ORs associated with "green" or "rancid" signals (defensive/avoidance pathways) rather than appetitive pathways.

Drosophila Attractancy (Semiochemicals)

Both isomers are critical in agricultural pharmacology (pest control). Drosophila suzukii (Spotted Wing Drosophila) utilizes these esters to locate fermenting fruit.[1]

  • Ethyl Octanoate: A primary attractant.

  • Ethyl 2-Octenoate: Often acts synergistically but can be repellent at high concentrations due to its association with oxidative spoilage (lipid peroxidation products are often conjugated enals/enoates).

  • Application: Drug development professionals designing "attract-and-kill" formulations use specific ratios of these isomers to maximize trap specificity, minimizing by-catch of beneficial insects.

Experimental Protocols

To objectively compare these isomers, one must isolate them from the complex matrix or synthesize them, then assay their activity.

Protocol A: Synthesis & Purification (High Purity Requirement)

Objective: Synthesize Ethyl (E)-3-octenoate without thermodynamic isomerization to the stable 2-octenoate.

  • Reagents: 3-Octenoic acid (98%), Ethanol (anhydrous), DCC (Dicyclohexylcarbodiimide), DMAP (catalyst).

  • Reaction (Steglich Esterification):

    • Dissolve 3-octenoic acid (1 eq) in dry DCM (Dichloromethane) under

      
      .
      
    • Add Ethanol (1.2 eq) and DMAP (0.1 eq).

    • Cool to 0°C. Add DCC (1.1 eq) dropwise.

    • Critical Step: Stir at 0°C for 4 hours. Do not heat. Heating promotes the migration of the double bond into conjugation (forming the 2-isomer).

  • Workup: Filter off DCU urea byproduct. Wash filtrate with 0.5N HCl, then saturated

    
    .
    
  • Purification: Flash chromatography (Silica gel, Hexane:EtOAc 95:5).

  • Validation:

    
    -NMR. Look for the diagnostic doublet at 
    
    
    
    ppm (C2 protons) for the 3-isomer. The 2-isomer would show a doublet at
    
    
    ppm (C2 alkene proton).
Protocol B: Gas Chromatography-Olfactometry (GC-O)

Objective: Correlate the specific isomer peak to biological perception (human or EAD - Electroantennographic Detection).

  • System: Agilent 7890B GC with an Olfactory Detection Port (ODP).

  • Column: DB-WAX (Polar) to separate isomers based on polarity/hydrogen bonding.

  • Injection: 1 µL splitless at 240°C.

  • Oven Program: 40°C (2 min)

    
     5°C/min 
    
    
    
    230°C.
  • Detection:

    • FID: Quantifies the abundance.

    • Sniff Port: The assessor records the start/stop time of odor perception and describes the quality (e.g., "Pineapple" vs "Waxy").

  • Data Processing: Calculate the Nasal Impact Frequency (NIF) or Odor Activity Value (OAV) .

Experimental Workflow Diagram

Workflow cluster_chem Chemical Isolation cluster_bio Biological Assay Start Start: Crude Isomer Mix GC GC Separation (DB-WAX Column) Start->GC MS Mass Spec (MS) Identification GC->MS Split 1 Sniff Olfactometry Port (Human Receptor) GC->Sniff Split 2 Data Data Correlation: Retention Time vs. Bio-Response MS->Data Structure Confirmation EAD Electroantennography (Insect Receptor) Sniff->EAD Alternative Sniff->Data Odor Character

Figure 2: Integrated Chemical-Biological workflow for validating isomer activity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7799, Ethyl octanoate. Retrieved from [Link]

  • The Good Scents Company (2024). Ethyl (E)-2-octenoate Odor Profile and Data. Retrieved from [Link]

  • The Good Scents Company (2024). Ethyl 3-octenoate Odor Profile and Data. Retrieved from [Link]

  • Cha, D. H., et al. (2013). A four-component synthetic attractant for Drosophila suzukii isolated from fermented bait headspace. Pest Management Science. Retrieved from [Link]

  • Münch, D., & Galizia, C. G. (2016). DoOR 2.0 – Comprehensive Mapping of Drosophila Olfactory Receptor Responses. Scientific Reports. (Contextual grounding for OR response to esters). Retrieved from [Link]

Sources

Validation

Comparative Guide: Ethyl trans-4-octenoate vs. Ethyl Hexanoate

Topic: Ethyl trans-4-octenoate vs. Ethyl Hexanoate in Flavor Profiles Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Workhorse vs.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl trans-4-octenoate vs. Ethyl Hexanoate in Flavor Profiles Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Workhorse vs. The Character Actor

In the architecture of flavor and fragrance, esters are the structural pillars of "fruity" perception. However, not all esters play the same role.[1] This guide contrasts two critical molecules: Ethyl Hexanoate , the ubiquitous "workhorse" responsible for the broad, sweet, fruity background of fermented products and fruit flavors, and Ethyl trans-4-octenoate , a high-impact "character actor" that provides specific, nuanced top notes of pear and citrus.

For drug development professionals, understanding this distinction is vital for palatability engineering. While ethyl hexanoate provides a general "masking" sweetness, ethyl trans-4-octenoate offers high-potency distraction useful for covering specific bitter metallic off-notes common in APIs (Active Pharmaceutical Ingredients).

Physicochemical & Sensory Profile Analysis

The following table synthesizes the chemical and sensory metrics of both compounds. Note the distinction in Odor Detection Threshold (ODT) , which dictates the necessary concentration for efficacy.

FeatureEthyl Hexanoate Ethyl trans-4-octenoate
IUPAC Name Ethyl hexanoateEthyl (E)-4-octenoate
CAS Number 123-66-078989-37-4
Molecular Weight 144.21 g/mol 170.25 g/mol
LogP (Hydrophobicity) ~2.83~3.4 (Est.)
Odor Detection Threshold ~1.0 ppb (in water) [1]High Impact (Trace levels effective)
Primary Descriptors Red Apple, Aniseed, Strawberry, Wine-likeRipe Pear , Citrus, Pineapple skin, Fatty-fruity
Sensory Function Base Note: Provides body and sweetness.[2]Top Note: Adds freshness, lift, and specificity.
Natural Occurrence Pineapple, Apple, Strawberry, Cheese, WinePear (Bartlett), Fermented Sea Buckthorn, Brandy

Technical Insight: The higher LogP of ethyl trans-4-octenoate suggests it will bind more strongly to hydrophobic domains in lipid-based drug formulations, potentially delaying its release compared to the more volatile ethyl hexanoate.

Sensory Architecture & Interaction Logic

To understand how these compounds function in a formulation, we must visualize their sensory interaction. Ethyl hexanoate acts as a "canvas," while ethyl trans-4-octenoate acts as the "pigment."

SensoryLogic Base Ethyl Hexanoate (Base Note) Profile_Apple Generic Fruity/Apple (Sweetness Perception) Base->Profile_Apple Establishes Top Ethyl trans-4-octenoate (Top Note) Profile_Pear Specific Ripe Pear/Citrus (Freshness Perception) Top->Profile_Pear Defines Complex Target Flavor Profile: Complex Orchard Fruit Profile_Apple->Complex Backbone Profile_Pear->Complex Nuance Masking Pharma Application: Bitterness Masking Complex->Masking Cognitive Distraction

Figure 1: Sensory integration of base and top note esters in flavor profiling.

Experimental Methodology: HS-SPME-GC-MS/O

To objectively compare these compounds in a matrix (e.g., fruit juice, wine, or liquid drug formulation), a standardized Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Olfactometry (GC-O) is required. This protocol ensures that you measure what is perceived, not just what is chemically present.

Protocol: Comparative Analysis Workflow

Step 1: Sample Preparation

  • Aliquot 5 mL of sample into a 20 mL headspace vial.

  • Add 1.5 g NaCl (to salt-out volatiles and increase headspace concentration).

  • Add 10 µL of Internal Standard (e.g., 2-octanol, 50 mg/L in ethanol).

  • Seal with a magnetic screw cap with PTFE/Silicon septum.

Step 2: Extraction (HS-SPME)

  • Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm (Gray fiber). Rationale: This tri-phase fiber captures both the lighter ethyl hexanoate and the heavier unsaturated octenoate.

  • Incubation: 15 min at 40°C with agitation (250 rpm).

  • Extraction: 30 min at 40°C (fiber exposed).

Step 3: GC-MS/O Analysis

  • Instrument: Agilent 7890B GC / 5977B MSD with an Olfactory Detection Port (ODP).

  • Column: DB-Wax (polar) or HP-5MS (non-polar). Recommendation: DB-Wax provides better separation of isomeric esters.

  • Oven Program: 40°C (3 min)

    
     5°C/min 
    
    
    
    230°C (5 min).
  • Detection:

    • MS: EI mode (70 eV), Scan range 35–350 m/z.

    • Olfactometry: Split flow 1:1 between MS and ODP. Human assessors record odor intensity and descriptors in real-time.

Step 4: Data Processing

  • Calculate Odor Activity Values (OAV) :

    
    
    
  • Interpretation: An OAV > 1 indicates the compound contributes to the flavor profile.[3] Ethyl hexanoate often has OAVs > 100 due to high concentration; Ethyl trans-4-octenoate may have lower concentration but high impact due to its unique character.

Comparative Performance Data

The following data illustrates the retention behavior and sensory impact of these compounds on a polar (DB-Wax) column, which is standard for flavor analysis.

CompoundRetention Index (DB-Wax)Sensory Descriptor (GC-O)Stability (pH 3-4)
Ethyl Hexanoate ~1230Sweet, candy-like, red appleHigh (Hydrolysis resistant in short term)
Ethyl trans-4-octenoate ~1450*Sharp, pear skin, metallic-fruityModerate (Unsaturation makes it oxidation-sensitive)

*Note: Retention indices vary by specific column phase and temperature program. Always validate with authentic standards.

Application in Drug Development

Ethyl Hexanoate (The Masker): Due to its high volatility and sweet "red fruit" character, ethyl hexanoate is excellent for immediate bitterness suppression . It hits the olfactory receptors quickly, providing a sweet signal that competes with the bitter taste of APIs (e.g., antibiotics, antihistamines).

Ethyl trans-4-octenoate (The Distractor): This compound is valuable for modulating aftertaste . Its "fatty-fruity" and "pear skin" notes linger slightly longer than ethyl hexanoate. It is particularly effective in masking "metallic" off-notes often associated with sweeteners or mineral supplements, as the "metallic" note can be cognitively blended into the "canned pear" profile where a metallic nuance is expected/accepted by the brain.

Workflow: Formulation Optimization

Formulation Input API with Bitter/Metallic Taste Base Add Ethyl Hexanoate (Sweet Foundation) Input->Base Eval1 Sensory Eval: Sweetness Sufficient? Base->Eval1 Top Add Ethyl trans-4-octenoate (Nuance/Distraction) Eval1->Top No (Metallic Note Remains) Final Final Formulation: Palatable Profile Eval1->Final Yes Top->Final

Figure 2: Decision tree for utilizing ester profiles in pharmaceutical masking.

References
  • Leffingwell & Associates. (n.d.). Odor & Flavor Detection Thresholds in Water. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Ethyl (E)-4-octenoate.[4] Retrieved from [Link]

  • PubChem. (n.d.). Ethyl hexanoate (Compound).[1][2] National Library of Medicine. Retrieved from [Link]

  • Fan, W., & Qian, M. C. (2006). Characterization of Aroma Compounds of Chinese "Wuliangye" and "Jiannanchun" Liquors by Aroma Extract Dilution Analysis. Journal of Agricultural and Food Chemistry. (Contextual reference for ester analysis methodology).

Sources

Comparative

Cross-Validation of HPLC and GC Methods for Ethyl trans-4-Octenoate

A Comparative Technical Guide for Analytical Development Executive Summary & Strategic Rationale In the analysis of flavor compounds and pharmaceutical intermediates like ethyl trans-4-octenoate (CAS 78989-37-4), relying...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Analytical Development

Executive Summary & Strategic Rationale

In the analysis of flavor compounds and pharmaceutical intermediates like ethyl trans-4-octenoate (CAS 78989-37-4), relying on a single analytical technique introduces the risk of systematic bias. While Gas Chromatography (GC) is the industry standard for volatile esters, High-Performance Liquid Chromatography (HPLC) offers a critical orthogonal perspective, particularly when non-volatile matrix interferences are present.

This guide details the cross-validation of these two methodologies. It is not merely a list of steps but a strategic framework for demonstrating method equivalency and robustness in compliance with ICH Q2(R2) guidelines. By validating the same analyte through separation mechanisms based on volatility (GC) versus hydrophobicity (HPLC), we establish a self-validating analytical control system.

Physicochemical Profiling & Method Selection

Understanding the molecule is the prerequisite for method design. Ethyl trans-4-octenoate presents specific challenges:

PropertyValueAnalytical Implication
Structure Ethyl ester with isolated double bond (C4)Weak UV Chromophore: The double bond is not conjugated with the carbonyl. UV detection requires low wavelengths (<210 nm).
Boiling Point ~206–208 °CHigh Volatility: Ideal for GC analysis.
Solubility Lipophilic (logP ~3.[1]4)RP-HPLC Compatible: Retains well on C18 columns; requires high organic mobile phase.
Matrix Risk Often found in oils/excipientsGC Risk: Non-volatile residues can foul liners. HPLC Risk: Lipids may co-elute without gradient optimization.

Method A: Gas Chromatography (The Gold Standard)

GC-FID is the primary method due to the analyte's volatility and the detector's universal response to carbon-hydrogen bonds, offering superior sensitivity over HPLC-UV for this specific compound.

Experimental Protocol (GC-FID)
  • Instrument: Agilent 8890 or equivalent with FID.

  • Column: DB-WAX UI (PEG stationary phase), 30 m × 0.25 mm, 0.25 µm film.

    • Rationale: A polar column is selected to separate the ester from non-polar hydrocarbon impurities common in synthesis.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split/Splitless (Split ratio 20:1). Temperature: 250 °C.

  • Detector (FID): Temperature: 280 °C. H2 flow: 30 mL/min; Air flow: 400 mL/min.

Temperature Program:

  • Hold at 60 °C for 2 min.

  • Ramp 10 °C/min to 220 °C.

  • Hold at 220 °C for 5 min.

    • Total Run Time: ~23 minutes.

System Suitability Criteria
  • Tailing Factor (T): 0.9 – 1.1 (Symmetrical peak indicates inert flow path).

  • Theoretical Plates (N): > 50,000.

  • RSD (n=6): < 1.0% for area counts.

Method B: HPLC-UV (The Orthogonal Validator)

HPLC is employed to validate the GC results, ensuring that thermal degradation (a risk in GC) is not artificially inflating or suppressing the signal.

Experimental Protocol (HPLC-UV)
  • Instrument: Waters Alliance or Agilent 1260 Infinity II.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 150 mm × 4.6 mm, 3.5 µm.

    • Rationale: High carbon load C18 is necessary to retain the lipophilic ester. "End-capping" reduces silanol interactions.

  • Mobile Phase:

    • Solvent A: Water (Milli-Q)

    • Solvent B: Acetonitrile (HPLC Grade)

  • Mode: Isocratic Elution (30% A / 70% B).

    • Note: High organic content is needed to elute the lipophilic ester within a reasonable time.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 205 nm .

    • Critical: The isolated double bond has negligible absorbance above 210 nm. High-purity solvents are mandatory to prevent baseline noise at this wavelength.

  • Injection Volume: 10–20 µL.

  • Column Temp: 30 °C.

Challenges & Mitigations
  • Challenge: Low sensitivity due to weak chromophore.

  • Mitigation: Use high concentration samples (>0.1 mg/mL) during cross-validation. For trace analysis, this method is less suitable than GC.

Cross-Validation Strategy

The core of this guide is the statistical comparison of data generated by both methods on the same sample set.

The Validation Workflow[2][3]

CrossValidation Start Sample Batch Preparation (n=3 Concentration Levels) Split Split Samples Start->Split GC_Path Method A: GC-FID (Volatility Separation) Split->GC_Path HPLC_Path Method B: HPLC-UV (Polarity Separation) Split->HPLC_Path Data_GC GC Data Generation (Area % & Assay) GC_Path->Data_GC Data_HPLC HPLC Data Generation (Area % & Assay) HPLC_Path->Data_HPLC Compare Statistical Comparison (F-test & t-test) Data_GC->Compare Data_HPLC->Compare Decision Is p-value > 0.05? Compare->Decision Pass Methods Equivalent (Validated) Decision->Pass Yes Fail Investigate Bias (Matrix Effect / Thermal Stability) Decision->Fail No

Figure 1: Decision tree for the orthogonal cross-validation of analytical methods.

Comparative Performance Data (Simulated)

The following table illustrates typical performance metrics expected during validation.

ParameterGC-FID ResultsHPLC-UV ResultsInterpretation
Linearity (

)
> 0.9995> 0.9990GC offers slightly better linearity due to wider dynamic range.
LOD (Limit of Detection) 0.5 µg/mL10 µg/mLGC is ~20x more sensitive. HPLC is limited by UV absorbance.
Precision (RSD, n=6) 0.4%0.8%Both are acceptable (< 2.0%), but GC is more precise.
Accuracy (Spike Recovery) 98.5% – 101.2%97.0% – 102.5%Both methods are accurate.
Selectivity Resolves isomers (cis/trans)May co-elute isomersGC is preferred for isomeric purity.
Statistical Equivalence Test

To formally declare the methods equivalent, perform a Paired t-test on the assay results of 10 different batches.

  • Null Hypothesis (

    
    ): 
    
    
    
  • Acceptance Criteria:

    • The 95% confidence interval of the difference must include zero.

    • Bland-Altman plot should show no systematic bias (trend) across the concentration range.

Troubleshooting & Causality

Scenario 1: GC assay is significantly higher than HPLC.

  • Cause: The HPLC method may be detecting a non-volatile impurity that co-elutes or does not absorb at 205 nm, or the GC inlet temperature is degrading a labile precursor into the analyte (less likely for this ester).

  • Action: Check HPLC peak purity using a Diode Array Detector (DAD).

Scenario 2: HPLC assay is higher than GC.

  • Cause: Thermal degradation of ethyl trans-4-octenoate in the GC inlet (possible polymerization of the double bond) or adsorption of the analyte on active sites in the GC liner.

  • Action: Deactivate GC liner; lower inlet temperature; use "Cold On-Column" injection.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3][4] Link

  • PubChem. (n.d.). Ethyl trans-4-octenoate Compound Summary. National Center for Biotechnology Information. Link

  • OIV. (2016).[5] Analysis of Volatile Compounds in Wines by Gas Chromatography.[5] International Organisation of Vine and Wine.[5] Link

  • Mendez, A. (2017).[6] Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method. J. Braz. Chem. Soc. Link

Sources

Validation

Spectroscopic comparison of synthetic vs naturally sourced ethyl trans-4-octenoate

Spectroscopic & Isotopic Characterization Guide: Ethyl trans-4-octenoate Differentiation of Natural (Botanical/Fermentation) vs. Synthetic Origins Executive Summary For researchers in drug development and flavor chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic & Isotopic Characterization Guide: Ethyl trans-4-octenoate Differentiation of Natural (Botanical/Fermentation) vs. Synthetic Origins

Executive Summary

For researchers in drug development and flavor chemistry, Ethyl trans-4-octenoate (CAS 78989-37-4) presents a unique challenge. While standard spectroscopic methods (NMR, FTIR) confirm chemical structure and purity, they fail to validate origin. The molecule is chemically identical regardless of source, but its impurity profile and isotopic fingerprint differ fundamentally.

This guide delineates the specific analytical protocols required to distinguish Natural (sourced from Ananas comosus or fermentation) from Synthetic (petroleum-derived via Johnson-Claisen rearrangement) variants. The definitive differentiator is GC-C-IRMS (Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry), leveraging the distinct Carbon-13 signatures of CAM plants versus fossil fuels.

Chemical Profile & Significance

  • IUPAC Name: Ethyl (E)-oct-4-enoate[1]

  • Role: High-impact flavorant (Pineapple/Pear notes), potential pheromone intermediate, and pharmaceutical excipient.

  • Stereochemistry: The trans (E) configuration is critical for bioactivity and sensory profile; the cis (Z) isomer often possesses a "fatty" or "green" off-note.

PropertyValueNote
Molecular Formula C₁₀H₁₈O₂MW: 170.25 g/mol
Boiling Point 216 °CHigh boiling point requires specific GC temperature ramps.
Density 0.880 g/mL@ 25°C
Refractive Index 1.432 - 1.436@ 20°C

Production Pathways: The Source of Impurities

To understand the analytical differences, one must understand the genesis of the molecule.

A. Synthetic Route: Johnson-Claisen Rearrangement

The industrial standard for producing high-purity trans-alkenoates is the Johnson-Claisen rearrangement .

  • Mechanism: Reaction of an allylic alcohol (e.g., hex-1-en-3-ol) with triethyl orthoacetate in the presence of a weak acid catalyst.

  • Stereoselectivity: Highly selective for the (E)-isomer (>98%).

  • Marker Impurities: Traces of triethyl orthoacetate , acetic acid , or unreacted allylic alcohols .

B. Natural Route: Botanical Extraction

Sourced primarily from Pineapple (Ananas comosus).

  • Mechanism: Biosynthesis via β-oxidation of linoleic acid followed by esterification.

  • Marker Impurities: Co-extracted terpenes (e.g., limonene, pinene), saturated esters (ethyl octanoate), and sesquiterpenes .

Spectroscopic Characterization Protocols

Protocol A: Structural Confirmation (1H NMR)

Objective: Verify the trans stereochemistry.

  • Instrument: 400 MHz NMR or higher.

  • Solvent: CDCl₃.

  • Key Diagnostic: The coupling constant (

    
    ) of the alkene protons.
    
PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Interpretation
H-4, H-5 5.35 - 5.50 Multiplet 2H 15.4 Hz Definitive Trans (E) confirmation. (Cis would be ~10-11 Hz).
H-2, H-32.25 - 2.35Multiplet4H-Methylene protons flanking the alkene/carbonyl.
-OCH₂-4.12Quartet2H7.1 HzEthyl ester linkage.
H-80.90Triplet3H7.0 HzTerminal methyl.
Protocol B: Impurity Profiling (GC-MS)

Objective: Detect process-specific byproducts.

  • Column: DB-WAX or HP-5MS (30m x 0.25mm).

  • Carrier: Helium @ 1.0 mL/min.

  • Temp Program: 50°C (2 min)

    
     10°C/min 
    
    
    
    240°C (5 min).

Decision Logic:

  • Synthetic: Clean baseline with potential peaks for triethyl orthoacetate (RT ~ early) or hexenol derivatives.

  • Natural: Complex baseline. Look for

    
    -copaene , ethyl hexanoate , or ethyl decanoate .
    

The Definitive Test: Isotopic Fingerprinting (GC-C-IRMS)

This is the only method to legally and scientifically validate a "Natural" claim. It relies on the photosynthetic pathway of the carbon source.

  • Pineapple (Source): A CAM (Crassulacean Acid Metabolism) plant. It fixes carbon differently, resulting in a higher

    
    C content.[2]
    
  • Petroleum (Synthetic): Derived from fossilized organic matter, highly depleted in

    
    C.
    
Experimental Data: Carbon Isotope Ratios ( C)
Origin SourcePhotosynthetic PathwayTypical

C (

vs VPDB)
Verdict
Natural (Pineapple) CAM -12 to -18 Authentic Botanical
Natural (Fermentation) C3 (Beet Sugar)-25 to -27Bio-sourced, but not fruit-extracted.
Synthetic Fossil Fuel-29 to -32 Petrochemical Origin

Analyst Note: If a sample labeled "Natural Pineapple Extract" returns a value of -29


, it is likely adulterated with synthetic material or mislabeled.

Visualized Analytical Workflows

Diagram 1: Origin Authentication Logic

This decision tree guides the analyst from sample receipt to final certification.

Authentication_Logic Sample Unknown Sample Ethyl trans-4-octenoate NMR 1H NMR Analysis (Stereochemistry Check) Sample->NMR IsTrans Is J-coupling ~15.4 Hz? NMR->IsTrans Fail_Cis REJECT: Cis-Isomer (Wrong Stereochemistry) IsTrans->Fail_Cis No (J~10Hz) GCMS GC-MS Impurity Profiling IsTrans->GCMS Yes Terpenes Terpenes Detected? GCMS->Terpenes IRMS GC-C-IRMS Analysis (Carbon Isotope Ratio) Terpenes->IRMS Yes (Likely Natural) Terpenes->IRMS No (Likely Synthetic) Result_CAM δ13C = -12 to -18‰ Origin: Pineapple (CAM) IRMS->Result_CAM Result_C3 δ13C = -25 to -27‰ Origin: Fermentation (C3) IRMS->Result_C3 Result_Syn δ13C < -29‰ Origin: Synthetic IRMS->Result_Syn

Caption: Step-wise analytical decision matrix for validating stereochemistry and origin.

Diagram 2: Synthesis vs. Extraction Pathways

Understanding the source explains the impurity profile.

Production_Pathways cluster_Syn Synthetic Route (Johnson-Claisen) cluster_Nat Natural Route (Pineapple) AllylAlc Hex-1-en-3-ol Rearrange Rearrangement (Heat + H+) AllylAlc->Rearrange Ortho Triethyl Orthoacetate Ortho->Rearrange SynProduct Synthetic Ethyl trans-4-octenoate (High Purity, Low 13C) Rearrange->SynProduct Pineapple Ananas comosus (CAM Plant) Extract Distillation/Extraction Pineapple->Extract NatProduct Natural Ethyl trans-4-octenoate (Enriched 13C + Terpenes) Extract->NatProduct

Caption: Comparison of the Johnson-Claisen synthetic route vs. botanical extraction.

References

  • Faulkner, D. J. (1971). "Stereoselective Synthesis of trans-Alkenoates via Johnson-Claisen Rearrangement." Journal of the American Chemical Society.

  • Takeoka, G. R., et al. (1991). "Volatile Constituents of Pineapple (Ananas comosus)." Journal of Agricultural and Food Chemistry.

  • Preston, T., et al. (1996). "The Use of 13C Isotope Analysis to Distinguish Natural from Synthetic Flavor Compounds." Food Chemistry.

  • NIST Chemistry WebBook. "Ethyl 4-octenoate Spectral Data." National Institute of Standards and Technology.

  • Mosandl, A. (2004). "Authenticity of Natural Flavor Compounds: Isotope Ratio Mass Spectrometry." Journal of Chromatography A.

Sources

Comparative

Comparative Guide: Quantitative Analysis of Ethyl trans-4-octenoate in Fruit Matrices

Executive Summary Ethyl trans-4-octenoate (CAS: 78989-37-4) is a potent volatile ester responsible for the characteristic top notes of pears (Pyrus communis, specifically 'Williams Christ') and pineapples.[1] Unlike comm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl trans-4-octenoate (CAS: 78989-37-4) is a potent volatile ester responsible for the characteristic top notes of pears (Pyrus communis, specifically 'Williams Christ') and pineapples.[1] Unlike common saturated esters, its mid-chain unsaturation makes it susceptible to thermal isomerization and oxidative degradation, presenting unique analytical challenges.[1]

This guide compares the two dominant methodologies for its analysis: Headspace Solid-Phase Microextraction (HS-SPME) and Solvent Assisted Flavor Evaporation (SAFE) .[1] While HS-SPME offers high throughput for screening, this guide demonstrates why SAFE remains the requisite "Gold Standard" for absolute quantification in complex fruit matrices, and how to validate the former using the latter.[1]

Chemical Profile & Analytical Targets[1][2][3][4][5][6][7]

Before selecting a method, the analyst must understand the physicochemical constraints of the target molecule.[1]

PropertyValue / CharacteristicAnalytical Implication
IUPAC Name Ethyl (E)-oct-4-enoateSeparation from cis-isomer is critical.[1]
Molecular Weight 170.25 g/mol Molecular ion (

) is visible but weak.[1]
Boiling Point ~210 °CSemi-volatile; requires moderate GC oven ramps.[1]
LogP ~3.4Hydrophobic; high affinity for non-polar fibers (PDMS).[1]
Odor Threshold Low (ppb range)Requires high-sensitivity detection (SIM mode).[1]
Key MS Ions m/z 69 (Base), 55, 41, 29m/z 69 is non-specific (common in terpenes); confirmation requires RI + secondary ions.

Method Comparison: HS-SPME vs. SAFE[1]

The choice of extraction dictates the validity of your quantitative data.[1]

Comparative Data Table
FeatureHS-SPME (Automated) SAFE (Manual)
Principle Equilibrium partition (Fiber/Headspace)High-vacuum distillation (Cryogenic)
Throughput High (30-60 min/sample, automated)Low (3-4 hours/sample, manual)
Sensitivity High (Concentration on fiber)Medium (Depends on concentration factor)
Artifact Risk Medium (Fiber competition/displacement)Low (Gentle, low-temp extraction)
Quantification Relative (Linearity requires matrix matching)Absolute (High recovery >95%)
Solvent Use None (Green Chemistry)High (Dichloromethane/Ether)
Best For Routine QC, Screening, Relative ProfilingDiscovery, Authenticity, Absolute Quant
Decision Matrix (Graphviz)[1]

MethodSelection Start Start: Define Analytical Goal IsQuant Is Absolute Quantification Required? Start->IsQuant Throughput Is Throughput > 10 samples/day? IsQuant->Throughput No (Relative Profiling) SAFE Select SAFE Extraction (Gold Standard) IsQuant->SAFE Yes (Authenticity/Labeling) Matrix Is Matrix High in Fat/Sugar? Throughput->Matrix No SPME Select HS-SPME (Routine Screening) Throughput->SPME Yes Matrix->SAFE Yes (Matrix Effect Risk) Matrix->SPME No SIDA REQUIRED: Stable Isotope Dilution Assay (SIDA) SAFE->SIDA Optimization StdAdd REQUIRED: Standard Addition or Matrix-Matched Calibration SPME->StdAdd Validation

Figure 1: Decision tree for selecting the extraction methodology based on analytical rigor and throughput requirements.

The "Self-Validating" Protocol: HS-SPME-GC-MS

While SAFE is the accuracy benchmark, HS-SPME is the industry workhorse.[1] To ensure scientific integrity with SPME, we must employ a Standard Addition or Internal Standard (IS) workflow to correct for matrix effects (e.g., pulp content altering headspace partition coefficients).[1]

A. Reagents & Standards[1][9][10]
  • Target: Ethyl trans-4-octenoate (>98% purity).

  • Internal Standard (IS): Ethyl nonanoate (saturated, similar volatility, absent in most target fruits) or Ethyl (E)-2-octenoate (structural isomer, if chromatographically resolved).[1]

  • Matrix: Fresh fruit puree (Pear/Pineapple), treated with saturated CaCl₂ (to inhibit enzymatic activity) and NaCl (salting out).

B. Step-by-Step Workflow
  • Sample Preparation:

    • Homogenize 5g fruit pulp with 5mL saturated NaCl solution.

    • Add 10 µL of Internal Standard solution (100 ppm in Methanol).

    • Transfer to a 20mL headspace vial with a magnetic screw cap.

  • SPME Extraction:

    • Fiber Selection: DVB/CAR/PDMS (50/30 µm).[1] The triple-phase fiber covers the polarity range of fruit esters better than PDMS alone.[1]

    • Incubation: 40°C for 15 min (Agitation: 250 rpm). Note: Do not exceed 50°C to prevent thermal isomerization.

    • Extraction: Expose fiber for 30 min at 40°C.

  • GC-MS Analysis:

    • Column: DB-WAX (Polar) is preferred over DB-5 to separate the trans and cis isomers and separate the ester from co-eluting terpenes.[1]

    • Inlet: Splitless mode, 250°C. Desorption time: 3 min.

    • Oven Program: 40°C (2 min)

      
       5°C/min 
      
      
      
      230°C (5 min).
    • Detection: MS in SIM Mode (Selected Ion Monitoring).

C. Mass Spectrometry Parameters (SIM)

To achieve low-ppb detection limits (LOD), do not use Full Scan for quantitation.[1]

SegmentTarget CompoundQuant Ion (m/z)Qualifier Ions (m/z)Retention Index (DB-WAX)
1Ethyl trans-4-octenoate69 55, 41, 170 (

)
~1483
1Ethyl cis-4-octenoate69 55, 41~1495
2Ethyl nonanoate (IS)88 101, 73~1510

Note: The retention indices are approximate and must be verified with a standard mix on your specific column.

Data Analysis & Validation

Calculating Quantification

Do not rely on simple area normalization.[1] Use the Response Factor (


) derived from calibration curves.[1]

[1]
Experimental Logic Diagram (Graphviz)[1]

Workflow Sample Fruit Homogenate (+ NaCl/CaCl2) IS_Add Add Internal Std (Ethyl Nonanoate) Sample->IS_Add Equil Headspace Equilibrium (40°C, 15 min) IS_Add->Equil Extract SPME Extraction (DVB/CAR/PDMS) Equil->Extract Partitioning GC GC Separation (DB-WAX Column) Extract->GC Thermal Desorption MS MS Detection (SIM: m/z 69, 55) GC->MS Elution Data Ratio Calculation (Analyte/IS) MS->Data Integration

Figure 2: The self-validating analytical workflow. The addition of IS prior to equilibrium compensates for fiber competition effects.[1]

Troubleshooting & Expert Insights

  • Isomer Co-elution: On non-polar columns (DB-1/DB-5), trans-4-octenoate (RI ~1170) may co-elute with other C10 esters.[1] Solution: Always use a polar column (DB-WAX/FFAP) where the separation is distinct (RI ~1483).[1]

  • Fiber Saturation: In pineapple extracts, Ethyl Acetate and Ethyl Hexanoate are present in massive excess.[1] They can displace Ethyl trans-4-octenoate from the fiber.[1] Solution: Decrease sample size or extraction time, or switch to SAFE if displacement renders SPME non-linear.[1]

  • Ghost Peaks: m/z 69 is common in septum bleed and column bleed.[1] Validation: Run a blank fiber injection before every sequence.

References

  • Takeoka, G. R., et al. (1992).[1] Volatile constituents of apricot (Prunus armeniaca). Journal of Agricultural and Food Chemistry, 40(10), 1925-1929.[1]

  • Pino, J. A., et al. (2001).[1] Characterization of volatiles in "Red Spanish" pineapple (Ananas comosus [L.] Merr.[1][2][3] var. Red Spanish). Food Chemistry, 74(3), 303-308.[1]

  • NIST Chemistry WebBook. (2025).[1] Ethyl (E)-4-octenoate Spectral Data & Retention Indices. National Institute of Standards and Technology.[1][4]

  • The Good Scents Company. (2025).[1] Ethyl trans-4-octenoate Organoleptic Properties.

  • Souza-Silva, É.[1][3] A., et al. (2015).[1] Headspace Solid-Phase Microextraction (HS-SPME) in Food Analysis.[1][5] Comprehensive Sampling and Sample Preparation. [1]

Sources

Validation

Comparative study of different synthesis routes for ethyl trans-4-octenoate

This guide provides an in-depth comparative study of synthesis routes for ethyl trans-4-octenoate (Ethyl (E)-4-octenoate), a critical high-value ester in the flavor and fragrance industry known for its natural pineapple...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative study of synthesis routes for ethyl trans-4-octenoate (Ethyl (E)-4-octenoate), a critical high-value ester in the flavor and fragrance industry known for its natural pineapple and pear notes.

The guide contrasts three distinct methodologies: the industrially preferred Johnson-Claisen Rearrangement , the modern Olefin Cross-Metathesis , and the classical Alkyne Reduction route.

Executive Summary

Ethyl trans-4-octenoate (CAS: 78989-37-4) presents a specific synthetic challenge: introducing a double bond at the


-position with high trans (E) stereoselectivity. While simple esterification is viable for saturated analogs, the position and geometry of the alkene require specialized C-C bond-forming strategies.
  • Route A (Johnson-Claisen) : The "Gold Standard" for scalability and stereocontrol. Utilizes a [3,3]-sigmatropic rearrangement to lock the trans geometry.

  • Route B (Cross-Metathesis) : A modular, catalytic approach ideal for library generation but limited by statistical yields and catalyst costs.

  • Route C (Alkyne Reduction) : The "Stereochemical Benchmark" using Birch reduction to guarantee 100% trans isomer, primarily used for analytical standards.

Comparative Performance Matrix
MetricRoute A: Johnson-ClaisenRoute B: Cross-MetathesisRoute C: Alkyne Reduction
Overall Yield High (75–85%)Moderate (50–65%)Low-Moderate (40–50%)
Stereoselectivity (E:Z) Excellent (>95:5)Variable (Requires specific catalysts)Perfect (100:0 via Na/NH₃)
Atom Economy Good (Loss of EtOH)Moderate (Loss of Ethylene)Poor (Multi-step protection/deprotection)
Scalability Industrial (kg to tons)Lab/Pilot (mg to g)Lab Only (Difficult conditions)
Key Reagent Cost Low (Orthoacetate)High (Ru-Catalyst)Moderate (Li/NH₃, Alkyl halides)

Route A: The Johnson-Claisen Rearrangement (Industrial Standard)

This route is the dominant industrial method because it naturally produces


-unsaturated esters with high E-selectivity due to the ordered chair-like transition state of the rearrangement.
Mechanistic Insight

The reaction involves the condensation of an allylic alcohol (1-hexen-3-ol ) with triethyl orthoacetate to form a mixed orthoester. Under acidic catalysis and heat, this intermediate eliminates ethanol to form a ketene acetal, which spontaneously undergoes a [3,3]-sigmatropic rearrangement.

Why it yields trans: In the transition state, the bulky propyl group of the starting alcohol adopts an equatorial position to minimize 1,3-diaxial interactions. This geometry translates directly into the trans (E) configuration of the double bond in the final linear chain.

JohnsonClaisen cluster_0 Precursor Synthesis cluster_1 Rearrangement Phase Butyraldehyde Butyraldehyde 1-Hexen-3-ol 1-Hexen-3-ol Butyraldehyde->1-Hexen-3-ol Grignard Addition Vinyl MgBr Vinyl MgBr Vinyl MgBr->1-Hexen-3-ol Mixed Orthoester Mixed Orthoester 1-Hexen-3-ol->Mixed Orthoester + Orthoacetate - EtOH Triethyl Orthoacetate Triethyl Orthoacetate Triethyl Orthoacetate->Mixed Orthoester Ketene Acetal Ketene Acetal Mixed Orthoester->Ketene Acetal Heat, H+ Ethyl trans-4-octenoate Ethyl trans-4-octenoate Ketene Acetal->Ethyl trans-4-octenoate [3,3]-Sigmatropic Shift (Chair TS) caption Fig 1. Mechanism of Johnson-Claisen Rearrangement yielding Ethyl trans-4-octenoate.

Experimental Protocol

Reagents:

  • 1-Hexen-3-ol (1.0 equiv)

  • Triethyl orthoacetate (1.5 equiv)

  • Propionic acid (0.05 equiv, catalyst)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 1-hexen-3-ol (e.g., 100 g), triethyl orthoacetate (243 g), and propionic acid (0.4 g) to the flask.

  • Reaction: Heat the mixture to ~140–150°C. Ethanol will begin to distill off.

  • Driving Equilibrium: Continue heating until ethanol evolution ceases (approx. 2–4 hours). The removal of ethanol drives the formation of the ketene acetal.

  • Workup: Cool the mixture. Distill off excess triethyl orthoacetate under reduced pressure.

  • Purification: Fractionally distill the residue under high vacuum to obtain ethyl trans-4-octenoate (bp ~75–80°C at 5 mmHg).

Validation:

  • IR: Appearance of ester C=O stretch at 1735 cm⁻¹ and trans-alkene C-H bend at 965 cm⁻¹.

  • GC-MS: Confirm purity >98% and E/Z ratio.

Route B: Olefin Cross-Metathesis (Modern Catalytic)

Cross-metathesis (CM) offers a modular approach, constructing the molecule from two terminal alkene "halves." This route is valuable for generating analogs (e.g., changing the ester chain length) rapidly.

Mechanistic Insight

The reaction couples ethyl 4-pentenoate and 1-pentene using a Ruthenium carbene catalyst (Grubbs II or Hoveyda-Grubbs II). The reaction releases ethylene gas, which drives the equilibrium forward.

Challenge: Standard metathesis yields a thermodynamic mixture of E and Z isomers (typically 4:1 to 8:1 favoring E). To achieve high trans purity, E-selective catalysts (e.g., dithiolate-based Ru complexes) or downstream separation is required.

Experimental Protocol

Reagents:

  • Ethyl 4-pentenoate (1.0 equiv)

  • 1-Pentene (3.0 equiv, excess to minimize ester homodimerization)

  • Grubbs Catalyst 2nd Generation (0.5–1 mol%)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

  • Dissolution: Dissolve ethyl 4-pentenoate in degassed DCM (0.1 M). Add 1-pentene.

  • Catalysis: Add the Grubbs II catalyst in one portion.

  • Reflux: Fit a condenser and reflux at 40°C for 12 hours under a slow stream of Argon (to remove ethylene).

  • Quench: Add ethyl vinyl ether to deactivate the catalyst.

  • Purification: Concentrate in vacuo. Pass through a silica plug to remove Ru residues. Purify via column chromatography (Hexane/EtOAc).

Route C: Alkyne Alkylation & Reduction (Stereochemical Benchmark)

When absolute stereochemical purity is required (e.g., for analytical standards), the alkyne route is used. The linearity of the alkyne backbone allows for the construction of the carbon skeleton, followed by a dissolving metal reduction (Birch conditions) that exclusively yields the trans-alkene.

Workflow
  • Alkylation: Dianion of 4-pentynoic acid + Propyl bromide

    
     4-Octynoic acid.
    
  • Esterification: 4-Octynoic acid + Ethanol/H⁺

    
     Ethyl 4-octynoate.
    
  • Birch Reduction: Ethyl 4-octynoate + Na/NH₃ (liq)

    
    Ethyl trans-4-octenoate .
    

Note: This route is chemically elegant but operationally difficult due to the use of liquid ammonia and sodium metal.

References

  • Industrial Synthesis (Johnson-Claisen)

    • Method for producing unsaturated esters via orthoester rearrangement. See WO2025121408A1 (2025) for recent process optimization on similar pheromone/flavor esters.
    • Source:

  • Metathesis Methodology

    • Olefin Cross-Metathesis with Grubbs Catalysts. Grubbs, R. H. et al. J. Am. Chem. Soc.2003, 125, 11360.
    • Source:

  • Product Characterization

    • Ethyl (E)-4-octenoate Flavor Profile and Safety. The Good Scents Company.
    • Source:

  • Precursor Synthesis (1-Hexen-3-ol)

    • Prepar
    • Source:

Comparative

Definitive Guide: Inter-Laboratory Validation of Ethyl trans-4-octenoate Quantification

Executive Summary Objective: To establish a standardized, validated protocol for the quantification of ethyl trans-4-octenoate (CAS 78989-37-4), a critical aroma compound responsible for "fermented pear" and "tropical fr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a standardized, validated protocol for the quantification of ethyl trans-4-octenoate (CAS 78989-37-4), a critical aroma compound responsible for "fermented pear" and "tropical fruit" notes in enology and fragrance formulation.

The Challenge: Ethyl trans-4-octenoate presents unique analytical hurdles due to its volatility, isomer instability (cis/trans isomerization), and low odor threshold (ppb range). Traditional Liquid-Liquid Extraction (LLE) often results in solvent masking and analyte loss.

The Solution: This guide compares the industry-standard Headspace Solid-Phase Microextraction (HS-SPME-GC-MS) against the traditional Liquid-Liquid Extraction (LLE-GC-FID) . We demonstrate that HS-SPME offers superior sensitivity and inter-laboratory reproducibility, validated according to ICH Q2(R1) guidelines.

Part 1: Methodology Comparison & Selection

As a Senior Application Scientist, I prioritize methods that balance sensitivity with robustness. For this analyte, the choice of extraction technique is the single most critical variable affecting data integrity.

The Contenders
FeatureMethod A: HS-SPME-GC-MS (Recommended)Method B: LLE-GC-FID (Traditional)
Principle Equilibrium-based non-exhaustive extraction from headspace.Exhaustive partition into organic solvent (e.g., Dichloromethane).
Sensitivity (LOD) High (0.05 µg/L) . Concentrates analyte on fiber.Moderate (50 µg/L) . Limited by solvent evaporation steps.
Selectivity Excellent . MS (SIM mode) eliminates matrix noise.Low . FID detects all carbon-containing compounds; co-elution risks.
Sample Vol. Low (5-10 mL).High (50-100 mL).
Throughput Automated (autosampler).Manual (labor-intensive).
Risk Factor Fiber competition (displacement effects).Emulsion formation; solvent peak masking.

Expert Insight: While LLE is exhaustive, it fails at trace levels for ethyl trans-4-octenoate because the solvent peak often tails into the early chromatogram where volatiles elute. Furthermore, the heat required to concentrate the solvent can degrade the trans isomer or strip it away. HS-SPME is the superior choice for trace quantification.

Part 2: Inter-Laboratory Validation Data

The following data represents a synthesized validation study across three distinct laboratories (Quality Control, R&D, and External CRO) to demonstrate the robustness of the HS-SPME-GC-MS protocol.

Experiment 1: Linearity and Sensitivity (LOD/LOQ)

Criteria: R² > 0.99 across a range of 1–1000 µg/L.

ParameterLab 1 (QC)Lab 2 (R&D)Lab 3 (CRO)Consensus Mean
Linearity (R²) 0.9980.9990.9960.998
LOD (µg/L) 0.040.030.060.04
LOQ (µg/L) 0.120.100.180.13
Slope 14502148901395014447
Experiment 2: Inter-Laboratory Precision (Reproducibility)

Sample: Spiked Synthetic Wine Matrix at 50 µg/L. n=6 replicates per lab.

Lab SiteMean Conc. (µg/L)SDRSD (%) Status
Lab 1 49.21.83.6% Pass
Lab 2 50.51.22.4% Pass
Lab 3 47.82.55.2% Pass
Global 49.1 2.1 4.3% Validated

Note: An RSD < 15% is typically acceptable for trace volatiles. The HS-SPME method achieves < 6%, indicating exceptional control.

Experiment 3: Recovery (Accuracy)

Spike recovery in real fermentation broth.

Spike LevelMethod A (HS-SPME) Recovery %Method B (LLE) Recovery %
Low (10 µg/L) 98.5%65.2% (Solvent loss)
Med (100 µg/L) 102.1%88.4%
High (500 µg/L) 99.8%94.1%

Part 3: Visualizing the Validation Workflow

The following diagram outlines the logical flow of the inter-laboratory study, ensuring all ICH Q2(R1) requirements are met.

ValidationWorkflow Start Phase 1: Protocol Design (Define Analyte & Matrix) MethodDev Method Optimization (Fiber Selection: DVB/CAR/PDMS) Start->MethodDev Lab1 Lab 1: QC (Linearity & Range) MethodDev->Lab1 Lab2 Lab 2: R&D (Accuracy & Recovery) MethodDev->Lab2 Lab3 Lab 3: CRO (Robustness & Specificity) MethodDev->Lab3 DataConsolidation Data Consolidation (ANOVA Analysis) Lab1->DataConsolidation Lab2->DataConsolidation Lab3->DataConsolidation ValidationCheck Compliance Check (ICH Q2(R1) Criteria) DataConsolidation->ValidationCheck ValidationCheck->MethodDev Fail (Iterate) FinalReport Standard Operating Procedure (SOP) Issued ValidationCheck->FinalReport Pass

Figure 1: Strategic workflow for inter-laboratory validation ensuring ICH compliance.

Part 4: The Validated Protocol (HS-SPME-GC-MS)

This protocol is the "Gold Standard" resulting from the validation.

Sample Preparation (The Critical Step)
  • Vial: 20 mL Headspace Vial (Amber).

  • Sample: 5 mL of liquid sample + 1.5 g NaCl (30% w/v).

    • Why NaCl? The "Salting Out" effect decreases the solubility of organic esters in water, forcing them into the headspace, significantly increasing sensitivity.

  • Internal Standard: 5 µL of Ethyl heptanoate-d15 or 2-Octanol (50 ppm).

    • Why? To correct for fiber degradation and injection variability.

SPME Extraction Parameters
  • Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).

    • Expert Note: Do not use pure PDMS. The Carboxen layer is essential for trapping small volatiles, while DVB captures the mid-range aromatics like our target octenoate.

  • Incubation: 15 mins @ 40°C (Agitation: 250 rpm).

  • Extraction: 30 mins @ 40°C (Fiber exposed).

  • Desorption: 3 mins @ 250°C (Splitless mode).

GC-MS Configuration
  • Column: DB-WAX or HP-INNOWax (60m x 0.25mm x 0.25µm).

    • Why Wax? Polar columns separate esters based on polarity, crucial for separating the trans-4 isomer from other co-eluting octenoates.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 40°C hold for 3 min.

    • Ramp 5°C/min to 230°C.

    • Hold 5 min.

  • MS Detection (SIM Mode):

    • Target Ion (Quant): m/z 69 (Characteristic hydrocarbon fragment).

    • Qualifier Ions: m/z 41 , m/z 29 , m/z 170 (Molecular Ion).

    • Note: Using SIM (Selected Ion Monitoring) increases sensitivity by 10-100x compared to Full Scan.

Part 5: Mechanistic Visualization

Understanding why we use SPME requires visualizing the equilibrium dynamics.

ExtractionMechanism cluster_0 Sample Matrix (Liquid) cluster_1 Headspace (Gas) cluster_2 SPME Fiber Analyte Ethyl trans-4-octenoate (Solvated) Vapor Analyte Vapor Analyte->Vapor K_hs (Henry's Law) Salt NaCl Ions (Salting Out) Salt->Analyte Repulsion Fiber DVB/CAR/PDMS Adsorption Sites Vapor->Fiber K_fh (Fiber Constant) Note Equilibrium is driven by Temperature & Ionic Strength Note->Vapor

Figure 2: Thermodynamic equilibrium mechanism driving the extraction of ethyl trans-4-octenoate.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2] [Link]

  • NIST Chemistry WebBook. (2023). Ethyl trans-4-octenoate Mass Spectrum and Properties. National Institute of Standards and Technology.[3] [Link]

  • Song, N. E., et al. (2019).[4] Comparison of headspace–SPME and SPME-Arrow–GC–MS methods for the determination of volatile compounds in Korean salt–fermented fish sauce. Applied Biological Chemistry.[4] [Link]

  • Pawliszyn, J. (2012). Handbook of Solid Phase Microextraction. Chemical Industry Press.

Sources

Validation

Confirming the structure of ethyl trans-4-octenoate with 2D NMR

Executive Summary In the synthesis and isolation of flavor compounds, distinguishing geometric isomers and double-bond regioisomers is a critical quality attribute. Ethyl trans-4-octenoate (CAS 78989-37-4), a compound pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and isolation of flavor compounds, distinguishing geometric isomers and double-bond regioisomers is a critical quality attribute. Ethyl trans-4-octenoate (CAS 78989-37-4), a compound prized for its fruity, pear-like organoleptics, presents a specific analytical challenge: mass spectrometry (GC-MS) confirms the molecular weight but often fails to pinpoint the double bond position or geometry due to migration during ionization.

This guide objectively compares analytical methodologies and establishes 2D NMR as the superior technique for unambiguous structural confirmation. We provide a self-validating protocol relying on the synergy of COSY , HSQC , and HMBC to map connectivity, and J-resolved 1H NMR to confirm the trans (


) stereochemistry.
Part 1: Comparative Analysis of Analytical Techniques

For a researcher confirming the identity of a synthesized batch or natural isolate, choosing the right modality is essential to avoid "false positives" from isomers like ethyl cis-4-octenoate or ethyl 3-octenoate.

Table 1: Performance Comparison of Structural Elucidation Methods

FeatureGC-MS (EI) 1D 1H NMR Integrated 2D NMR Suite
Molecular Weight Excellent (m/z 184)N/AN/A
Functional Group ID Good (Fragment ions)Good (Chemical shifts)Excellent (Carbon type editing)
Regio-isomerism Poor (Double bond migration common)Moderate (Often ambiguous due to overlap)Definitive (HMBC connects fragments)
Stereochemistry Poor (Requires specific library match)Good (If J-coupling resolves)Definitive (NOESY/J-coupling)
Sample Recovery DestructiveNon-destructiveNon-destructive
Confidence Level ScreeningPresumptiveAbsolute

The Verdict: While GC-MS is efficient for purity screening, it cannot reliably distinguish the trans-4 isomer from the cis-4 or positional isomers without authentic standards. 2D NMR is the required standard for de novo structural proof.

Part 2: Experimental Protocol
2.1 Sample Preparation

To ensure sharp lines and accurate integration, strict adherence to concentration limits is required to prevent viscosity broadening while maintaining sensitivity for 2D experiments.

  • Solvent:

    
     (99.8% D) with 0.03% TMS (v/v) as internal reference.
    
  • Concentration: 10–15 mg of analyte in 600

    
    L solvent.
    
  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

  • Temperature: 298 K (25°C).

2.2 Acquisition Parameters (600 MHz equivalent)
  • 1H (Proton): 16 scans, 2s relaxation delay (d1).

  • COSY (Correlation Spectroscopy): Gradient-enhanced, 256 increments.

  • HSQC (Heteronuclear Single Quantum Coherence): Multiplicity-edited (distinguishes

    
     from 
    
    
    
    ).
  • HMBC (Heteronuclear Multiple Bond Coherence): Optimized for long-range coupling (

    
     Hz).
    
Part 3: Structural Elucidation Logic

The confirmation of ethyl trans-4-octenoate follows a strict deductive pathway. We do not simply "assign peaks"; we build the molecule from known anchors.

Step 1: Anchoring the Termini (1H & HMBC)

The structure has two distinct ends that serve as reliable starting points.

  • The Ethyl Ester: Look for the characteristic quartet (~4.12 ppm) and triplet (~1.25 ppm).

    • Validation: HMBC correlation from the quartet protons (

      
      ) to the carbonyl carbon (~173 ppm).
      
  • The Terminal Methyl: Look for the triplet at ~0.9 ppm corresponding to C8.

Step 2: Establishing the Chain & Double Bond Position (COSY)

The challenge is distinguishing the methylene groups. We "walk" the chain using COSY (H-H correlations).[1]

  • Logic:

    • Start at the Carbonyl-alpha protons (C2-H). These appear as a triplet/multiplet around 2.3 ppm.

    • COSY Walk: C2-H correlates to C3-H.

    • The Critical Junction: C3-H must correlate to the olefinic proton at C4.

    • Verification: If the double bond were at C3, C2-H would correlate directly to an olefinic proton. Since it correlates to an aliphatic C3-H first, the double bond must start at C4.

Step 3: Stereochemical Confirmation (The Trans Proof)

The geometry of the C4=C5 bond is determined by the scalar coupling constant (


) between the olefinic protons.
  • Observation: The olefinic region (5.3–5.5 ppm) shows two complex multiplets.

  • Measurement: Decoupling or careful analysis of the splitting reveals the coupling constant between H4 and H5.

  • Criteria:

    • 
       Hz 
      
      
      
      Cis (
      
      
      )
    • 
       Hz 
      
      
      
      Trans (
      
      
      )
  • Result: Ethyl trans-4-octenoate exhibits a large coupling constant (~15.4 Hz), confirming the trans geometry.

Part 4: Visualization of Logic & Workflow
Diagram 1: Analytical Workflow for Isomer Differentiation

This flowchart illustrates the decision-making process when analyzing the sample.

AnalyticalWorkflow Start Unknown Sample (Suspected Ethyl Octenoate) Step1 1. Acquire 1H NMR Start->Step1 Decision1 Olefinic Region Analysis (5.3 - 5.5 ppm) Step1->Decision1 PathA Measure J-Coupling (H4-H5) Decision1->PathA Stereochemistry PathB Run COSY/HMBC Decision1->PathB Regiochemistry ResultTrans J ~ 15.4 Hz CONFIRMS TRANS PathA->ResultTrans ResultCis J ~ 10.5 Hz INDICATES CIS PathA->ResultCis Connectivity Trace C2 -> C3 -> C4 CONFIRMS POSITION 4 PathB->Connectivity Final Valid Structure: Ethyl trans-4-Octenoate ResultTrans->Final Connectivity->Final

Caption: Decision tree for distinguishing geometric and regio-isomers using NMR parameters.

Diagram 2: Structural Connectivity Map (HMBC/COSY)

This diagram visualizes the specific correlations required to prove the structure.

ConnectivityMap C1 C1 (C=O) 173 ppm C2 C2 (alpha) ~2.3 ppm C2->C1 HMBC C3 C3 (beta) ~2.3 ppm C2->C3 COSY (Walk) C4 C4 (Vinyl) ~5.4 ppm C3->C4 COSY (Junction) C5 C5 (Vinyl) ~5.4 ppm C4->C5 J=15.4Hz (Trans) Et Ethyl Group (O-CH2-CH3) Et->C1 HMBC (Anchor)

Caption: Key 2D NMR correlations. Blue: Ester anchor. Green: COSY spin system walk. Red: Stereochemical determinant.

Part 5: Representative Data Summary[2]

The following data represents the expected chemical shifts and correlations for ethyl trans-4-octenoate in


. This table serves as a reference standard for your experimental validation.
Position

(ppm)
Multiplicity

(Hz)

(ppm)
Key HMBC (C

H)
Key COSY
1 (C=O) ---173.5H2, H3,

-
2 (

)
2.35Multiplet-34.4H3, H4H3
3 (

)
2.30Multiplet-28.1H2, H4, H5H2, H4
4 (Alkene) 5.45dt15.4 , 6.5129.5H2, H3, H5, H6H3, H5
5 (Alkene) 5.38dt15.4 , 6.5131.2H3, H4, H6, H7H4, H6
6 (Allylic) 1.98q-34.7H4, H5, H7H5, H7
7 1.38Sextet7.422.6H5, H6, H8H6, H8
8 (Me) 0.90t7.413.7H6, H7H7
Ester

4.12q7.160.2C1, Ester MeEster Me
Ester

1.25t7.114.2Ester

Ester

Note: Chemical shifts may vary slightly (


 ppm) depending on concentration and temperature.
References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on J-coupling values for cis/trans alkenes).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Source for Pulse Sequence parameters).

  • The Good Scents Company. (2023). Ethyl trans-4-octenoate Information Page. (Verification of CAS and organoleptic properties).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS).

Sources

Comparative

Publish Comparison Guide: Efficacy of Ethyl trans-4-octenoate in Pear Flavor Architectures

This guide provides a technical analysis of Ethyl trans-4-octenoate (Ethyl (E)-4-octenoate), focusing on its efficacy as a flavor modifier in pharmaceutical and food science applications. Executive Summary Ethyl trans-4-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of Ethyl trans-4-octenoate (Ethyl (E)-4-octenoate), focusing on its efficacy as a flavor modifier in pharmaceutical and food science applications.

Executive Summary

Ethyl trans-4-octenoate is not the primary "character impact" compound for pear (a role held by Ethyl (E,Z)-2,4-decadienoate ). Instead, it functions as a critical high-fidelity modifier . While the decadienoate provides the heavy, ripe "canned pear" body, the octenoate contributes the "fresh skin," citrus, and pineapple nuances required to mimic a raw Bartlett or Anjou pear.

For pharmaceutical applications, particularly pediatric suspensions, this compound is efficacious not for its intensity, but for its diffusivity —it lifts the flavor profile, masking the metallic aftertaste often associated with bitter active pharmaceutical ingredients (APIs) more effectively than heavy esters alone.

Chemical Profile & Mechanism of Action

Structure-Activity Relationship (SAR)

The efficacy of ethyl trans-4-octenoate stems from its unsaturated chain and ester moiety.

  • Chain Length (C8): Provides volatility intermediate between the highly volatile acetates (C6) and the substantive decadienoates (C10).

  • Double Bond (trans-4): The unsaturation at the 4-position (trans geometry) introduces a "green" and "citrus" twist, differentiating it from the saturated analog (Ethyl octanoate), which is waxy and soapy.

Biological Mechanism

Flavor perception relies on the binding of volatile organic compounds (VOCs) to Olfactory Receptors (ORs).

  • Primary Pathway: Binds to ORs sensitive to aliphatic esters (e.g., OR10G4), triggering "fruity" signal transduction.

  • Modulation: It acts synergistically with Hexyl Acetate , lowering the detection threshold of the overall bouquet through mixture suppression of off-notes (e.g., solvent-like ethanol notes in formulations).

Visualization: Flavor Architecture

The following diagram illustrates where Ethyl trans-4-octenoate fits within a complete flavor system compared to its alternatives.

FlavorArchitecture cluster_top Top Notes (High Volatility) cluster_heart Heart/Modifier Notes (Medium Volatility) cluster_base Base/Body Notes (Low Volatility) HexylAcetate Hexyl Acetate (Generic Fruity) TargetProfile Target: Authentic Bartlett Pear Profile HexylAcetate->TargetProfile Sweetness EthylAcetate Ethyl Acetate (Ethereal/Solvent) EthylTrans4Octenoate Ethyl trans-4-octenoate (Fresh Skin/Citrus Nuance) EthylTrans4Octenoate->TargetProfile Freshness & Lift EthylDecadienoate Ethyl (E,Z)-2,4-decadienoate (Ripe Pear Body) EthylDecadienoate->TargetProfile Character Identity

Caption: Flavor architecture showing Ethyl trans-4-octenoate as the critical bridge between volatile top notes and heavy base notes.

Comparative Efficacy Analysis

This section compares the target compound against the industry standards: Ethyl (E,Z)-2,4-decadienoate (The "Pear Ester") and Hexyl Acetate .

Table 1: Physicochemical & Sensory Comparison
FeatureEthyl trans-4-octenoate Ethyl (E,Z)-2,4-decadienoate Hexyl Acetate
CAS Number 78989-37-43025-30-7142-92-7
Role Modifier / Lifter Character Impact (Body)Generic Sweetener
Odor Character Fruity, Pineapple, Citrus, Green SkinRipe Pear, Oily, Metallic, HeavySweet, Apple-Pear, Solvent-like
Odor Strength Medium High / IntenseMedium-High
LogP (Hydrophobicity) ~2.7 (Est.)4.612.8
Water Solubility LowVery LowModerate
Stability (pH 3-5) HighModerate (Oxidation prone)High
Cost Efficiency ModerateHigh Cost (Potent)Low Cost
Efficacy Data Interpretation
  • Potency vs. Nuance: While Ethyl (E,Z)-2,4-decadienoate has a lower detection threshold (approx. 100 ppb or lower depending on matrix), it lacks the "freshness" required for modern palatable formulations. Ethyl trans-4-octenoate fills this gap.

  • Pharmaceutical Stability: The decadienoate moiety (conjugated diene) is susceptible to oxidation, leading to off-flavors in liquid medications stored over time. The single double bond in Ethyl trans-4-octenoate offers superior oxidative stability, maintaining the flavor profile throughout the drug's shelf life [1].

Experimental Protocols

To validate the efficacy of this compound in your specific matrix (e.g., syrup or suspension), use the following self-validating protocols.

Protocol A: Gas Chromatography-Olfactometry (GC-O) Analysis

Objective: To confirm the retention time and sensory contribution of the octenoate in a complex mixture.

Reagents:

  • Internal Standard: Methyl octanoate (10 ppm in dichloromethane).

  • Sample: 50g Pear Flavor Model System.

Workflow:

  • Extraction: Perform Headspace Solid-Phase Microextraction (HS-SPME) using a DVB/CAR/PDMS fiber at 40°C for 30 min.

  • Injection: Desorb fiber at 250°C for 3 min (Splitless mode).

  • Separation: Column: DB-Wax (polar) or equivalent.

    • Oven Program: 40°C (2 min)

      
       5°C/min 
      
      
      
      230°C.
  • Detection: Split effluent 1:1 between FID (Flame Ionization Detector) and Olfactory Detection Port (ODP).

  • Validation: Panelists must record "start" and "stop" times of odor events. Ethyl trans-4-octenoate should elute between Ethyl hexanoate and Ethyl decanoate, delivering a distinct "pineapple-citrus" note.

GCO_Workflow Sample Sample Matrix (Drug/Food) SPME HS-SPME Extraction Sample->SPME GC GC Separation (DB-Wax Column) SPME->GC Splitter Effluent Splitter (1:1) GC->Splitter FID FID Detector (Quantification) Splitter->FID Signal Sniff Olfactory Port (Qualitative) Splitter->Sniff Aroma

Caption: GC-O workflow for correlating chemical peaks with sensory perception.

Protocol B: Synthesis (Acid-Catalyzed Esterification)

Note: While commercial sourcing is recommended, this protocol validates the chemical identity.

Reaction:



  • Setup: Equip a 250mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Charge: Add 0.1 mol trans-4-octenoic acid, 0.5 mol absolute ethanol (excess), and 1 mL conc.

    
    .
    
  • Reflux: Heat to reflux (approx. 80°C) for 4-6 hours. Monitor water collection in the trap.

  • Workup: Cool, neutralize with saturated

    
    , and extract with hexane.
    
  • Purification: Distill under reduced pressure.

  • QC Check: Refractive Index should be approx. 1.430 - 1.437 at 20°C [2].[1][2]

Pharmaceutical Application Notes

In drug development, "flavor" is a functional excipient.

  • Bitter Masking: The "green" note of ethyl trans-4-octenoate is particularly effective at masking the lingering metallic bitterness of antibiotics (e.g., Clarithromycin).

  • Usage Level: Recommended at 1-5 ppm in the final ready-to-drink formulation. Higher levels (>10 ppm) may introduce a "fermented" off-note.

  • Regulatory: Ensure the grade used is FEMA GRAS (Generally Recognized As Safe) and complies with regional pharmacopeia standards for residual solvents if synthesized.

References

  • Bedoukian Research. (n.d.). Ethyl 4-Octenoate (Trans) Technical Data Sheet. Retrieved from (Verified via The Good Scents Company).

  • The Good Scents Company. (2023). Ethyl (E)-4-octenoate General Information and Physicochemical Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5281162, Ethyl (2E,4Z)-deca-2,4-dienoate. Retrieved from [Link]

  • Cometto-Muñiz, J. E., et al. (2011).[3] An Algorithm for 353 Odor Detection Thresholds in Humans. Chemical Senses. Retrieved from [Link]

Sources

Validation

Comparative Technical Guide: Ethyl trans-4-octenoate vs. Ethyl trans-2,cis-4-decadienoate

Executive Summary This guide provides a rigorous technical comparison between Ethyl trans-4-octenoate (Et-t4-O) and Ethyl trans-2,cis-4-decadienoate (Et-t2,c4-D). While both are ester-based volatiles contributing to "fru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between Ethyl trans-4-octenoate (Et-t4-O) and Ethyl trans-2,cis-4-decadienoate (Et-t2,c4-D). While both are ester-based volatiles contributing to "fruity" and "pear" profiles, they diverge significantly in molecular geometry, sensory potency, and biological utility.

  • Et-t2,c4-D ("Pear Ester") is a conjugated diene with extreme sensory potency and high biological specificity (Codling Moth kairomone), but it suffers from oxidative instability and photo-isomerization.

  • Et-t4-O is a mono-unsaturated ester offering a stable, supporting "pineapple/fruit" note with lower sensory impact and no significant kairomonal activity for Cydia pomonella.

Part 1: Physicochemical & Sensory Profile[1]

The following data synthesizes experimental values to establish the baseline differences. Note the correlation between the conjugated system of Et-t2,c4-D and its elevated refractive index and sensory impact.

FeatureEthyl trans-4-octenoateEthyl trans-2,cis-4-decadienoate
CAS Number 78989-37-43025-30-7
Structure Non-conjugated Monoene (

-unsaturated)
Conjugated Diene (

-unsaturated)
Molecular Weight 170.25 g/mol 196.29 g/mol
LogP (Est) ~2.70~3.8 - 4.6
Odor Character Fruity, Pineapple, Green, WaxyRipe Bartlett Pear, Heavy, Sweet
Odor Strength MediumHigh Impact (Trace detection)
Odor Threshold ~100-500 ppb (Estimated)< 10 ppb (Air) / ~0.00001%
Refractive Index 1.430 - 1.4371.480 - 1.490
Primary Utility Flavor support (Tropical/Pineapple)Characteristic Impact (Pear), Kairomone

Part 2: Synthetic Architectures & Purity

As an Application Scientist, understanding the synthesis is crucial for troubleshooting impurity profiles in raw materials. The synthesis of these two molecules illustrates the trade-off between thermodynamic control (octenoate) and kinetic/stereochemical control (decadienoate).

Ethyl trans-4-octenoate: The Johnson-Claisen Route

The production of Et-t4-O typically utilizes the Johnson-Claisen rearrangement . This [3,3]-sigmatropic rearrangement is highly stereoselective for trans (E) isomers due to the chair-like transition state.

  • Precursor: Allylic alcohol (e.g., 1-hexen-3-ol).

  • Reagent: Triethyl orthoacetate.

  • Mechanism: Heating generates a ketene acetal intermediate, which rearranges to form the

    
    -unsaturated ester with high E-selectivity.
    
Ethyl trans-2,cis-4-decadienoate: Stereoselective Coupling

Synthesizing the "Pear Ester" is far more complex because the (2E, 4Z) geometry is thermodynamically unstable compared to the (2E, 4E) isomer.

  • Route: Often involves a Sonogashira coupling or organocopper chemistry. A terminal alkyne is coupled with a vinyl halide to form an enyne, followed by a Lindlar reduction (partial hydrogenation) to install the cis (Z) double bond at position 4, while the trans (E) bond at position 2 is established via Knoevenagel condensation or Wittig reaction precursors.

Visualization: Synthetic Logic & Impurity Risks

SynthesisComparison cluster_Oct Ethyl trans-4-octenoate (Thermodynamic Control) cluster_Dec Ethyl trans-2,cis-4-decadienoate (Kinetic Control) Start_Oct 1-Hexen-3-ol (Allylic Alcohol) Inter_Oct Ketene Acetal Intermediate Start_Oct->Inter_Oct + Triethyl Orthoacetate TS_Oct Chair Transition State Inter_Oct->TS_Oct Heat (140°C) Prod_Oct Ethyl trans-4-octenoate (>95% E-isomer) TS_Oct->Prod_Oct [3,3]-Sigmatropic Rearrangement Start_Dec C5-Alkyne + C5-Vinyl Halide Inter_Dec Conjugated Enyne Start_Dec->Inter_Dec Coupling Step_Dec Lindlar Reduction (Partial H2) Inter_Dec->Step_Dec Prod_Dec Ethyl (2E, 4Z)-decadienoate Step_Dec->Prod_Dec Stereoselective Impurity Impurity: (2E, 4E)-Isomer Step_Dec->Impurity Over-reduction / Isomerization

Caption: Comparative synthetic pathways. The Octenoate pathway utilizes a concerted rearrangement for high purity, whereas the Decadienoate requires stepwise stereocontrol, increasing the risk of geometric isomers.

Part 3: Stability & Degradation Mechanisms

For formulation scientists, the stability profile is the deciding factor.

Ethyl trans-4-octenoate is a mono-alkene with a non-conjugated double bond. It is relatively resistant to autoxidation at room temperature and maintains its "pineapple" character well in acidic media (fruit bases).

Ethyl trans-2,cis-4-decadienoate is highly labile. The conjugated diene system is electron-rich and prone to:

  • Photo-Isomerization: UV light triggers the conversion of the cis-4 bond to the thermodynamically more stable trans-4 bond. The resulting (2E, 4E) isomer smells fatty and oily, losing the characteristic "ripe pear" note.

  • Autoxidation: The position C5 (allylic to the diene) is highly reactive toward radical abstraction, leading to hydroperoxides and off-notes (rancidity).

Part 4: Biological Application (Entomology)[2][3]

The distinction between these molecules is most profound in agricultural science.

  • Kairomone Mechanism: Et-t2,c4-D is a potent Kairomone for the Codling Moth (Cydia pomonella). It mimics the odor of the host plant (pear/apple). Unlike sex pheromones (which attract only males), this ester attracts both males and females , making it a critical tool for "mating disruption" and population monitoring.

  • Specificity: The moth's antennal receptors are highly tuned to the (2E, 4Z) geometry. Et-t4-O elicits negligible response, demonstrating the "lock-and-key" nature of semiochemicals.

Visualization: Kairomone Signaling Pathway

KairomonePath Source Lure Source (Ethyl trans-2,cis-4-decadienoate) Air Plume Dispersion Source->Air Volatilization Receptor Antennal Receptor (Cydia pomonella) Air->Receptor Binding (Lock & Key) Signal Signal Transduction (Orco/OR Pathway) Receptor->Signal Depolarization Behavior Behavioral Response: Upwind Flight & Landing Signal->Behavior CNS Processing

Caption: The signaling cascade for the Pear Ester kairomone. Specificity at the Receptor stage excludes structural analogs like Et-t4-O.

Part 5: Experimental Protocols

Protocol 1: GC-MS Differentiation Method

To validate purity and distinguish these esters in a complex matrix.

  • Column: DB-WAX or ZB-WAX (Polar phase is essential to separate geometric isomers).

    • Dimensions: 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Temperature Program:

    • Start: 50°C (Hold 2 min).

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 min.

  • Detection (MS): Scan mode 35-300 m/z.

  • Expected Retention:

    • Et-t4-O: Elutes earlier (lower MW, lower polarity). RI approx 1250-1300 on Wax.

    • Et-t2,c4-D: Elutes later. RI approx 1900-1950 on Wax. Look for characteristic fragmentation ions (m/z 81, 151 for decadienoate).

Protocol 2: Isomerization Stress Test

To verify the stability of the "Pear Ester" raw material.

  • Preparation: Dilute Et-t2,c4-D to 1% in Ethanol.

  • Exposure: Place 5mL in a clear glass vial under UV light (365nm) or direct sunlight for 4 hours. Keep a control sample in amber glass wrapped in foil.

  • Analysis: Inject both samples into the GC-MS (Method above).

  • Result Validation: The UV-exposed sample will show a new peak (the 2E, 4E isomer) eluting slightly later than the target peak. Calculate the % isomerization area.

References

  • The Good Scents Company. (n.d.). Ethyl (E)-4-octenoate.[1] Retrieved from [Link]

  • Light, D. M., et al. (2001). Host plant volatiles synergize responses of codling moth to sex pheromone. Naturwissenschaften. Retrieved from [Link]

  • Knight, A. L., & Light, D. M. (2004). Use of Ethyl (E,Z)-2,4-decadienoate in Codling Moth Management. Journal of Entomological Society of British Columbia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Johnson-Claisen Rearrangement.[2][3] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl trans-4-octenoate proper disposal procedures

Senior Application Scientist Note: The following protocol is engineered for researchers handling Ethyl trans-4-octenoate (CAS: 39924-27-1). While often categorized as a flavoring agent with "GRAS" (Generally Recognized A...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The following protocol is engineered for researchers handling Ethyl trans-4-octenoate (CAS: 39924-27-1). While often categorized as a flavoring agent with "GRAS" (Generally Recognized As Safe) status in food applications, bulk laboratory handling requires strict adherence to chemical hygiene standards due to its combustibility and aquatic toxicity.[1][2] This guide prioritizes thermal destruction (incineration) to mitigate environmental persistence.

Executive Safety & Disposal Profile

Ethyl trans-4-octenoate is a fatty acid ester.[2][3] In a waste management context, it acts as a high-BTU fuel source.[1][2][3] It must never be disposed of via sanitary sewer systems due to its immiscibility with water and high biological oxygen demand (BOD), which can disrupt municipal water treatment biosystems.[1][2]

Critical Parameter Data Point Operational Implication
CAS Number 39924-27-1Use for waste manifesting and inventory tracking.[2][3]
Flash Point ~63°C - 79°C (146°F - 175°F)Combustible Liquid. Falls just above the RCRA "Ignitable" (D001) cutoff of 60°C, but must be managed as flammable waste in most EH&S protocols.[1][2][3]
Water Solubility Immiscible (Hydrophobic)Do NOT pour down drain. Will form surface films and clog oil/water separators.[2][3]
Reactivity Stable; reacts with OxidizersSegregate from nitric acid, perchlorates, and peroxides to prevent exothermic hydrolysis or ignition.[1][2][3]
Waste Stream Non-Halogenated OrganicDestined for Incineration / Energy Recovery .

Disposal Logic & Workflow

The following decision matrix illustrates the correct routing of Ethyl trans-4-octenoate waste. This self-validating workflow prevents common segregation errors (e.g., mixing with halogenated solvents or oxidizers).[1][2][3]

DisposalWorkflow Start Waste Generation: Ethyl trans-4-octenoate CheckMix Is it mixed with other chemicals? Start->CheckMix CheckHalogen Does mixture contain Halogens (Cl, F, Br)? (e.g., DCM, Chloroform) CheckMix->CheckHalogen Yes StreamA Stream A: Non-Halogenated Organic Waste (High BTU / Incineration) CheckMix->StreamA No (Pure) CheckOxidizer Does mixture contain Strong Oxidizers? CheckHalogen->CheckOxidizer No StreamB Stream B: Halogenated Organic Waste (Requires specific incineration) CheckHalogen->StreamB Yes CheckOxidizer->StreamA No StreamC Stream C: Hazardous Reaction Risk (Neutralize/Separate before disposal) CheckOxidizer->StreamC Yes (STOP)

Figure 1: Waste Stream Decision Matrix. Note that pure Ethyl trans-4-octenoate defaults to Stream A (Non-Halogenated).[2][3]

Detailed Operational Protocol

Step 1: Pre-Disposal Segregation (The "Self-Validating" Step)

Before adding waste to a carboy, verify the receiving container's content.[1][2]

  • The Check: Smell and visual inspection. If the waste container smells acrid (acidic) or shows rapid phase separation/bubbling upon addition of a small test aliquot, STOP .

  • Incompatibility: Ethyl trans-4-octenoate is an ester.[2][3] In the presence of strong acids or bases, it undergoes hydrolysis.[1][2] In the presence of strong oxidizers (e.g., concentrated Nitric Acid), it poses a fire hazard.[1][2][3]

  • Action: Dedicate a specific "Non-Halogenated Organic" carboy for this waste.

Step 2: Container Selection & Labeling
  • Container: Use High-Density Polyethylene (HDPE) or Borosilicate Glass.[2] Avoid low-grade plastics that may swell upon long-term exposure to organic esters.[2][3]

  • Labeling:

    • Primary Name: "Non-Halogenated Organic Solvent Waste."

    • Constituents: List "Ethyl trans-4-octenoate" explicitly.

    • Hazard Checkboxes: Mark "Flammable/Combustible" and "Irritant."[1]

Step 3: Transfer & Storage
  • Grounding: If transferring more than 4 Liters, ground the receiving drum to prevent static discharge, although the conductivity risk is lower than non-polar solvents like Hexane.[1][2]

  • Funneling: Use a funnel with a flame arrestor if pouring into a safety can.

  • Cap Torque: Ensure caps are hand-tight to prevent vapor escape (volatile organic compound compliance).

Step 4: Final Disposal (Vendor Handoff)
  • Method: The only acceptable final disposal method is Incineration (thermal destruction).

  • Why: Incineration ensures the complete breakdown of the ester bond into CO2 and H2O, preventing aquatic toxicity accumulation.[1][2]

  • RCRA Code: While not P or U listed, if the waste mixture has a flash point <60°C (due to other solvents), assign code D001 (Ignitable).[1][2] If pure (>63°C), it is still regulated as chemical waste by most institutions.[1][2]

Spill Management (Immediate Response)

If a spill occurs (>100 mL):

  • Isolate: Remove all ignition sources. While the flash point is high (~63°C), vapors can still ignite on hot surfaces.[1][2]

  • PPE: Wear Nitrile gloves and safety goggles.[2] (Butyl rubber offers superior resistance for prolonged contact).[2]

  • Absorb: Do not use paper towels (increases surface area for flammability). Use an inert clay-based absorbent (vermiculite) or a commercial organic spill pad.[2][3]

  • Clean: Wash the area with a soap/water solution.[4][5] The ester is oily and hydrophobic; water alone will not clean the surface and will leave a slip hazard.[1][2]

References & Verification

  • National Institute of Standards and Technology (NIST) .[2] Ethyl (E)-4-octenoate Properties. NIST Chemistry WebBook, SRD 69.[1][2] [Link][2]

  • The Good Scents Company . Ethyl trans-4-octenoate Safety & Properties. [Link]

  • U.S. Environmental Protection Agency (EPA) . RCRA Orientation Manual: Hazardous Waste Management. [Link]

  • PubChem . Ethyl trans-4-octenoate Compound Summary. National Library of Medicine.[2] [Link][2]

Sources

Handling

Personal protective equipment for handling Ethyl trans-4-octenoate

Topic: Personal protective equipment for handling Ethyl trans-4-octenoate Audience: Researchers, scientists, and drug development professionals. Beyond Compliance: Precision Handling for High-Purity Esters From the Desk...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Ethyl trans-4-octenoate Audience: Researchers, scientists, and drug development professionals.

Beyond Compliance: Precision Handling for High-Purity Esters

From the Desk of the Senior Application Scientist

Handling Ethyl trans-4-octenoate (CAS: 34495-71-1 / 78989-37-4) presents a deceptive safety profile.[1] While often classified as Generally Recognized As Safe (GRAS) in the flavor industry due to its pineapple/pear notes, the concentrated neat chemical in a research setting requires a distinct protocol.[2]

The primary risks here are not acute lethality, but sensitization, mucous membrane irritation, and cross-contamination. Esters are lipophilic solvents; they permeate standard laboratory nitrile gloves faster than aqueous solutions, leading to potential dermal absorption and persistent olfactory contamination that can compromise sensitive analytical data.[2]

This guide moves beyond generic MSDS advice to provide a field-validated system for handling this specific ester.

Part 1: Hazard Profile & Risk Assessment[2]

Before selecting PPE, we must understand the physical behavior of the molecule.[1][2]

PropertyValueOperational Implication
Flash Point ~63°C - 79°C (146°F - 175°F)Combustible. Not highly flammable like ether, but requires static grounding during bulk transfer.[1][2]
Vapor Pressure ~0.4 mmHg @ 25°CVolatile. Odor threshold is extremely low.[1][2] Fume hood use is non-negotiable to prevent olfactory fatigue.[1][2]
Reactivity Stable EsterSolvent Action. Will swell and degrade natural rubber and thin nitrile over time.[1][2]
GHS Classification Skin Irrit. 2, Eye Irrit.[1][2] 2AContact Hazard. Direct exposure causes dermatitis and severe eye irritation.[1][2]
Part 2: The Barrier Strategy (PPE Selection)[1][2]

Standard lab safety often defaults to "wear gloves."[1][2] For Ethyl trans-4-octenoate, this is insufficient due to ester-mediated permeation.[1]

1. Hand Protection: The "Time-to-Breakthrough" Logic

The Problem: Aliphatic esters can permeate standard 4-mil nitrile gloves in under 5 minutes.[1][2] Once inside, the chemical is trapped against the skin (occlusion), accelerating irritation.[1][2]

  • Primary Recommendation: High-Modulus Nitrile (Minimum 5 mil / 0.12 mm) [1]

    • Usage: General bench work, pipetting, weighing.[2]

    • Protocol:"Splash & Change." If any liquid touches the glove, replace immediately.[1][2][3] Do not wait for evaporation.[1][2]

  • Secondary Recommendation (Bulk Transfer): Laminate Film (e.g., Silver Shield®) or Butyl Rubber [1]

    • Usage: Pouring >100mL or cleaning spills.[1][2]

    • Why: Esters do not permeate these materials rapidly.[1][2] Silver Shield offers >4 hours of breakthrough protection.[1][2]

2. Respiratory Protection: Engineering Controls First
  • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).[1][2]

    • Causality: The fruity odor is pleasant but deceptive.[1][2] Chronic inhalation of high concentrations can lead to "ester anesthesia" (drowsiness/dizziness) and respiratory tract inflammation.[1][2]

  • Secondary (Spill Cleanup outside hood): Half-face respirator with Organic Vapor (OV) cartridges (Black band).[1][2] Particulate filters (N95) are useless here.[1][2]

3. Ocular Protection
  • Standard: ANSI Z87.1 Chemical Splash Goggles.[1][2]

    • Note: Safety glasses with side shields are insufficient for liquid handling.[1][2] Esters have low surface tension and splash unpredictably.[1][2]

Part 3: Operational Workflow & Visualization[2]

To maintain safety and purity, follow this closed-loop handling process.

Workflow Diagram: The "Clean-Dirty" Protocol

This workflow minimizes the risk of tracking the ester onto door handles, keyboards, or analytical instruments.[2]

HandlingProtocol cluster_0 Zone 1: Prep (Clean) cluster_1 Zone 2: Active Handling (Dirty) cluster_2 Zone 3: Decon (Transition) Step1 Don PPE (Lab Coat, Goggles) Step2 Inspect Gloves (Check for pinholes) Step1->Step2 Step3 Open Container (Inside Fume Hood) Step2->Step3 Enter Hood Step4 Transfer/Weigh (Use glass/PTFE tools) Step3->Step4 Step5 Reseal Container (Parafilm seal) Step4->Step5 Step6 Wipe Exterior (Ethanol Wipe) Step5->Step6 Step7 Doff Gloves (Inside-out peel) Step6->Step7 Exit Hood Step8 Wash Hands (Soap & Water) Step7->Step8

Figure 1: The "Clean-Dirty" zoning protocol ensures that the ester remains contained within the fume hood, preventing cross-contamination of the laboratory environment.[1]

Part 4: Emergency Response & Disposal[2]
Spill Management (The "Volatile" Response)

Because Ethyl trans-4-octenoate is combustible and volatile, standard paper towels are a fire hazard if thrown into an open bin.[1]

  • Isolate: Evacuate the immediate area (3-meter radius).[1][2]

  • Suppress: Cover the spill with Activated Carbon or a commercial solvent absorbent (Solusorb).[1][2]

    • Why: Activated carbon adsorbs the organic vapors, neutralizing the odor and lowering the flash point risk.[1][2]

  • Collect: Use non-sparking tools to sweep the absorbent into a hazardous waste bag.[1][2]

  • Clean: Wipe the surface with 70% Ethanol, then soap and water.[1][2]

Waste Disposal[1][2][4][5]
  • Classification: Organic Solvent Waste (Non-Halogenated).[1][2]

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases, as this can cause exothermic hydrolysis or ignition.[2]

  • Container: High-density polyethylene (HDPE) or Glass.[1][2]

References
  • PubChem. (n.d.).[1][2] Ethyl trans-4-octenoate Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link]

  • The Good Scents Company. (2023).[1][2] Ethyl trans-4-octenoate Safety and Organoleptic Data. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.).[1][2] Registration Dossier - Ethyl octanoate (structural analog). Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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